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  • Product: 4-Bromo-2-methylnicotinic acid
  • CAS: 1060805-98-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-Bromo-2-methylnicotinic acid, a valuable heterocyclic build...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-Bromo-2-methylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway is a robust two-step process commencing with the diazotization of 4-Amino-2-methylnicotinonitrile, followed by a Sandmeyer-type bromination to yield 4-Bromo-2-methylnicotinonitrile. Subsequent hydrolysis of the nitrile functionality affords the target 4-Bromo-2-methylnicotinic acid. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and thorough characterization of the intermediates and the final product. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for researchers in the field.

Introduction

Substituted nicotinic acid derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical agents due to their versatile chemical reactivity and their prevalence in biologically active molecules. 4-Bromo-2-methylnicotinic acid, in particular, serves as a key intermediate, offering a strategic handle for further molecular elaboration through cross-coupling reactions and other transformations at the bromine-substituted position. The presence of the methyl and carboxylic acid groups also allows for diverse functionalization, making it a highly sought-after scaffold in the design of novel therapeutics. This guide presents a reliable and reproducible synthetic route to this important compound, starting from readily accessible precursors.

Overall Synthetic Strategy

The synthesis of 4-Bromo-2-methylnicotinic acid is strategically designed as a two-step sequence. This approach ensures high efficiency and selectivity, leveraging well-established and understood chemical transformations.

Synthesis_Workflow Start 4-Amino-2-methylnicotinonitrile Intermediate 4-Bromo-2-methylnicotinonitrile Start->Intermediate  Sandmeyer Reaction   (NaNO₂, HBr, CuBr) Final 4-Bromo-2-methylnicotinic Acid Intermediate->Final  Hydrolysis   (Acid or Base)

Caption: Overall two-step synthesis of 4-Bromo-2-methylnicotinic acid.

Part 1: Synthesis of the Precursor - 4-Amino-2-methylnicotinonitrile

The successful synthesis of the final product hinges on the availability of the key starting material, 4-Amino-2-methylnicotinonitrile. While commercially available from various suppliers[1][2], a robust synthesis from simpler precursors is often desired for cost-effectiveness and scalability. A plausible route involves the synthesis of 2-chloro-4-methylnicotinonitrile followed by a nucleophilic aromatic substitution with an amine source.

A patented method describes the synthesis of 2-chloro-4-methylnicotinonitrile from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by a chlorinating cyclization[1]. The subsequent amination of the 4-chloro-2-methylnicotinonitrile can then be achieved.

Step 1.1: Synthesis of 2-Chloro-4-methylnicotinonitrile

This step involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a cyclization and chlorination reaction, often using a reagent like phosphorus oxychloride[1].

Step 1.2: Amination of 2-Chloro-4-methylnicotinonitrile

The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. Reaction with ammonia or an ammonia equivalent can introduce the amino group at the 4-position. Nickel-catalyzed amination of aryl chlorides with ammonia or ammonium salts has been shown to be an effective method[3].

Part 2: Synthesis of 4-Bromo-2-methylnicotinonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate[4]. This transformation is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.

Reaction Mechanism

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine, 4-Amino-2-methylnicotinonitrile, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Copper(I)-Catalyzed Bromination: The diazonium salt is then added to a solution of copper(I) bromide. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired 4-Bromo-2-methylnicotinonitrile and regenerating the copper(I) catalyst[4].

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_bromination Copper(I)-Catalyzed Bromination A 4-Amino-2-methylnicotinonitrile B Diazonium Salt A->B NaNO₂, HBr 0-5 °C C Aryl Radical + N₂ B->C CuBr (SET) D 4-Bromo-2-methylnicotinonitrile C->D Br abstraction

Caption: Mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from a similar transformation on 4-Amino-2-chloronicotinonitrile[5].

Reagents and Equipment:

  • 4-Amino-2-methylnicotinonitrile

  • Sodium nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer with cooling bath

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 4-Amino-2-methylnicotinonitrile (1.0 eq) in 48% HBr.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4-Bromo-2-methylnicotinonitrile can be purified by silica gel column chromatography.

Part 3: Synthesis of 4-Bromo-2-methylnicotinic Acid via Hydrolysis

The final step in the synthesis is the hydrolysis of the nitrile group of 4-Bromo-2-methylnicotinonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Reaction Mechanism

  • Acidic Hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom more electrophilic. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium salt.

  • Basic Hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization and subsequent protonation (from water) leads to an amide, which is then further hydrolyzed under basic conditions to the carboxylate salt. Acidification in the work-up step yields the final carboxylic acid.

Experimental Protocol: Hydrolysis

The following is a general procedure for the hydrolysis of nicotinonitriles, which can be adapted for 4-Bromo-2-methylnicotinonitrile[6][7][8].

Reagents and Equipment:

  • 4-Bromo-2-methylnicotinonitrile

  • Concentrated sulfuric acid or sodium hydroxide pellets

  • Water

  • Reflux apparatus

  • pH meter or pH paper

Procedure (Acid-Catalyzed):

  • In a round-bottom flask, add 4-Bromo-2-methylnicotinonitrile and a solution of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) to a pH where the product precipitates. The isoelectric point of nicotinic acid derivatives is typically around pH 3-4.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Procedure (Base-Catalyzed):

  • In a round-bottom flask, dissolve 4-Bromo-2-methylnicotinonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and monitor the reaction progress.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a strong acid (e.g., concentrated hydrochloric acid) to the isoelectric point to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent for further purification.

Characterization Data

Accurate characterization of the starting material, intermediate, and final product is essential for validating the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpectroscopic Data (Predicted/Reported)
4-Amino-2-methylnicotinonitrile C₇H₇N₃133.15Solid¹H NMR (DMSO-d₆): δ ~7.8 (s, 1H), ~6.5 (s, 1H), ~6.2 (br s, 2H, NH₂), ~2.3 (s, 3H). ¹³C NMR (DMSO-d₆): δ ~160, ~152, ~148, ~118, ~105, ~95, ~20.
4-Bromo-2-methylnicotinonitrile C₇H₅BrN₂197.03Solid¹H NMR (CDCl₃): δ ~8.5 (s, 1H), ~7.5 (s, 1H), ~2.6 (s, 3H). ¹³C NMR (CDCl₃): δ ~162, ~152, ~135, ~130, ~125, ~117, ~24.
4-Bromo-2-methylnicotinic acid C H₆BrNO₂216.03Solid¹H NMR (DMSO-d₆): δ ~13.5 (br s, 1H, COOH), ~8.4 (s, 1H), ~7.8 (s, 1H), ~2.5 (s, 3H). ¹³C NMR (DMSO-d₆): δ ~166, ~158, ~151, ~138, ~128, ~126, ~22.

Note: The predicted NMR data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Safety and Handling

  • 4-Amino-2-methylnicotinonitrile: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

  • Sodium nitrite: Strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

  • Hydrobromic acid: Corrosive. Causes severe skin burns and eye damage. Use with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Copper(I) bromide: Harmful if swallowed or inhaled.

  • Phosphorus oxychloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 4-Bromo-2-methylnicotinic acid presented in this guide offers a clear and reproducible pathway for obtaining this valuable building block. By detailing the synthesis of the requisite starting material, and providing adaptable protocols for the key Sandmeyer and hydrolysis reactions, this document serves as a practical resource for researchers in organic and medicinal chemistry. The emphasis on the underlying mechanisms and the rationale for experimental conditions is intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

  • DK150480B - Method of preparing nicotinic acid by nicotinonitril hydrolyze - Google Patents.

  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem.

  • 4-bromo-2-methylnicotinic acid 1060805-98-2 wiki - Guidechem.

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.

  • CN104557685A - Method for producing nicotinic acid by using nicotinamide mother solution - Google Patents.

  • CN102249994B - Preparation method of nicotinic acid - Google Patents.

  • Study on synthesis of 4-Aminonicotinic acid - ResearchGate.

  • 4-CHLORO-6-METHYLNICOTINONITRILE | 38875-76-2 - ChemicalBook.

  • 1060805-98-2 | 4-Bromo-2-methylnicotinic acid | ChemScene.

  • Comparative Guide to the Synthetic Validation of 4-Amino-2-chloronicotinonitrile - Benchchem.

  • The Hydrolysis of Nicotinonitrile by Ammonia | Journal of the American Chemical Society.

  • Sandmeyer reaction - Wikipedia.

  • CN101270083A - Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium - Google Patents.

  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - NIH.

  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinonitrile - Benchchem.

  • 2-Bromo-4-methylnicotinonitrile - MySkinRecipes.

  • 71493-76-0|2-Amino-4-methylnicotinonitrile - Ambeed.com.

  • Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2) - PubChemLite.

  • 4-Bromo-2-methylbenzonitrile - the NIST WebBook.

  • 4-Bromo-2-methylnicotinic acid|1060805-98-2-UNITE PHARMACEUTICAL.

  • 1060805-98-2 | 4-Bromo-2-methylnicotinic acid | ChemScene.

  • 183428-94-6|4-Amino-2-methylnicotinonitrile|BLD Pharm.

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI.

  • An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine - Benchchem.

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-2-methylnicotinic Acid (CAS 1060805-98-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-2-methylnicotinic acid, a key building block in medicinal chemistry and organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-methylnicotinic acid, a key building block in medicinal chemistry and organic synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, characterization, reactivity, and safe handling, offering field-proven insights and detailed methodologies.

Introduction and Significance

4-Bromo-2-methylnicotinic acid, with the CAS number 1060805-98-2, is a substituted pyridine derivative that has garnered interest in the field of drug discovery and development. The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring provides a versatile scaffold for the synthesis of complex molecular architectures.

The pyridine ring is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom serves as a valuable handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group can influence the molecule's steric and electronic properties, while the carboxylic acid functionality provides a site for amide bond formation, esterification, or other modifications to modulate physicochemical properties and biological activity.

This guide will provide a detailed exploration of the synthesis and characterization of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-methylnicotinic acid is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 1060805-98-2ChemScene[1]
Molecular Formula C₇H₆BrNO₂ChemScene[1]
Molecular Weight 216.03 g/mol ChemScene[1]
Appearance Solid-
Storage Sealed in dry, 2-8°CBLD Pharm[2]

Synthesis of 4-Bromo-2-methylnicotinic Acid

Proposed Synthetic Pathway

The proposed synthesis involves the electrophilic bromination of 2-methylnicotinic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under appropriate conditions. The directing effects of the substituents on the pyridine ring will favor bromination at the 4-position.

Synthetic Pathway 2-Methylnicotinic_Acid 2-Methylnicotinic Acid 4-Bromo-2-methylnicotinic_Acid 4-Bromo-2-methylnicotinic Acid 2-Methylnicotinic_Acid->4-Bromo-2-methylnicotinic_Acid Bromination Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->4-Bromo-2-methylnicotinic_Acid

Caption: Proposed synthetic pathway for 4-Bromo-2-methylnicotinic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the bromination of nicotinic acid derivatives and should be optimized for the specific substrate.

Materials:

  • 2-Methylnicotinic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Fuming sulfuric acid or another suitable Lewis acid catalyst

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriate organic solvents for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methylnicotinic acid (1.0 eq) in fuming sulfuric acid under an inert atmosphere.

  • Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Slowly add N-bromosuccinimide (1.1-1.2 eq) or a solution of bromine (1.1-1.2 eq) in a suitable solvent portion-wise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Quenching and Neutralization: Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Bromo-2-methylnicotinic acid.

Spectroscopic Characterization

The structural elucidation of 4-Bromo-2-methylnicotinic acid is crucial for confirming its identity and purity. While experimental data for the target molecule is not widely published, data from the closely related compound, methyl 4-bromo-6-methylnicotinate, provides a strong basis for predicting the expected spectroscopic features[3]. Commercial suppliers like BLD Pharm may also provide analytical data upon request[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group.

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the 5- and 6-positions of the pyridine ring.

  • Methyl Protons: A singlet in the aliphatic region, corresponding to the methyl group at the 2-position.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.

  • Aromatic Carbons: Signals corresponding to the six carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents.

  • Methyl Carbon: A signal in the aliphatic region for the methyl group.

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-2-methylnicotinic acid is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The fragmentation pattern will likely involve the loss of the carboxylic acid group and other characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: An absorption in the fingerprint region.

Reactivity and Potential Applications

4-Bromo-2-methylnicotinic acid is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom.

Reactivity Start 4-Bromo-2-methylnicotinic Acid Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Cross_Coupling C-C, C-N, C-O bond formation Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Introduction of nucleophiles Amide_Formation Amide Bond Formation Start->Amide_Formation Reaction with amines Esterification Esterification Start->Esterification Reaction with alcohols

Caption: Key reactions of 4-Bromo-2-methylnicotinic acid.

The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. This makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

The carboxylic acid functionality can be easily converted to amides, esters, and other derivatives to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. Given the prevalence of the nicotinic acid scaffold in bioactive molecules, this compound holds significant potential for the development of novel therapeutics.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical.

Hazard Identification:

  • Based on data for similar brominated carboxylic acids, 4-Bromo-2-methylnicotinic acid should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place[2].

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

4-Bromo-2-methylnicotinic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and essential safety information. By understanding the chemistry and handling of this important intermediate, researchers can effectively utilize it to advance their scientific endeavors.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-methylnicotinic Acid

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is the bedrock...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is the bedrock upon which all subsequent development is built. An erroneous or incomplete structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic or commercial candidate. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 4-Bromo-2-methylnicotinic acid, a substituted pyridine derivative of interest. We will move beyond a mere recitation of techniques, instead focusing on the strategic integration of modern analytical methods to build an unassailable body of evidence for the proposed structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical approach to molecular characterization.

Foundational Analysis: Confirming Molecular Identity and Purity

Prior to embarking on detailed structural analysis, it is paramount to establish the molecular formula and assess the purity of the analyte. This initial phase prevents the misinterpretation of data arising from impurities or incorrect molecular weight assumptions.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exquisitely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition. This technique is the gold standard for confirming the molecular formula.

Experimental Protocol:

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of 4-Bromo-2-methylnicotinic acid is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample is infused into the ESI source in both positive and negative ion modes. The high-resolution mass spectrum is acquired over a relevant m/z range.

Data Interpretation: The molecular formula of 4-Bromo-2-methylnicotinic acid is C7H6BrNO2.[1][2] The expected monoisotopic mass is 214.9582 g/mol .[2] The presence of a bromine atom will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (due to the 79Br and 81Br isotopes). The high-resolution data should confirm the measured mass to within 5 ppm of the theoretical value. In positive ion mode, the protonated molecule [M+H]+ would be observed, while in negative ion mode, the deprotonated molecule [M-H]- would be detected.[3]

Parameter Expected Value
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol [1]
Monoisotopic Mass214.9582 g/mol [2]
Isotopic PatternCharacteristic M, M+2 peaks for Bromine
Elemental Analysis

Rationale: While HRMS provides the elemental composition, elemental analysis offers a quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen. This orthogonal technique provides an additional layer of confidence in the molecular formula.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dried, pure compound is combusted in a high-oxygen environment.

  • Data Acquisition: The resulting combustion gases (CO2, H2O, N2) are quantitatively measured by thermal conductivity detectors.

Data Interpretation: The experimentally determined percentages of C, H, and N should align with the theoretical values calculated from the molecular formula C7H6BrNO2 within an acceptable margin of error (typically ±0.4%).

Spectroscopic Deep Dive: Assembling the Structural Puzzle

With the molecular formula confirmed, the next phase involves a multi-pronged spectroscopic approach to piece together the connectivity of the atoms.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Bromo-2-methylnicotinic acid, we expect to see characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm-1.

Data Interpretation: The IR spectrum will be dominated by the features of the carboxylic acid. A very broad O-H stretching band is expected in the region of 3300-2500 cm-1.[4][5] The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp band between 1760 and 1690 cm-1.[4] The presence of conjugation with the pyridine ring may lower this frequency.[6] Additionally, C-H stretching vibrations from the methyl group and the aromatic ring will be observed around 3000 cm-1.[4] Characteristic C-Br stretching vibrations are typically found in the fingerprint region, often below 600 cm-1.

Functional Group Expected Absorption Range (cm-1) Appearance
O-H (Carboxylic Acid)3300 - 2500Very Broad
C-H (Aromatic/Alkyl)3100 - 2850Sharp
C=O (Carboxylic Acid)1760 - 1690Strong, Sharp
C-O (Carboxylic Acid)1320 - 1210Medium
C-Br< 600Medium to Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish their connectivity.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: A standard suite of NMR experiments is performed, including 1H, 13C, DEPT-135, COSY, HSQC, and HMBC.

1H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For 4-Bromo-2-methylnicotinic acid, we expect to see:

  • A singlet for the methyl group (-CH3) protons.

  • Two signals for the aromatic protons on the pyridine ring. Due to the substitution pattern, these protons will likely appear as doublets or singlets depending on the coupling constants.

  • A broad singlet for the acidic proton of the carboxylic acid, which may be concentration-dependent and can exchange with D2O.[6]

13C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments. For the proposed structure, seven distinct carbon signals are expected:

  • One signal for the methyl carbon.

  • Five signals for the carbons of the pyridine ring. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.[7]

  • One signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm.[6]

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling relationships, helping to identify adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away. This will be instrumental in confirming the placement of the substituents (bromo, methyl, and carboxylic acid groups) on the pyridine ring by observing correlations between the methyl protons and the ring carbons, as well as between the aromatic protons and the carbonyl carbon.

Fragmentation Analysis: Corroborating the Structure with Mass Spectrometry

Rationale: Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pathways of a molecule, which can be used to confirm the proposed connectivity.

Experimental Protocol:

  • Instrumentation: A triple quadrupole or ion trap mass spectrometer.

  • Data Acquisition: A precursor ion scan is performed to isolate the molecular ion ([M+H]+ or [M-H]-). This isolated ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.

Data Interpretation: The fragmentation pattern will be characteristic of the nicotinic acid scaffold. Common fragmentation pathways for nicotinic acid derivatives include the loss of CO2 from the carboxylic acid and cleavage of the pyridine ring.[8][9] The presence of the bromine and methyl groups will influence the fragmentation, and the observed fragment ions should be consistent with the proposed structure. For instance, a key fragment would likely correspond to the loss of the carboxylic acid group.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the interplay between different analytical techniques.

StructureElucidation cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation HRMS High-Resolution MS IR IR Spectroscopy HRMS->IR Confirms Molecular Formula EA Elemental Analysis EA->IR NMR NMR Spectroscopy (1D & 2D) IR->NMR Identifies Functional Groups MSMS Tandem MS (MS/MS) NMR->MSMS Defines Connectivity Final_Structure Final Structure Confirmed NMR->Final_Structure MSMS->Final_Structure Confirms Fragmentation

Caption: Integrated workflow for the structure elucidation of 4-Bromo-2-methylnicotinic acid.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of a novel compound like 4-Bromo-2-methylnicotinic acid is not a linear process but rather an iterative and self-validating one. By strategically employing a suite of orthogonal analytical techniques—HRMS, elemental analysis, IR spectroscopy, a full complement of NMR experiments, and tandem mass spectrometry—we can build a comprehensive and internally consistent dataset. Each piece of evidence should corroborate the others, leading to an unambiguous and trustworthy structural assignment. This rigorous approach is not merely an academic exercise; it is a critical component of ensuring the scientific integrity of any research and development program that relies on well-characterized small molecules.

References

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylhexanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Retrieved from [Link]

  • ResearchGate. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Methylnicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • UNITE PHARMACEUTICAL. (n.d.). 4-Bromo-2-methylnicotinic acid|1060805-98-2. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 1060805-98-2 | 4-bromo-2-methylnicotinic acid. Retrieved from [Link]

  • Srini Chem. (2026). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline.
  • PubChemLite. (n.d.). 5-bromo-4-methylnicotinic acid (C7H6BrNO2). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic building blocks is paramount. These scaffolds provide the structural core for a vast arra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic building blocks is paramount. These scaffolds provide the structural core for a vast array of therapeutic agents, enabling fine-tuning of physicochemical and pharmacological properties. Among these, substituted nicotinic acids are of significant interest due to their presence in numerous biologically active compounds. This technical guide provides an in-depth analysis of 4-Bromo-2-methylnicotinic acid, a versatile synthetic intermediate.

This document is intended for researchers, scientists, and drug development professionals. It will detail the molecular and physicochemical properties of 4-Bromo-2-methylnicotinic acid, its spectroscopic signature, a plausible synthetic route, and its critical applications, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of novel molecular entities. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Molecular and Physicochemical Properties

4-Bromo-2-methylnicotinic acid is a substituted pyridine carboxylic acid. The presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position provides three distinct points for chemical modification, making it a highly valuable building block in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 4-Bromo-2-methylpyridine-3-carboxylic acidN/A
CAS Number 1060805-98-2[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Canonical SMILES CC1=NC=CC(=C1C(=O)O)Br[1]
Physical Form Solid (predicted)N/A
Melting Point Not experimentally determined in available literature. For comparison, the related isomer 4-Bromo-2-methylbenzoic acid has a melting point of 180-184 °C.N/A
Solubility Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO.[2]N/A

Spectroscopic and Analytical Characterization

The structural elucidation of 4-Bromo-2-methylnicotinic acid relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral data based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the constitution of this molecule. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:

¹H NMR Spectrum (Predicted)

  • ~13.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • ~8.5 ppm (doublet, 1H): The proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.

  • ~7.8 ppm (doublet, 1H): The proton at the 5-position of the pyridine ring.

  • ~2.5 ppm (singlet, 3H): The protons of the methyl group at the 2-position.

¹³C NMR Spectrum (Predicted)

  • ~168 ppm: The carbonyl carbon of the carboxylic acid.

  • ~160 ppm: The carbon at the 2-position, attached to the methyl group and adjacent to the nitrogen.

  • ~152 ppm: The carbon at the 6-position.

  • ~140 ppm: The carbon at the 4-position, bearing the bromine atom.

  • ~128 ppm: The carbon at the 5-position.

  • ~125 ppm: The carbon at the 3-position, attached to the carboxylic acid.

  • ~22 ppm: The carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid
~1700StrongC=O stretch of the carboxylic acid
1600-1450Medium-StrongC=C and C=N stretching vibrations of the pyridine ring
1320-1210MediumC-O stretch of the carboxylic acid
~1050MediumC-Br stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak. A key feature would be the isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification

A robust synthesis of 4-Bromo-2-methylnicotinic acid can be envisioned through the oxidation of a suitable precursor, 4-bromo-2-methylpyridine. This method is advantageous as the oxidation of a methyl group on a pyridine ring is a well-established transformation.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two main stages: the synthesis of the 4-bromo-2-methylpyridine precursor, followed by its oxidation to the desired carboxylic acid.

G cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: Oxidation A 2-Methyl-4-aminopyridine B 2-Methyl-4-bromopyridine A->B 1. HBr 2. Br₂, NaNO₂ C 4-Bromo-2-methylnicotinic acid B->C KMnO₄, H₂O, Heat

Caption: Proposed two-stage synthesis of 4-Bromo-2-methylnicotinic acid.

Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine

This protocol is adapted from established procedures for the oxidation of methylpyridines.[3]

  • Reaction Setup: To a stirred solution of 4-bromo-2-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄) (2.5-3.0 eq) portion-wise.

  • Heating: Heat the reaction mixture to 80-90 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 3-4. The product, 4-Bromo-2-methylnicotinic acid, should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Bromo-2-methylnicotinic acid is primarily derived from its bifunctional nature. The carboxylic acid group can be readily converted to amides, esters, or other derivatives, while the aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the linkage of the bromopyridine core to a wide variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the molecular complexity required for potent and selective drug candidates.

G cluster_workflow Drug Discovery Workflow Start 4-Bromo-2-methylnicotinic acid Coupling Suzuki-Miyaura Coupling (with R-B(OH)₂) Start->Coupling Product 4-Aryl-2-methylnicotinic acid Coupling->Product Derivatization Amide/Ester Formation Product->Derivatization Library Library of Bioactive Candidates Derivatization->Library Screening Biological Screening Library->Screening

Caption: Workflow for generating diverse drug candidates from 4-Bromo-2-methylnicotinic acid.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine 4-Bromo-2-methylnicotinic acid (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product. Extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

The versatility of this approach allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical step in lead optimization. For instance, related substituted nicotinic acids have been used to synthesize compounds with potent analgesic and anti-inflammatory properties.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-methylnicotinic acid is not widely available, data from closely related compounds such as other brominated nicotinic and benzoic acids provide a strong basis for recommended safety procedures.[5][6][7] This class of compounds should be handled with care in a well-ventilated chemical fume hood.

  • Hazard Classification (Anticipated):

    • Causes skin irritation.

    • Causes serious eye damage/irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

4-Bromo-2-methylnicotinic acid is a strategically important building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its well-defined structure, characterized by distinct spectroscopic features, and its versatile reactivity make it an invaluable tool for the construction of complex molecules. The ability to leverage the aryl bromide for powerful cross-coupling reactions like the Suzuki-Miyaura coupling allows for the efficient exploration of chemical space in the pursuit of novel bioactive compounds. Proper understanding of its synthesis, properties, and handling is essential for any scientist looking to incorporate this potent intermediate into their research and development programs.

References

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933–940. [Link]

  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • PubMed. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • ChemSrc. (2025, August 25). 4-Methylnicotinic acid 3222-50-2 wiki. [Link]

Sources

Foundational

A Technical Guide to the Solubility and Stability of 4-Bromo-2-methylnicotinic Acid

Abstract Introduction and Physicochemical Profile 4-Bromo-2-methylnicotinic acid (CAS No. 1060805-98-2) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a methy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Physicochemical Profile

4-Bromo-2-methylnicotinic acid (CAS No. 1060805-98-2) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a methyl group.[2][3] Its molecular structure dictates its chemical behavior, influencing everything from its reactivity in synthesis to its performance in biological and material contexts.

  • Molecular Formula: C₇H₆BrNO₂[2]

  • Molecular Weight: 216.03 g/mol [2]

  • Structure: The arrangement of the electron-donating methyl group and the electron-withdrawing bromine atom on the pyridine ring, in conjunction with the acidic carboxyl group, suggests a molecule with complex electronic properties and specific intermolecular interaction capabilities.

Predicted Physicochemical Characteristics

While specific experimental data is limited, we can infer key properties based on the structure and data from analogous compounds like nicotinic acid.[4][5]

  • Acidity (pKa): The molecule possesses two ionizable centers: the carboxylic acid group and the pyridine nitrogen. The carboxylic acid proton is expected to have a pKa in the range of 3-4, influenced by the electron-withdrawing nature of the pyridine ring and the bromine atom. The pyridine nitrogen, being basic, will have a conjugate acid pKa likely in the range of 1-2. These values are critical as they govern the molecule's charge state at different pH values, which in turn dictates its aqueous solubility.

  • Solubility: As a zwitterionic-capable molecule, its aqueous solubility is expected to be highly pH-dependent.[4] Minimum solubility will occur at its isoelectric point (pI), with solubility increasing significantly at pH values below the pyridine pKa (forming a cationic salt) and above the carboxylic acid pKa (forming an anionic salt). In organic solvents, its solubility will be governed by the polarity of the solvent and its ability to engage in hydrogen bonding.[4][5] Non-polar solvents are expected to be poor solvents, while polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., methanol, ethanol) solvents should exhibit better solvating power.[6]

  • Stability: The pyridine ring is generally stable, but the presence of the bromo substituent could make it susceptible to photodecomposition or reactions with certain nucleophiles under harsh conditions. The carboxylic acid group may undergo decarboxylation at elevated temperatures. Pyridine carboxylic acids are noted for their persistence and stability under many environmental conditions.[7]

Comprehensive Solubility Determination

A precise understanding of a compound's solubility is fundamental for its application, from designing synthetic reaction conditions to formulating it for drug delivery. This section outlines a comprehensive workflow for determining the solubility of 4-Bromo-2-methylnicotinic acid.

Analytical Method Development

A prerequisite for any solubility study is a validated analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose due to its specificity, sensitivity, and robustness.[8][9][10]

Protocol 1: HPLC-UV Method for Quantification

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a binary or quaternary pump, an autosampler, and a column thermostat.[9]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for maximum absorbance using a PDA detector (expected around 260-270 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 4-Bromo-2-methylnicotinic acid (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Create a series of calibration standards (e.g., 1 to 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Validation:

    • Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (R²) should be >0.999.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to confirm recovery is within 85-115% and the relative standard deviation (%RSD) is <5%.[8]

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol 2: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of solid 4-Bromo-2-methylnicotinic acid to vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various organic solvents). Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Immediately filter the supernatant through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte) to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with the mobile phase to a concentration that falls within the validated range of the HPLC method. Analyze the sample and determine the concentration using the calibration curve.

Data Presentation and Visualization

Organizing the solubility data in a clear, tabular format is essential for interpretation and comparison.

Table 1: Solubility of 4-Bromo-2-methylnicotinic Acid in Various Solvents

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µM)
Water 25 [Experimental Value] [Calculated Value]
0.1 N HCl (pH ~1) 25 [Experimental Value] [Calculated Value]
PBS (pH 7.4) 25 [Experimental Value] [Calculated Value]
Methanol 25 [Experimental Value] [Calculated Value]
Ethanol 25 [Experimental Value] [Calculated Value]
Acetonitrile 25 [Experimental Value] [Calculated Value]
DMSO 25 [Experimental Value] [Calculated Value]

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

Workflow Visualization

The following diagram outlines the logical flow for determining compound solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Develop & Validate Quantification Method (HPLC) C Add Excess Solid to Solvent A->C B Prepare Solvent Systems (Aqueous & Organic) B->C D Equilibrate via Agitation (e.g., 24-48h at 25°C) C->D E Collect & Filter Supernatant D->E F Dilute Filtrate to Working Range E->F G Quantify using Validated HPLC Method F->G H Calculate Solubility (mg/mL, µM) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability Assessment

Evaluating the intrinsic stability of a compound is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact its purity, activity, or safety. Forced degradation studies are employed to accelerate this process.[10]

Development of a Stability-Indicating Method (SIAM)

The analytical method must be able to separate the intact parent compound from all potential degradation products. This is known as a stability-indicating method. The HPLC method developed in Protocol 1 can be further optimized and validated for this purpose.

Protocol 3: SIAM Development

  • Generate Degradants: Subject samples of 4-Bromo-2-methylnicotinic acid to forced degradation conditions as described in Protocol 4.

  • Analyze Stressed Samples: Inject the stressed samples into the HPLC system.

  • Method Optimization: Adjust the mobile phase gradient, column type, or pH to achieve baseline separation (>1.5 resolution) between the parent peak and all degradant peaks. A PDA detector is invaluable here for checking peak purity to ensure co-elution is not occurring.

  • Validation: Once optimized, the method must be re-validated to ensure it remains accurate and precise for the parent compound in the presence of its degradants.

Forced Degradation Studies

These studies expose the compound to harsh conditions to identify likely degradation pathways.

Protocol 4: Forced Degradation Conditions

For each condition, a solution of the compound (e.g., 0.5 mg/mL) is prepared and compared to an unstressed control solution stored at 2-8°C.

  • Hydrolytic Stability:

    • Acidic: Mix with 0.1 N HCl.

    • Neutral: Mix with water.

    • Basic: Mix with 0.1 N NaOH.

    • Procedure: Store samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days). Analyze at intermediate time points.

  • Oxidative Stability:

    • Reagent: Mix with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Procedure: Store at room temperature, protected from light, for up to 24 hours. Analyze at several time points.

  • Photostability:

    • Procedure: Expose both solid material and a solution (in a photostable container, e.g., quartz) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Thermal Stability:

    • Procedure: Store solid material in a controlled temperature oven (e.g., 80°C) for a defined period. Monitor for degradation and changes in physical appearance.

Forced Degradation Workflow

This diagram illustrates the decision-making process and experimental design for a forced degradation study.

Stability_Workflow cluster_setup Phase 1: Method Setup cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Interpretation A Develop Initial HPLC Method B Develop Stability- Indicating Method (SIAM) A->B H Analyze Stressed Samples with SIAM at Time Points B->H C Prepare Compound Solutions & Solid Samples D Hydrolytic (Acid, Base, Neutral) C->D E Oxidative (e.g., H₂O₂) C->E F Photolytic (UV/Vis Light) C->F G Thermal (Solid State, Elevated Temp) C->G D->H E->H F->H G->H I Quantify Parent Loss & Degradant Formation H->I J Assess Peak Purity H->J K Propose Degradation Pathways I->K J->K

Sources

Exploratory

The Ascendant Therapeutic Potential of 4-Bromo-2-methylnicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract Derivatives of 4-Bromo-2-methylnicotinic acid are emerging as a compelling scaffold in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, including oncology and infectious...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 4-Bromo-2-methylnicotinic acid are emerging as a compelling scaffold in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, including oncology and infectious diseases. The strategic incorporation of a bromine atom at the 4-position of the 2-methylnicotinic acid backbone imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this class of compounds. We will delve into the mechanistic underpinnings of their action, supported by structure-activity relationship (SAR) analyses, and present detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Brominated Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental building blocks in numerous physiological processes and have long been exploited in drug development.[1] The pyridine ring system is a prevalent motif in a vast number of approved pharmaceuticals.[2][3] The introduction of a bromine atom to the nicotinic acid scaffold, as in 4-Bromo-2-methylnicotinic acid, is a deliberate and strategic modification. Halogenation, particularly with bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] This often translates to improved potency and a more favorable pharmacokinetic profile, making brominated derivatives attractive candidates for further investigation. This guide will focus specifically on derivatives of 4-Bromo-2-methylnicotinic acid, a scaffold that, while not extensively studied, holds considerable promise based on the activities of related compounds.

Synthetic Pathways: Crafting the 4-Bromo-2-methylnicotinic Acid Core and its Derivatives

The synthesis of 4-Bromo-2-methylnicotinic acid derivatives typically commences with the construction of the core heterocyclic structure, followed by functionalization of the carboxylic acid group. While specific literature on the direct synthesis of 4-Bromo-2-methylnicotinic acid is sparse, a plausible and efficient route can be extrapolated from established methods for analogous brominated pyridines.

A common strategy involves the bromination of a pre-formed 2-methylnicotinic acid precursor. Subsequent derivatization of the carboxylic acid moiety, most commonly to form amides, can be achieved through standard coupling reactions.

Proposed Synthesis of 4-Bromo-2-methylnicotinic Acid

A potential synthetic route, adapted from related procedures, is outlined below.[1] This multi-step process begins with a commercially available starting material and proceeds through several key transformations to yield the desired product.

Synthesis_of_4_Bromo_2_methylnicotinic_acid start 2-Methylnicotinic Acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 SOCl2, MeOH step2 Bromination (e.g., NBS, HBr/H2O2) step1->step2 NBS, H2SO4 step3 Deprotection (e.g., Hydrolysis) step2->step3 aq. NaOH, then H+ end_product 4-Bromo-2-methylnicotinic Acid step3->end_product

Caption: Proposed synthetic pathway for 4-Bromo-2-methylnicotinic acid.

Experimental Protocol: Synthesis of 4-Bromo-2-methylnicotinic Acid Amide Derivatives

The conversion of the carboxylic acid to an amide is a crucial step in generating a diverse library of derivatives for biological screening. The following is a generalized protocol for the synthesis of N-substituted amides of 4-Bromo-2-methylnicotinic acid.

Materials:

  • 4-Bromo-2-methylnicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend 4-Bromo-2-methylnicotinic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

Biological Activities and Therapeutic Potential

While direct biological data for 4-Bromo-2-methylnicotinic acid derivatives are limited, the known activities of structurally related nicotinic acid and brominated heterocyclic compounds provide a strong basis for predicting their therapeutic potential. The primary areas of interest are antimicrobial and anticancer activities.

Antimicrobial Activity

Nicotinic acid and its derivatives have been reported to possess antibacterial and antifungal properties.[5][6][7] The introduction of a bromine atom can enhance this activity.[8] It is hypothesized that these compounds may exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the pyridine ring, potentially enhancing interactions with biological targets.

  • Amide Substituents: The nature of the substituent on the amide nitrogen is critical. Bulky, hydrophobic groups may further enhance antimicrobial activity by increasing membrane permeability. The presence of additional functional groups capable of hydrogen bonding could also contribute to target binding.

Table 1: Representative Antimicrobial Activities of Nicotinic Acid Derivatives

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Acylhydrazones of Nicotinic AcidStaphylococcus aureus3.91 - 7.81[5]
1,3,4-Oxadiazoline derivatives of Nicotinic AcidBacillus subtilis7.81[5]
Nicotinamide DerivativesPseudomonas aeruginosa0.016 mM[6]

Note: This table presents data for related nicotinic acid derivatives to illustrate potential activity.

Anticancer Activity

The pyridine nucleus is a key pharmacophore in a number of approved anticancer drugs.[2][3] Derivatives of nicotinic acid have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanisms of action are diverse and may include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and anti-angiogenic effects.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyridine-containing compounds are known to be kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases.

  • Induction of Apoptosis: Brominated phenolic compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[11][12] A similar mechanism may be at play for 4-Bromo-2-methylnicotinic acid derivatives.

  • Signaling Pathway Modulation: Nicotinic acid derivatives have been shown to modulate key signaling pathways in cancer, such as the VEGFR-2 pathway.[9]

Anticancer_MoA compound 4-Bromo-2-methylnicotinic Acid Derivative kinase Kinase Inhibition (e.g., VEGFR-2) compound->kinase ros Increased ROS Production compound->ros proliferation Inhibition of Cell Proliferation kinase->proliferation angiogenesis Inhibition of Angiogenesis kinase->angiogenesis apoptosis Induction of Apoptosis ros->apoptosis

Caption: Potential anticancer mechanisms of 4-Bromo-2-methylnicotinic acid derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Position: The position of the halogen on the pyridine ring can significantly impact activity. A review of pyridine derivatives suggested that in some cases, halogen atoms might decrease antiproliferative activity, highlighting the need for empirical testing of specific substitution patterns.[2][3]

  • Amide Substituents: As with antimicrobial activity, the substituents on the amide nitrogen are critical for anticancer potency. Aromatic or heteroaromatic rings can engage in pi-stacking interactions with residues in the target protein's binding site.

Table 2: Representative Anticancer Activities of Nicotinic Acid and Brominated Derivatives

Compound ClassCell LineActivity (IC50)Reference
Nicotinic Acid-based VEGFR-2 InhibitorHCT-150.068 µM[9]
4-Acyloxy Robustic Acid DerivativesHL-6016.38 µM[13]
4-Bromo-2-methoxyphenol DerivativesK562Data not specified[11]

Note: This table presents data for related compounds to illustrate potential anticancer activity.

Future Directions and Conclusion

The derivatives of 4-Bromo-2-methylnicotinic acid represent a promising, yet underexplored, area of medicinal chemistry. The foundational knowledge from related nicotinic acid and brominated heterocyclic compounds strongly suggests their potential as novel antimicrobial and anticancer agents. Future research should focus on the synthesis and screening of a diverse library of 4-Bromo-2-methylnicotinic acid amides and other derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate their precise modes of action and to identify their cellular targets. The detailed synthetic protocols and mechanistic insights provided in this guide offer a solid framework for initiating such investigations. With a systematic and focused research effort, the therapeutic potential of this intriguing class of compounds can be fully realized.

References

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Foundational

An In-Depth Technical Guide to the Synthesis and Putative History of 4-Bromo-2-methylnicotinic Acid

Introduction: The Significance of Substituted Nicotinic Acids Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in the realms of medicinal chemistry and drug development. The strategic function...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in the realms of medicinal chemistry and drug development. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, enabling enhanced biological activity and target specificity. 4-Bromo-2-methylnicotinic acid (CAS No. 1060805-98-2) is a valuable building block in this class of compounds, offering multiple points for further chemical modification. Its bromine atom can participate in a variety of cross-coupling reactions, while the carboxylic acid and methyl groups provide additional handles for derivatization. This guide provides a comprehensive overview of the logical synthetic pathways to this important intermediate, grounded in established chemical principles and historical context. While a definitive "discovery" paper for this specific molecule is not readily apparent in the surveyed literature, its synthesis can be logically deduced from well-established reactions of pyridine compounds.

Part 1: The Historical Context and Logical Synthetic Emergence

The history of 4-Bromo-2-methylnicotinic acid is intrinsically linked to the development of fundamental reactions in organic chemistry, particularly those involving aromatic and heterocyclic compounds. The late 19th and early 20th centuries saw a surge in the exploration of reactions that allowed for the manipulation of aromatic systems. Key among these is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which provides a method to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[1][2][3] This reaction remains a cornerstone of synthetic chemistry for producing aryl halides.[4][5]

Another critical transformation is the oxidation of alkyl side chains on aromatic rings to carboxylic acids. The use of strong oxidizing agents like potassium permanganate for this purpose has been a standard laboratory method for over a century.[6][7][8] Given these established synthetic tools, the emergence of 4-Bromo-2-methylnicotinic acid as a synthetic target and building block was a logical progression in the broader field of heterocyclic chemistry.

Two primary retrosynthetic pathways emerge as the most probable routes for the synthesis of 4-Bromo-2-methylnicotinic acid:

  • Route A: The Sandmeyer Reaction Approach. This pathway would involve the diazotization of a 4-amino-2-methylnicotinic acid precursor, followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.

  • Route B: The Oxidation Approach. This strategy begins with a brominated pyridine precursor, 4-bromo-2-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid.

This guide will now delve into the technical details and experimental protocols for both of these logical and historically sound synthetic strategies.

Part 2: Synthetic Pathways and Experimental Protocols

Route A: Synthesis via the Sandmeyer Reaction

This approach leverages the power of the Sandmeyer reaction to introduce the bromo substituent at the 4-position of the nicotinic acid ring. The key starting material for this route is a 4-amino-2-methylnicotinic acid derivative.

Sandmeyer Reaction Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction 4-Amino-2-methylnicotinic_acid 4-Amino-2-methylnicotinic Acid Diazonium_Salt Diazonium Salt Intermediate 4-Amino-2-methylnicotinic_acid->Diazonium_Salt NaNO2, HBr 0-5 °C Target_Molecule_A 4-Bromo-2-methylnicotinic Acid Diazonium_Salt->Target_Molecule_A CuBr Heat

Caption: Synthetic workflow for 4-Bromo-2-methylnicotinic acid via the Sandmeyer reaction.

Step 1: Diazotization of 4-Amino-2-methylnicotinic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-methylnicotinic acid in a 48% aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Causality Behind Experimental Choices: The use of a strong acid like HBr is crucial for the formation of nitrous acid in situ from sodium nitrite, which is the diazotizing agent. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.

  • Cool the CuBr solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

  • After the addition is complete, warm the reaction mixture to 60-70 °C and stir for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-Bromo-2-methylnicotinic acid.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: Copper(I) bromide catalyzes the decomposition of the diazonium salt and the subsequent transfer of a bromide radical to the aromatic ring, a key step in the Sandmeyer mechanism.[2] Heating the reaction mixture facilitates the decomposition of the diazonium salt and the evolution of nitrogen gas, driving the reaction to completion.

Route B: Synthesis via Oxidation of 4-Bromo-2-methylpyridine

This alternative and highly plausible route involves the initial synthesis of 4-bromo-2-methylpyridine, followed by the oxidation of its methyl group.

Oxidation Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation 2-Methyl-4-aminopyridine 2-Methyl-4-aminopyridine 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine 2-Methyl-4-aminopyridine->4-Bromo-2-methylpyridine Sandmeyer Reaction (NaNO2, HBr, CuBr) Target_Molecule_B 4-Bromo-2-methylnicotinic Acid 4-Bromo-2-methylpyridine->Target_Molecule_B Oxidation (e.g., KMnO4)

Caption: Synthetic workflow for 4-Bromo-2-methylnicotinic acid via the oxidation of 4-bromo-2-methylpyridine.

Step 1: Synthesis of 4-Bromo-2-methylpyridine via Sandmeyer Reaction

This procedure is based on established methods for the synthesis of this key intermediate.[8]

  • In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.

  • Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add bromine dropwise to the cooled solution, ensuring the temperature remains below 0 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature below 0 °C.

  • After the addition is complete, stir for an additional 30 minutes at this temperature.

  • Slowly raise the temperature to 20 °C and adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-2-methylpyridine.

Causality Behind Experimental Choices: The initial formation of the hydrobromide salt of the amine enhances its solubility in the aqueous acidic medium. The subsequent diazotization and copper-catalyzed bromination follow the principles of the Sandmeyer reaction as described in Route A.

Step 2: Oxidation of 4-Bromo-2-methylpyridine

The oxidation of the methyl group can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a classic and effective choice.[6][7][8]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylpyridine in a mixture of pyridine and water.

  • Heat the solution to reflux.

  • Add potassium permanganate portion-wise to the refluxing solution over a period of several hours. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and acidify with a suitable acid (e.g., HCl) to precipitate the 4-Bromo-2-methylnicotinic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices: Potassium permanganate is a strong oxidizing agent capable of oxidizing the alkyl side chain of the pyridine ring to a carboxylic acid.[9][10] The reaction is typically carried out in a basic or neutral medium, and the use of pyridine as a co-solvent can help to solubilize the starting material. Acidification of the reaction mixture after filtration protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Part 3: Data Summary and Comparative Analysis

ParameterRoute A: Sandmeyer ReactionRoute B: Oxidation
Key Transformation Diazotization followed by CuBr-mediated brominationOxidation of a methyl group to a carboxylic acid
Starting Material 4-Amino-2-methylnicotinic acid4-Bromo-2-methylpyridine
Key Reagents NaNO₂, HBr, CuBrKMnO₄ (or other oxidizing agents)
Advantages Direct introduction of the bromo group onto the nicotinic acid core.Utilizes a more readily available starting material (4-bromo-2-methylpyridine).
Potential Challenges Availability and stability of the 4-amino-2-methylnicotinic acid precursor. The diazonium salt intermediate is unstable.The oxidation reaction can sometimes be harsh and may lead to side products.

Conclusion

While the precise historical moment of the first synthesis of 4-Bromo-2-methylnicotinic acid remains to be definitively pinpointed from readily available literature, its synthesis is a logical application of well-established and historically significant organic reactions. Both the Sandmeyer reaction of an appropriate amino-nicotinic acid precursor and the oxidation of 4-bromo-2-methylpyridine represent robust and plausible pathways to this valuable synthetic intermediate. The choice between these routes in a research or industrial setting would likely be dictated by the availability and cost of the respective starting materials, as well as considerations of scale and safety. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently approach the synthesis of 4-Bromo-2-methylnicotinic acid and its derivatives.

References

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  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

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  • ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

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  • Google Patents. (n.d.). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
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  • ResearchGate. (2025). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrolytic Oxidation of Quinoline and 3-Picoline. Retrieved from [Link]

  • NIT Rourkela. (2008, October 21). Oxidation by permanganate: synthetic and mechanistic aspects. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Potassium Permanganate. Retrieved from [Link]

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  • NIH. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved from [Link]

  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). Chemical Synthesis. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Bromo-2-methylnicotinic Acid in Medicinal Chemistry

Introduction: The Strategic Value of 4-Bromo-2-methylnicotinic Acid In the landscape of modern drug discovery, the selection of foundational building blocks is a critical determinant of a program's success. 4-Bromo-2-met...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-methylnicotinic Acid

In the landscape of modern drug discovery, the selection of foundational building blocks is a critical determinant of a program's success. 4-Bromo-2-methylnicotinic acid (CAS: 1060805-98-2) has emerged as a pyridine-based scaffold of significant strategic importance, particularly in the synthesis of kinase inhibitors and other complex therapeutic agents.[1][2] Its value lies in the orthogonal reactivity of its key functional groups:

  • The Bromine Atom (C4-Position): Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of aryl and heteroaryl moieties, which is fundamental for probing the deep hydrophobic pockets of enzyme active sites.[1]

  • The Carboxylic Acid (C3-Position): Provides a robust site for amide bond formation, a ubiquitous linkage in drug molecules, enabling connection to other fragments or solubilizing groups.[1]

  • The Pyridine Core & Methyl Group (C2-Position): The nitrogen atom of the pyridine ring often acts as a crucial hydrogen bond acceptor, anchoring ligands within a target's hinge region. The methyl group can provide beneficial steric and electronic interactions or serve as a vector for further optimization.[1]

This combination of features makes 4-Bromo-2-methylnicotinic acid an ideal starting point for library synthesis and structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic profiles.

Physicochemical Data

A summary of the key properties of 4-Bromo-2-methylnicotinic acid is provided below for quick reference.

PropertyValueSource(s)
CAS Number 1060805-98-2[3][4][5]
Molecular Formula C₇H₆BrNO₂[3]
Molecular Weight 216.03 g/mol [3]
IUPAC Name 4-bromo-2-methylpyridine-3-carboxylic acid
Appearance Off-white to light yellow powder[6]
Purity ≥98% (Typical)[6]

Core Applications in Drug Discovery

Scaffold for Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in cancer and inflammatory diseases.[1][7] Many small-molecule kinase inhibitors feature a substituted pyridine core that mimics the adenine region of ATP to bind to the enzyme's hinge region.[2] 4-Bromo-2-methylnicotinic acid is an exemplary scaffold for this purpose. The ability to diversify the C4-position via cross-coupling is instrumental in developing potent and selective inhibitors, including those targeting both active (DFG-in) and inactive (DFG-out) kinase conformations.[2][7]

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold cluster_2 Deep Hydrophobic Pocket hinge Backbone NH scaffold 4-Aryl-2-methylnicotinamide (Derived from starting material) pocket Hydrophobic Residues scaffold->pocket van der Waals Interactions (Introduced via Suzuki Coupling) pyridine_N->hinge H-Bond

Fig 1. Binding mode of a generic inhibitor derived from the scaffold.
Enabling Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization in medicinal chemistry.[8][9] The predictable reactivity of 4-Bromo-2-methylnicotinic acid allows researchers to systematically modify a lead compound and observe the effects on biological activity. By synthesizing a library of analogues with diverse C4-substituents, chemists can rapidly build a detailed understanding of the target's steric and electronic requirements, guiding the design of more effective therapeutics.[9]

SAR_Workflow start 4-Bromo-2-methylnicotinic acid Scaffold suzuki Suzuki Coupling (Parallel Synthesis) start->suzuki library Diverse C4-Aryl Analogue Library suzuki->library screening Biological Screening (Potency, Selectivity) library->screening sar SAR Analysis screening->sar sar->suzuki Refine Library optimization Lead Optimization (ADME, PK/PD) sar->optimization Iterative Design candidate Drug Candidate optimization->candidate

Fig 2. Workflow for SAR studies using the target scaffold.

Key Synthetic Transformations & Protocols

The utility of 4-Bromo-2-methylnicotinic acid is realized through its application in robust and scalable chemical reactions. The following protocols provide detailed, field-proven methodologies.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is the premier method for forming C(sp²)-C(sp²) bonds and is central to the application of this scaffold.[10][11] The reaction couples the bromopyridine with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[10]

Causality Behind the Protocol: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[11][12]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex L₂Pd(II)(Ar¹)(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² red_elim->product ar1br Ar¹-Br ar1br->ox_add ar2b Ar²-B(OR)₂ ar2b->transmetal

Fig 3. Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 4-Bromo-2-methylnicotinic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-Bromo-2-methylnicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[13]

  • Palladium Catalyst: Pd(dppf)Cl₂ (2–5 mol%) or Pd(PPh₃)₄ (2-5 mol%)[13]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)[13]

  • Solvent: Anhydrous and degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)[13]

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-methylnicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[13]

  • Solvent Addition: Add the degassed solvent mixture via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.[13]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it again with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-methylnicotinic acid.[13]

Example Reaction Conditions:

Arylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O (2:1:1)85
3-Pyridylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)100
4-Fluorophenylboronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)100
Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide using standard peptide coupling reagents. This reaction is essential for linking the pyridine core to other molecular fragments.

Experimental Protocol: Amide Coupling using HATU

Materials:

  • 4-Bromo-2-methylnicotinic acid (or a 4-aryl derivative) (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reactant Solution: In a dry round-bottom flask, dissolve the nicotinic acid derivative (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) sequentially at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Conclusion

4-Bromo-2-methylnicotinic acid is a high-value, versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups enable efficient and systematic exploration of chemical space, particularly for challenging targets like protein kinases. The robust and well-documented protocols for Suzuki-Miyaura coupling and amide bond formation empower drug discovery professionals to rapidly assemble libraries of complex molecules, accelerating the journey from initial scaffold to optimized clinical candidate.

References

  • 4-Bromonicotinic acid. Chem-Impex.
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  • The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Compar
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  • Structure Activity Rel
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  • Watschinger, K., et al. (2018). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 23(12), 3149. [Link]

  • Ma, A., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. Journal of Medicinal Chemistry, 57(15), 6822-6833. [Link]

  • The Role of Methyl Bromoacetate in Drug Discovery and Development: Applic
  • Mahasenan, K., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry, 19(24), 7475-7484. [Link]

  • Kim, J., et al. (2020). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 25(18), 4219. [Link]

  • Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]

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Application

The Versatile Role of 4-Bromo-2-methylnicotinic Acid in Modern Organic Synthesis: A Guide to Application and Protocol

Introduction: Unlocking the Potential of a Functionalized Pyridine Core In the landscape of contemporary organic synthesis and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Functionalized Pyridine Core

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the vast array of substituted pyridines, 4-Bromo-2-methylnicotinic acid stands out as a particularly versatile and valuable building block. Its unique arrangement of a reactive bromine atom, a directing methyl group, and a carboxylic acid handle on a pyridine ring provides a powerful platform for a multitude of synthetic transformations. This guide offers an in-depth exploration of the applications of 4-Bromo-2-methylnicotinic acid, providing researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind key experimental choices.

The strategic positioning of the bromine atom at the 4-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of carbon and nitrogen-based substituents, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery. The presence of the 2-methyl group can influence the electronic properties and steric environment of the pyridine ring, while the nicotinic acid moiety offers a convenient point for amide bond formation, esterification, or other derivatizations.

This document will delve into the practical applications of 4-Bromo-2-methylnicotinic acid in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, a detailed, step-by-step protocol is provided, accompanied by mechanistic insights and a discussion of critical experimental parameters.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of 4-Bromo-2-methylnicotinic acid is readily susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several powerful bond-forming reactions.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[2] In the context of 4-Bromo-2-methylnicotinic acid, this reaction allows for the introduction of a vast array of aryl and vinyl groups at the 4-position, yielding 4-aryl-2-methylnicotinic acids, which are key intermediates in the synthesis of various biologically active molecules.[3]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The base is required to activate the boronic acid partner for transmetalation. The solvent must be able to dissolve the reactants and facilitate the reaction at the chosen temperature. For a substrate like 4-Bromo-2-methylnicotinic acid, the presence of the carboxylic acid may necessitate the use of a base that does not cause unwanted side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methylnicotinic acid with Phenylboronic Acid

Materials:

  • 4-Bromo-2-methylnicotinic acid

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-2-methylnicotinic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add Pd(dppf)Cl₂ (0.03 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Stir the reaction mixture at 90 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-phenylnicotinic acid.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-4-phenylnicotinic acid85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methylnicotinic acid82
33-Thienylboronic acid2-Methyl-4-(thiophen-3-yl)nicotinic acid78

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][5] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceutical agents.[6] Applying this reaction to 4-Bromo-2-methylnicotinic acid allows for the introduction of a wide variety of primary and secondary amines at the 4-position, leading to the synthesis of 4-amino-2-methylnicotinic acid derivatives.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand.[5] Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical; a strong, non-nucleophilic base is typically used to deprotonate the amine and facilitate the reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-methylnicotinic acid with Morpholine

Materials:

  • 4-Bromo-2-methylnicotinic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.05 equiv.).

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 4-Bromo-2-methylnicotinic acid (1.0 equiv.), morpholine (1.5 equiv.), and sodium tert-butoxide (2.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-methyl-4-(morpholino)nicotinic acid.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Morpholine2-Methyl-4-(morpholino)nicotinic acid88
2Aniline2-Methyl-4-(phenylamino)nicotinic acid75
3Benzylamine4-(Benzylamino)-2-methylnicotinic acid82

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Bromo-2-methylnicotinic acid Amine Base (NaOtBu) Heating Heat to 100 °C (16-24 h) Reactants->Heating Catalyst Pd₂(dba)₃ + XPhos Catalyst->Heating Solvent Anhydrous Toluene Solvent->Heating Quench Quench with NH₄Cl(aq) Heating->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-Amino-2-methylnicotinic acid derivative Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[7] For 4-Bromo-2-methylnicotinic acid, the Sonogashira coupling enables the introduction of various alkynyl groups at the 4-position.

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[9] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[9] An amine base is used to deprotonate the alkyne and regenerate the catalyst. Copper-free conditions have also been developed to avoid potential issues with copper contamination.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-methylnicotinic acid with Phenylacetylene

Materials:

  • 4-Bromo-2-methylnicotinic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-methylnicotinic acid (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous DMF and triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-methyl-4-(phenylethynyl)nicotinic acid.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneProductYield (%)
1Phenylacetylene2-Methyl-4-(phenylethynyl)nicotinic acid90
21-Hexyne2-Methyl-4-(hex-1-yn-1-yl)nicotinic acid85
3Trimethylsilylacetylene2-Methyl-4-((trimethylsilyl)ethynyl)nicotinic acid92

Visualization: Logical Relationship in Sonogashira Coupling

Sonogashira_Logic Start Starting Materials Catalysts Pd & Cu Catalysts Start->Catalysts Base Amine Base Start->Base Reaction C-C Bond Formation Catalysts->Reaction Base->Reaction Product 4-Alkynyl-2-methylnicotinic acid Reaction->Product

Caption: Key components and outcome of the Sonogashira coupling.

Conclusion and Future Outlook

4-Bromo-2-methylnicotinic acid has firmly established itself as a versatile and indispensable building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides a straightforward and efficient avenue for the synthesis of a diverse array of functionalized pyridine derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a solid foundation for researchers to explore the vast chemical space accessible from this starting material.

The continued development of more efficient and selective catalytic systems will undoubtedly further expand the utility of 4-Bromo-2-methylnicotinic acid. As the demand for novel small molecules in drug discovery and materials science continues to grow, the importance of such adaptable and strategically functionalized building blocks will only increase. It is anticipated that 4-Bromo-2-methylnicotinic acid will continue to play a pivotal role in the advancement of these critical scientific fields.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link].

  • Process for manufacture of a 4-bromo-2-oxyimino butyric acid and its derivatives.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]. Published 2016. Accessed January 7, 2026.

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Bromination.
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  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]. Accessed January 19, 2026.

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]. Accessed January 19, 2026.

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. 2021;26(16):4995. doi:10.3390/molecules26164995.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]. Published June 30, 2023. Accessed January 19, 2026.

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]. Published April 3, 2025. Accessed January 19, 2026.

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]. Published March 25, 2022. Accessed January 19, 2026.

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Blanco-Ania D, Buskes T. Recent Applications of Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions in the Synthesis of Bioactive Compounds. A View from the Pharmaceutical Industry. Molecules. 2020;25(19):4553. doi:10.3390/molecules25194553.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. [Link]. Accessed January 19, 2026.

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]. Accessed January 19, 2026.

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  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]. Accessed January 19, 2026.

  • Newman SG, Hazari N. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J Org Chem. 2020;85(15):9435-9450. doi:10.1021/acs.joc.0c01013.
  • Chinchilla R, Nájera C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem Rev. 2007;107(3):874-922. doi:10.1021/cr050992x.
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Method

Application Notes and Protocols for the Synthesis of 4-Bromo-2-methylnicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Bromo-2-methylnicotinic Acid Scaffolds In the landscape of modern me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Bromo-2-methylnicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry and materials science, pyridinic scaffolds are of paramount importance due to their prevalence in a vast array of biologically active compounds and functional materials. Among these, substituted nicotinic acids serve as versatile building blocks. The strategic introduction of a bromine atom at the 4-position and a methyl group at the 2-position of the nicotinic acid core imparts a unique combination of reactivity and structural features. The bromine atom serves as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom substituents.[1][2][3] The 2-methyl group can influence the conformation and electronic properties of the molecule, potentially enhancing binding to biological targets. Furthermore, the carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other derivatizations, crucial for tuning physicochemical properties and exploring structure-activity relationships (SAR).[4]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 4-Bromo-2-methylnicotinic acid and its subsequent derivatization, empowering researchers to leverage this valuable scaffold in their discovery programs.

I. Synthesis of the Core Scaffold: 4-Bromo-2-methylnicotinic Acid

The synthesis of the core intermediate, 4-Bromo-2-methylnicotinic acid, can be approached from commercially available starting materials. A plausible and efficient route commences with 4-hydroxy-2-methylnicotinic acid, proceeding through esterification and subsequent bromination.

Workflow for the Synthesis of 4-Bromo-2-methylnicotinic Acid

A 4-Hydroxy-2-methylnicotinic acid B Methyl 4-hydroxy-2-methylnicotinate A->B Esterification (MeOH, H2SO4) C Methyl 4-bromo-2-methylnicotinate B->C Bromination (POBr3) D 4-Bromo-2-methylnicotinic acid C->D Hydrolysis (LiOH, H2O/THF)

Caption: Synthetic workflow for 4-Bromo-2-methylnicotinic acid.

Protocol 1: Synthesis of Methyl 4-hydroxy-2-methylnicotinate

Rationale: The initial esterification of the carboxylic acid protects it from unwanted side reactions during the subsequent bromination step and improves solubility in organic solvents. Acid catalysis, typically with sulfuric acid, facilitates this transformation.

Materials:

  • 4-Hydroxy-2-methylnicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 4-hydroxy-2-methylnicotinic acid (1 equivalent) in methanol (10-20 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is neutral (pH ~7) to quench the acid.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxy-2-methylnicotinate. The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Methyl 4-bromo-2-methylnicotinate

Rationale: The conversion of the hydroxyl group to a bromine atom is a key transformation. Phosphorus oxybromide (POBr₃) is an effective reagent for this purpose, converting the 4-hydroxy pyridine to the 4-bromo derivative. This reaction is analogous to the synthesis of methyl 4-bromo-6-methylnicotinate.[5]

Materials:

  • Methyl 4-hydroxy-2-methylnicotinate

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place methyl 4-hydroxy-2-methylnicotinate (1 equivalent).

  • Carefully add phosphorus oxybromide (2-3 equivalents) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 4-bromo-2-methylnicotinate.

Protocol 3: Hydrolysis to 4-Bromo-2-methylnicotinic acid

Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Base-mediated hydrolysis, for instance with lithium hydroxide, is a standard and efficient method for this transformation.

Materials:

  • Methyl 4-bromo-2-methylnicotinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-bromo-2-methylnicotinate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5-2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2-methylnicotinic acid. The product can be further purified by recrystallization if necessary.

II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the nicotinic acid scaffold is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for constructing C-C and C-N bonds.[2]

Generalized Catalytic Cycle of Palladium Cross-Coupling

Pd0 Pd(0)Ln RPdX R-Pd(II)(X)Ln Pd0->RPdX R-X OxAdd Oxidative Addition RPdR R-Pd(II)(R')Ln RPdX->RPdR R'-M Transmetal Transmetalation (R'-M) RPdR->Pd0 Product R-R' RPdR->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 4: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][6]

Materials:

  • 4-Bromo-2-methylnicotinic acid or its methyl ester

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), 1-5 mol%

  • Base (e.g., K₂CO₃, Cs₂CO₃), 2-3 equivalents

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 4-Bromo-2-methylnicotinic acid (or its ester) (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C for 6-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). If the product is the free acid, an acid-base workup may be required.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 5: Sonogashira Coupling for Alkynyl Derivatives

Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and a copper(I) salt.

Materials:

  • 4-Bromo-2-methylnicotinic acid or its methyl ester

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), 1-5 mol%

  • Copper(I) iodide (CuI), 2-10 mol%

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of 4-Bromo-2-methylnicotinic acid (or its ester) (1 equivalent) and the terminal alkyne (1.5 equivalents) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and CuI (4 mol%).

  • Add the base (e.g., TEA, 3 equivalents) and stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Buchwald-Hartwig Amination for Amino Derivatives

Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Materials:

  • 4-Bromo-2-methylnicotinic acid or its methyl ester

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), 1-5 mol%

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP), 2-10 mol%

  • Base (e.g., NaOtBu, K₃PO₄), 1.5-2.5 equivalents

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) in a reaction vessel.

  • Add the solvent (e.g., toluene) followed by 4-Bromo-2-methylnicotinic acid (or its ester) (1 equivalent) and the amine (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

III. Data Summary and Comparison

The choice of reaction conditions can significantly impact the yield and purity of the desired derivatives. The following table provides a general comparison of typical conditions for the discussed cross-coupling reactions.

Reaction Catalyst System Base Solvent Temperature (°C) Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-10070-95%
Sonogashira PdCl₂(PPh₃)₂ / CuITEA, DIPEATHF, DMF25-6065-90%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu, K₃PO₄Toluene, Dioxane80-11060-85%

IV. Conclusion

4-Bromo-2-methylnicotinic acid is a highly valuable and versatile building block for the synthesis of a diverse range of chemical entities with potential applications in drug discovery and materials science. The protocols detailed herein provide a solid foundation for the synthesis of the core scaffold and its subsequent elaboration through robust and reliable palladium-catalyzed cross-coupling reactions. By understanding the rationale behind each synthetic step and optimizing the reaction conditions, researchers can efficiently access a wide array of novel derivatives for their specific research needs.

V. References

  • Benchchem. (2025). Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). J Environ Sci (China).

  • Benchchem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for the Reaction of 4-Bromo-2-methylnicotinic Acid with Nucleophiles

Abstract This technical guide provides a comprehensive overview of the reactivity of 4-Bromo-2-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the princ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-Bromo-2-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the principal reaction pathways, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed mechanistic discussions, field-proven experimental protocols, and workflow visualizations are presented to enable researchers, scientists, and drug development professionals to effectively utilize this versatile substrate in the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the 4-Substituted Nicotinic Acid Scaffold

The nicotinic acid framework is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. The ability to introduce diverse functionalities at the 4-position of the pyridine ring is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. 4-Bromo-2-methylnicotinic acid serves as a robust and versatile starting material for this purpose. Its bromine atom can be displaced by a wide array of nucleophiles, providing access to a rich chemical space of 4-substituted-2-methylnicotinic acid derivatives.

This guide will explore the two primary strategies for functionalizing this substrate: direct nucleophilic displacement and transition-metal-catalyzed cross-coupling, offering insights into the causality behind protocol design and reaction outcomes.

Fundamental Reactivity Principles

The reactivity of 4-Bromo-2-methylnicotinic acid is governed by the electronic properties of the pyridine ring, which is inherently electron-deficient compared to benzene. This electron deficiency is further enhanced by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group at the 3-position.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom significantly lowers the electron density at the C-2 (ortho) and C-4 (para) positions, making them electrophilic and susceptible to nucleophilic attack.[1][2][3] The attack of a nucleophile at the C-4 position generates a negatively charged intermediate, known as a Meisenheimer complex. This intermediate is effectively stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom, a highly favorable contributor.[1][3][4] This stabilization lowers the activation energy for the reaction, facilitating the displacement of the bromide leaving group.[5][6]

In contrast, an attack at the C-3 or C-5 position does not allow for this direct resonance stabilization by the nitrogen atom, making these positions significantly less reactive towards SNAr.[1][2]

Figure 1: General SNAr mechanism at the C-4 position of the pyridine ring.

Amenability to Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond in 4-Bromo-2-methylnicotinic acid is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful methods for forming C-C, C-N, and C-S bonds under relatively mild conditions with high functional group tolerance.[7][8] The success of these reactions relies on a catalytic cycle typically involving oxidative addition, transmetalation (or related steps), and reductive elimination.[9][10]

A Critical Consideration: The Carboxylic Acid Group

The acidic proton of the carboxylic acid can interfere with many reactions, particularly those employing strong bases or organometallic reagents. In many protocols, it is advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This strategy prevents unwanted acid-base reactions and can improve solubility in organic solvents. The ester can then be hydrolyzed back to the carboxylic acid in a final step if required.

Reaction with N-Nucleophiles: C-N Bond Formation

The formation of C(aryl)-N bonds is fundamental in the synthesis of pharmaceuticals.

SNAr with Amines

Direct displacement of the 4-bromo substituent with primary or secondary amines is a straightforward method for synthesizing 4-amino-2-methylnicotinic acid derivatives.

  • Causality of Conditions: These reactions often require elevated temperatures to overcome the activation energy barrier. A base is typically added to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. The choice of solvent is critical; polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the charged intermediate and do not interfere with the nucleophile.

Buchwald-Hartwig Amination

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice.[10][11] This palladium-catalyzed reaction offers exceptional scope and functional group tolerance.

  • Causality of Conditions: This reaction requires a Pd(0) catalyst (often generated in situ from a Pd(II) precatalyst), a suitable phosphine ligand, and a strong, non-nucleophilic base.[10][12]

    • Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial. They promote the rate-limiting oxidative addition and facilitate the final reductive elimination step to release the product and regenerate the catalyst.[7]

    • Base: A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[13]

    • Inert Atmosphere: Strict exclusion of oxygen is mandatory, as O₂ can oxidize and deactivate the Pd(0) catalyst.

Reaction with C-Nucleophiles: C-C Bond Formation

Carbon-carbon bond formation is the cornerstone of complex molecule synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating C(sp²)-C(sp²) bonds.[14] It involves the coupling of the 4-bromo substrate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9][15]

  • Causality of Conditions:

    • Catalyst: A Pd(0) source is essential. Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is commonly used.[14][16]

    • Base: An aqueous solution of a mild inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9][15]

    • Solvent: A two-phase solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[14]

Suzuki_Cycle center Pd(0)L Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L2-Br ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)L2-R transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 product Ar-R red_elim->product Product Out sub Ar-Br sub->ox_add Substrate In boronic R-B(OH)2 boronic->transmetal Boronic Acid In base Base base->transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for SNAr with an Amine (e.g., Morpholine)

This protocol describes the direct displacement of the bromide with an amine. The starting material is the ethyl ester of 4-bromo-2-methylnicotinic acid to avoid complications from the acidic proton.

Materials:

  • Ethyl 4-bromo-2-methylnicotinate (1.0 equiv)

  • Morpholine (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl 4-bromo-2-methylnicotinate, K₂CO₃, and DMSO (approx. 0.5 M concentration).

  • Add morpholine to the mixture.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 4-morpholino-2-methylnicotinate.

  • (Optional) The resulting ester can be saponified using LiOH or NaOH in a THF/MeOH/water mixture to yield the final carboxylic acid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for C-C bond formation.[9][14]

Materials:

  • 4-Bromo-2-methylnicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • 1 M HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

Workflow Visualization:

Lab_Workflow start Setup reagents Add Reactants & Catalyst to Schlenk Flask start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Degassed Solvents via Syringe inert->solvent reaction Heat & Stir (e.g., 90 °C, 12h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Quench with Water, & Extract with EtOAc monitoring->workup purify Dry, Concentrate, & Purify via Chromatography workup->purify end Characterize Product purify->end

Figure 3: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Procedure:

  • Setup: To a dry Schlenk flask containing a stir bar, add 4-bromo-2-methylnicotinic acid, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization or flash column chromatography.

Summary of Reaction Conditions

The choice of reaction pathway depends heavily on the desired substituent and the available nucleophile.

Reaction TypeNucleophile ClassKey ReagentsTypical ConditionsKey Considerations
SNAr Amines, Alkoxides, ThiolatesBase (e.g., K₂CO₃, NaH)100-150 °C, DMSO or DMFStrong nucleophiles; high temperatures often needed.
Buchwald-Hartwig Primary/Secondary AminesPd catalyst, Phosphine Ligand, NaOtBu80-110 °C, Toluene or DioxaneRequires strict inert atmosphere; broad amine scope.
Suzuki-Miyaura Boronic Acids / EstersPd catalyst, Base (K₂CO₃, K₃PO₄)80-110 °C, Dioxane/H₂OTolerant of many functional groups; requires boronic acid partner.

Conclusion

4-Bromo-2-methylnicotinic acid is a highly valuable and adaptable building block for chemical synthesis. Its reactivity is dominated by two powerful transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of the underlying mechanisms and the rationale for specific reaction conditions, as outlined in this guide, empowers researchers to rationally design and execute syntheses of complex 4-substituted nicotinic acid derivatives for applications spanning from drug discovery to materials science.

References

  • Vertex AI Search. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online].
  • Filo. (2025). (a) Explain mechanisms and orientation of nucleophilic substitution in pyridine. [Online].
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Online].
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. [Online].
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. [Online].
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online].
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. [Online].
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online].
  • Reaction Examples. (n.d.). OCLUE. [Online].
  • Semantic Scholar. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. [Online].
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Online].
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online].
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Online].
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online].
  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol a. [Online].
  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. [Online].
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Online].
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Online].
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Online].
  • ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online].
  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof. [Online].

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Method

Application Notes and Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-methylnicotinic Acid

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A particularly valuable application of this methodology is the synthesis of substituted heteroaromatic carboxylic acids, which are prevalent motifs in a multitude of biologically active compounds.

This guide provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of 4-bromo-2-methylnicotinic acid. This substrate, while a valuable building block, presents unique challenges due to the electron-deficient nature of the pyridine ring and the presence of both a coordinating nitrogen atom and a carboxylic acid group.[4] We will dissect the mechanistic nuances, provide a robust, step-by-step experimental protocol, and offer a comprehensive guide to reaction optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Mechanism and Key Considerations for 4-Bromo-2-methylnicotinic Acid

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²B(OH)₃]⁻ Base->Boronate Boronate->PdII_Aryl Activates Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-methylnicotinic acid to form a Pd(II) complex.[1][5] The electron-deficient nature of the pyridine ring generally facilitates this step.[1]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the palladium center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2][7][8][9]

  • Reductive Elimination: The two organic fragments (the pyridyl ring and the R² group) are coupled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

Specific Challenges with 4-Bromo-2-methylnicotinic Acid:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[4] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium and mitigate this undesired interaction.[4][10]

  • Substrate Reactivity: While the C-Br bond is activated by the electron-withdrawing nature of the pyridine ring and carboxylic acid, these same groups can pose challenges. The carboxylic acid can react with the base, influencing the reaction's pH and potentially interacting with the catalyst. However, studies have shown that Suzuki couplings can be successfully performed on unprotected pyridyl carboxylic acids.[11]

  • Boronic Acid Stability: The choice of boronic acid is critical. Some heteroaryl and electron-deficient arylboronic acids are prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, especially under basic aqueous conditions.[4][12] Using more stable boronic esters (e.g., pinacol esters) can sometimes prevent this.[4][12]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-bromo-2-methylnicotinic acid with a representative arylboronic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromo-2-methylnicotinic acid≥97%Commercially Available---
Arylboronic Acid≥97%Commercially Available1.2 equivalents
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeCommercially Available3 mol %
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available2.0 equivalents
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegassed
WaterDeionizedLaboratory SourceDegassed

Equipment

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A 1. Add Solids: 4-bromo-2-methylnicotinic acid (1.0 eq) Arylboronic acid (1.2 eq) K₂CO₃ (2.0 eq) Pd(dppf)Cl₂ (0.03 eq) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents: 1,4-Dioxane Water (e.g., 4:1 v/v) B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor by TLC or LC-MS (Typically 12-24 h) D->E F 6. Cool to Room Temperature E->F G 7. Acidify with 1M HCl to pH ~4 F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Flash Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Sources

Application

Application Note &amp; Protocol: Selective Bromination of 2-Methylnicotinic Acid

Abstract This document provides a comprehensive guide for the selective bromination of 2-methylnicotinic acid. Brominated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective bromination of 2-methylnicotinic acid. Brominated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocol details a robust procedure for the regioselective electrophilic aromatic substitution to yield 5-bromo-2-methylnicotinic acid, a valuable building block. We will delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, outline safety protocols, and describe methods for product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Synthetic Challenge

The bromination of 2-methylnicotinic acid presents a fascinating regioselectivity challenge. Two primary pathways are mechanistically plausible:

  • Free-Radical Side-Chain Bromination: The methyl group at the C2 position is a benzylic-like position, susceptible to free-radical attack, typically using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide.[1][2] This is known as the Wohl-Ziegler reaction.

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring can be brominated via an electrophilic attack. However, the pyridine ring is inherently electron-deficient, making EAS more challenging than on a benzene ring.[3] Furthermore, the directing effects of the existing substituents—the electron-donating methyl group (ortho-, para-directing) and the electron-withdrawing carboxylic acid group (meta-directing)—complicate the prediction of the substitution site.

For 2-methylnicotinic acid (2-methylpyridine-3-carboxylic acid), the C5 position is meta to the carboxylic acid and para to the methyl group. Both groups, therefore, direct towards this position, making it the most electronically favorable site for electrophilic attack. This application note will focus on achieving this selective EAS to synthesize 5-bromo-2-methylnicotinic acid . This transformation requires harsh reaction conditions to overcome the deactivated nature of the pyridine ring.[3][4]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The procedure described herein utilizes a potent electrophilic brominating system generated in situ. The reaction of nicotinic acid with thionyl chloride (SOCl₂) and bromine (Br₂) is a well-established method for producing 5-bromonicotinic acid.[4][5] The mechanism proceeds through several key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid group is first converted to an acyl chloride intermediate by reacting with thionyl chloride. This step is crucial as it prevents the deactivation of the ring by the carboxylate anion and enhances the overall reactivity under the harsh conditions.

  • Generation of the Electrophile: A Lewis acid catalyst, which can be generated in situ or added, polarizes the bromine molecule (Br₂), creating a potent electrophile (Br⁺).[3]

  • Nucleophilic Attack: The π-system of the pyridine ring attacks the electrophilic bromine. As discussed, the attack occurs preferentially at the C5 position, which is activated by the C2-methyl group and directed by the C3-acyl chloride group. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the chloride ion from thionyl chloride or another species in the mixture) abstracts the proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the nicotinoyl chloride product.

  • Hydrolysis: The final work-up step involves the careful hydrolysis of the acyl chloride back to the carboxylic acid, yielding the final product, 5-bromo-2-methylnicotinic acid.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product isolation.

Bromination_Workflow Workflow for the Synthesis of 5-Bromo-2-methylnicotinic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble & Flame-Dry Three-Neck Flask B 2. Add 2-Methylnicotinic Acid & Thionyl Chloride A->B C 3. Heat to 75-80°C (Acyl Chloride Formation) B->C D 4. Increase Temp to 110-120°C C->D E 5. Add Bromine Dropwise D->E F 6. Maintain at 110-120°C for 10-14 hours E->F G 7. Cool to Room Temp F->G H 8. Quench in Ice Water G->H I 9. Adjust pH to ~3.0 with NaOH Solution H->I J 10. Filter Precipitate I->J K 11. Recrystallize Product (e.g., from Ethanol) J->K L 12. Dry Under Vacuum K->L M 13. Characterize Product (NMR, MS, mp) L->M

Caption: A step-by-step workflow for the bromination of 2-methylnicotinic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of nicotinic acid.[4][5]

Materials and Reagents
ReagentFormulaM.W.AmountMolesPurity
2-Methylnicotinic AcidC₇H₇NO₂137.1413.7 g0.10>98%
Thionyl ChlorideSOCl₂118.9728 mL0.38>99%
BromineBr₂159.8115.6 g (5.0 mL)0.098>99.5%
Sodium HydroxideNaOH40.00As needed--
EthanolC₂H₅OH46.07For recrystallization-95% or absolute
IceH₂O18.02~500 g--
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

--- REACTION SETUP ---

  • System Preparation: Assemble the 500 mL three-necked flask with the reflux condenser, dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure it is free of moisture. Allow the apparatus to cool to room temperature.

  • Reagent Addition: To the flask, add 2-methylnicotinic acid (13.7 g, 0.10 mol). In a well-ventilated fume hood, carefully add thionyl chloride (28 mL, 0.38 mol).

--- REACTION ---

  • Acyl Chloride Formation: Begin stirring the mixture and heat it to 75-80°C using the heating mantle. Maintain this temperature for approximately 6 hours. The reaction is complete when the solid 2-methylnicotinic acid has completely dissolved and the evolution of HCl and SO₂ gases subsides.

  • Bromination: Increase the reaction temperature to 110-120°C. Carefully add bromine (5.0 mL, 0.098 mol) to the dropping funnel and add it dropwise to the reaction mixture over 2-3 hours.

  • Reaction Maintenance: After the addition of bromine is complete, maintain the reaction mixture at 110-120°C with vigorous stirring for an additional 10-14 hours to ensure the reaction goes to completion.[3]

--- WORK-UP AND ISOLATION ---

  • Cooling: After the reaction period, turn off the heating and allow the mixture to cool to room temperature.

  • Quenching: In a large beaker (e.g., 1 L), prepare a slurry of crushed ice and water. EXTREME CAUTION: Slowly and carefully pour the cooled reaction mixture onto the ice with good stirring. This step is highly exothermic and will release residual acidic gases. Perform this in a well-ventilated fume hood.

  • pH Adjustment: Once the hydrolysis is complete, slowly add a 30% aqueous solution of sodium hydroxide to the acidic mixture to adjust the pH to approximately 2.5-3.0.[4] The product, 5-bromo-2-methylnicotinic acid, will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water to remove any inorganic salts.

--- PURIFICATION AND CHARACTERIZATION ---

  • Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as ethanol or an ethanol/water mixture.[5] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to a constant weight.

  • Characterization: Determine the melting point of the purified product. Confirm the structure using standard analytical techniques:

    • ¹H NMR: To confirm the substitution pattern on the pyridine ring.

    • ¹³C NMR: To confirm the number and type of carbon atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

    • FT-IR: To identify characteristic functional groups (e.g., C=O, O-H of the carboxylic acid).

Safety and Hazard Considerations

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It is a lachrymator. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction releases HCl and SO₂ gases, which are toxic and corrosive. Ensure the gas outlet from the condenser is connected to a scrubber containing a sodium hydroxide solution to neutralize these gases.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. It has a high vapor pressure, and its vapors are extremely harmful. Handle only in a fume hood with appropriate PPE. Have a solution of sodium thiosulfate ready for quenching any spills.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Handle with care. The neutralization step is exothermic.

Conclusion

The protocol described provides a reliable and selective method for the synthesis of 5-bromo-2-methylnicotinic acid via electrophilic aromatic substitution. The key to success is the activation of the substrate with thionyl chloride and the use of elevated temperatures to drive the bromination on the electron-deficient pyridine ring. Careful control of the reaction conditions and adherence to safety protocols are paramount. The resulting product is a versatile intermediate for further synthetic transformations in pharmaceutical and materials science research.

References

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • Černuchová, P., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(12), 1879-1884.
  • Islam, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178.
  • Cahill, R., & Taylor, E. C. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42(4), 968-971.
  • Vyas, P. V., et al. (2003). An efficient method for bromination of aromatic amines, hydrocarbons and naphthols by H2O2/HBr. Tetrahedron Letters, 44(21), 4085-4088.
  • Försterling, H. D., & Stuk, L. (1999). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 103(8), 1035-1043.
  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1935.
  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Bromo-2-methylnicotinic Acid 4-Bromo-2-methylnicotinic acid is a key...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Bromo-2-methylnicotinic Acid

4-Bromo-2-methylnicotinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine core with strategically placed bromo, methyl, and carboxylic acid functionalities, offers versatile handles for molecular elaboration. This compound serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules, including but not limited to, novel kinase inhibitors, modulators of G-protein coupled receptors (GPCRs), and other therapeutic agents. The bromine atom, in particular, provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The development of a robust and scalable synthesis for this intermediate is therefore of paramount importance to support preclinical and clinical drug development programs.

This document provides a comprehensive guide to the large-scale synthesis of 4-Bromo-2-methylnicotinic acid, detailing a reliable two-step synthetic sequence. The protocols are designed to be scalable and are accompanied by in-depth explanations of the chemical principles and safety considerations, ensuring both efficiency and operational safety.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most practical and scalable synthetic route to 4-Bromo-2-methylnicotinic acid involves a two-step process, commencing with the synthesis of the key intermediate, 4-Bromo-2-methylpyridine, followed by its selective oxidation to the desired nicotinic acid derivative.

Synthesis_Overview Start 2-Amino-4-methylpyridine Intermediate 4-Bromo-2-methylpyridine Start->Intermediate Step 1: Sandmeyer-Type Bromination Final_Product 4-Bromo-2-methylnicotinic Acid Intermediate->Final_Product Step 2: Selective Oxidation

Caption: Overview of the two-step synthesis of 4-Bromo-2-methylnicotinic acid.

Part 1: Large-Scale Synthesis of 4-Bromo-2-methylpyridine

The initial step focuses on the efficient conversion of the readily available 2-Amino-4-methylpyridine to 4-Bromo-2-methylpyridine via a Sandmeyer-type reaction. This classic transformation is a cornerstone of aromatic chemistry and has been successfully adapted for large-scale production.

Causality Behind Experimental Choices:

The Sandmeyer reaction is the method of choice for this transformation due to its high efficiency and the commercial availability of the starting material. The reaction proceeds through the diazotization of the primary aromatic amine with nitrous acid, followed by the displacement of the diazonium group with a bromide ion. The use of hydrobromic acid serves as both the acid catalyst for diazotization and the source of the bromide nucleophile. Sodium nitrite is the diazotizing agent. The reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt.

Experimental Protocol: Synthesis of 4-Bromo-2-methylpyridine

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Amino-4-methylpyridine108.1410.8100
48% Hydrobromic Acid (HBr)80.9146 (approx. 25.5 L)400
Bromine (Br₂)159.8047.9 (approx. 15.3 L)300
Sodium Nitrite (NaNO₂)69.0029.0420
50% Sodium Hydroxide (NaOH)40.00As needed-
Ethyl Acetate-As needed-
Anhydrous Sodium Sulfate-As needed-
Water-As needed-

Procedure:

  • Reaction Setup: In a suitable, jacketed glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 48% hydrobromic acid (46 kg).

  • Addition of Starting Material: Cool the hydrobromic acid to -5 °C to 0 °C using a circulating chiller. Slowly add 2-Amino-4-methylpyridine (10.8 kg) to the stirred acid, ensuring the temperature is maintained below 5 °C.[2]

  • Bromination: Cool the resulting slurry to -5 °C. Slowly add liquid bromine (47.9 kg) dropwise via the addition funnel over a period of 30-40 minutes, maintaining the temperature at -5 °C.[2]

  • Diazotization: Prepare a solution of sodium nitrite (29.0 kg) in water. Cool this solution to 0 °C. Add the cold sodium nitrite solution dropwise to the reaction mixture over 1 to 1.5 hours, ensuring the temperature does not exceed 0 °C.[2]

  • Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Work-up: Slowly and carefully add 50% sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 9, while keeping the temperature below 20 °C. Caution: This neutralization is exothermic.

  • Extraction: Transfer the reaction mixture to a suitable extraction vessel. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Bromo-2-methylpyridine as an oil.

Expected Yield: Approximately 95% molar yield.[2]

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge HBr to Reactor B Cool HBr to -5°C A->B C Add 2-Amino-4-methylpyridine B->C D Cool to -5°C C->D E Add Bromine D->E F Add Sodium Nitrite Solution E->F G Stir for 30 min at 0°C F->G H Adjust pH to 9 with NaOH G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Obtain 4-Bromo-2-methylpyridine J->K Step2_Workflow cluster_reaction Oxidation cluster_workup Work-up & Purification A Prepare NaOH Solution B Add 4-Bromo-2-methylpyridine A->B C Heat to 70-80°C B->C D Add KMnO₄ Portion-wise C->D E Monitor Reaction D->E F Cool and Filter MnO₂ E->F G Acidify Filtrate with HCl F->G H Precipitate Product G->H I Isolate by Filtration H->I J Recrystallize and Dry I->J K Obtain 4-Bromo-2-methylnicotinic Acid J->K

Caption: Workflow for the oxidation of 4-Bromo-2-methylpyridine.

Analytical Characterization

The identity and purity of the final product, 4-Bromo-2-methylnicotinic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. [3][4]* Mass Spectrometry (MS): To determine the molecular weight of the compound. [4]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations for Large-Scale Synthesis

  • Bromine: Bromine is highly corrosive and toxic. Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. [5][6]It is also corrosive and can cause severe skin and eye damage. [5]Handle with care, avoid creating dust, and store away from incompatible materials. [1][6]Ensure adequate ventilation and wear appropriate PPE. [7][8]* Exothermic Reactions: Both the diazotization and the permanganate oxidation are exothermic. Proper temperature control is critical to prevent runaway reactions. Ensure the reactor's cooling system is functioning correctly and that reagents are added at a controlled rate.

  • Waste Disposal: Dispose of all chemical waste, including the manganese dioxide byproduct, in accordance with local, state, and federal regulations.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of 4-Bromo-2-methylnicotinic acid. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers and drug development professionals can efficiently produce this valuable intermediate to support their research and development endeavors. The detailed protocols and explanations provided in this guide are intended to facilitate the successful implementation of this synthesis on a large scale.

References

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
  • Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine.
  • CAP Remediation. (n.d.). Understanding the Hazards and Safe Use of Potassium Permanganate. Retrieved from [Link]

  • Government of Canada. (n.d.). Fact sheet: Chemical oxidation with permanganate—in situ. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines.
  • ResearchGate. (2021, August 6). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

  • Redox Ltd. (2023, March 13). Safety Data Sheet Potassium permanganate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Oxford Health NHS Foundation Trust. (2022, September 15). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Science.gov. (n.d.). potassium permanganate oxidation: Topics by Science.gov. Retrieved from [Link]

  • YouTube. (2025, February 5). Carus Webinar: Safety and Handling of Permanganate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • YouTube. (2021, April 21). Potassium Permanganate Oxidation. Retrieved from [Link]

  • ResearchGate. (2021, August 6). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Reaction Mechanisms of 4-Bromo-2-methylnicotinic Acid

Introduction: The Strategic Importance of 4-Bromo-2-methylnicotinic Acid in Modern Synthesis 4-Bromo-2-methylnicotinic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-methylnicotinic Acid in Modern Synthesis

4-Bromo-2-methylnicotinic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring offers a rich platform for a diverse array of chemical transformations. The bromo substituent serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon and heteroatom-based functionalities. The carboxylic acid and methyl groups provide additional sites for modification, allowing for the fine-tuning of molecular properties and the construction of complex molecular architectures. This guide provides an in-depth exploration of the key reaction mechanisms involving 4-Bromo-2-methylnicotinic acid, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of 4-Bromo-2-methylnicotinic Acid

A common and efficient route to 4-Bromo-2-methylnicotinic acid involves the bromination of a readily available precursor, methyl 4-hydroxy-6-methylnicotinate, followed by hydrolysis of the ester.

Synthetic Workflow

Synthesis of 4-Bromo-2-methylnicotinic acid A 4-Hydroxy-6-methylnicotinic acid B Methyl 4-hydroxy-6-methylnicotinate A->B EDCI, DMAP DCM/MeOH C Methyl 4-bromo-6-methylnicotinate B->C POBr₃ DCM D 4-Bromo-2-methylnicotinic acid C->D NaOH (aq) then H⁺

Caption: Synthetic pathway to 4-Bromo-2-methylnicotinic acid.

Protocol 1: Synthesis of Methyl 4-bromo-6-methylnicotinate[1]
  • Esterification: To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 equivalents).

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to afford methyl 4-hydroxy-6-methylnicotinate.

  • Bromination: Dissolve the resulting ester (1 equivalent) in DCM and cool the solution to 0 °C.

  • Add phosphorus oxybromide (POBr₃) (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to 35 °C and stir until TLC analysis shows complete conversion.

  • Carefully quench the reaction by the slow addition of ethanol and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield methyl 4-bromo-6-methylnicotinate.

Protocol 2: Hydrolysis to 4-Bromo-2-methylnicotinic Acid
  • Dissolve methyl 4-bromo-6-methylnicotinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature or gentle heating until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 4-Bromo-2-methylnicotinic acid.

II. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[1][2][3][4]

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-Bromo-2-methylnicotinic acid and an organoboron compound, typically an arylboronic acid.[5][6][7][8]

Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)Ln(Ar') ArPdBr->ArPdAr_prime Transmetalation (Ar'B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime Buchwald-Hartwig Amination cluster_1 Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)Ln(HNR'R'')]⁺ ArPdBr->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)Ln(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination ArNRR Ar-NR'R'' ArPdAmido->ArNRR SNAr Mechanism Start 4-Bromo-2-methylnicotinic acid Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Substituted Product Intermediate->Product Elimination of Br⁻

Sources

Method

The Versatile Scaffold: Application Notes and Protocols for 4-Bromo-2-methylnicotinic Acid in Agrochemical Research

In the competitive landscape of agrochemical discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel herbicides, insecticides, and fungicides. Among the m...

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel herbicides, insecticides, and fungicides. Among the myriad of heterocyclic compounds, pyridine derivatives stand out for their proven bioactivity. This technical guide focuses on a particularly promising, yet underexplored building block: 4-Bromo-2-methylnicotinic acid . Its unique substitution pattern—a bromine atom for synthetic versatility, a methyl group influencing electronic properties, and a carboxylic acid for derivatization—makes it a compelling starting point for generating diverse libraries of candidate agrochemicals.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to provide in-depth application notes, detailed experimental protocols, and the scientific rationale behind the proposed research workflows. Our aim is to empower research teams to harness the full potential of this versatile scaffold.

Part 1: Understanding the Core Moiety: Properties and Synthetic Rationale

4-Bromo-2-methylnicotinic acid is a substituted pyridine carboxylic acid. The strategic placement of its functional groups provides a powerful toolkit for the medicinal chemist. The bromine atom at the 4-position is not merely a placeholder; it is a key functional handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyridine core. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability, while the nicotinic acid moiety provides a site for amide bond formation, esterification, or reduction to the corresponding alcohol, further expanding the diversity of accessible analogs.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-methylnicotinic acid is provided below. These properties are crucial for designing synthetic routes and predicting the behavior of the molecule in biological systems.

PropertyValueSource
CAS Number1060805-98-2[1][2][3]
Molecular FormulaC₇H₆BrNO₂[2]
Molecular Weight216.03 g/mol [2]
AppearanceOff-white to light yellow powder[4]
Storage ConditionsInert atmosphere, 2-8°C[2]
Synthetic Accessibility: A Proposed Protocol

While 4-Bromo-2-methylnicotinic acid is commercially available, understanding its synthesis is crucial for cost-effective scale-up and for the preparation of analogs. A plausible synthetic route can be adapted from methodologies reported for structurally similar compounds. The following protocol is a proposed, robust method for the laboratory-scale synthesis of 4-Bromo-2-methylnicotinic acid, starting from the more readily available 2-methylnicotinic acid.

Protocol 1: Synthesis of 4-Bromo-2-methylnicotinic acid

Objective: To synthesize 4-Bromo-2-methylnicotinic acid via a bromination reaction of 2-methylnicotinic acid.

Materials:

  • 2-methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylnicotinic acid (1.0 eq).

  • Dissolution: Add concentrated sulfuric acid slowly and with cooling to dissolve the starting material.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Workup: Quench any remaining bromine by the slow addition of a saturated aqueous solution of sodium sulfite. Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-Bromo-2-methylnicotinic acid.

Causality behind Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the pyridine ring to make it more susceptible to electrophilic attack.

  • N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Sodium Sulfite: Used to quench any unreacted bromine, preventing its release into the environment.

  • Sodium Bicarbonate: Neutralizes the strong acid, allowing for safe handling and extraction.

Part 2: Applications in Agrochemical Discovery

The true value of 4-Bromo-2-methylnicotinic acid lies in its potential as a scaffold for creating novel agrochemicals. Its structural features are reminiscent of several classes of active compounds.

Application Note 1: Herbicide Development Targeting Photosystem II

The pyridine core is a well-established pharmacophore in herbicides that inhibit Photosystem II (PSII). These herbicides typically bind to the D1 protein of the PSII complex, disrupting the electron transport chain and leading to plant death. The 4-bromo-2-methylnicotinic acid scaffold can be elaborated to mimic the structural features of known PSII inhibitors.

Workflow for Herbicide Discovery:

G A 4-Bromo-2-methylnicotinic acid B Amide Coupling with Anilines A->B Step 1a C Suzuki Coupling with Arylboronic Acids A->C Step 1b D Library of N-aryl-4-aryl-2-methylnicotinamides B->D C->D E Primary Herbicidal Screening (e.g., Lemna spp.) D->E F Hit Identification E->F G Dose-Response Assays F->G H Lead Optimization (SAR studies) G->H I Mode of Action Studies (e.g., Chlorophyll Fluorescence) H->I

Caption: Workflow for herbicide discovery using the 4-Bromo-2-methylnicotinic acid scaffold.

Protocol 2: Synthesis of a Candidate Herbicide Library

Objective: To generate a library of N-aryl-4-aryl-2-methylnicotinamides for herbicidal screening.

Materials:

  • 4-Bromo-2-methylnicotinic acid

  • A diverse set of substituted anilines

  • A diverse set of substituted arylboronic acids

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Palladium(II) acetate

  • SPhos

  • Potassium phosphate

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Amide Coupling

  • To a solution of 4-Bromo-2-methylnicotinic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired aniline (1.1 eq) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-aryl-4-bromo-2-methylnicotinamide intermediate.

Step 2: Suzuki Coupling

  • In a microwave vial, combine the N-aryl-4-bromo-2-methylnicotinamide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the final N-aryl-4-aryl-2-methylnicotinamide.

Application Note 2: Insecticide Development Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid derivatives have a long history in insecticide development, with neonicotinoids being a prominent example.[5][6] These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system and eventual death of the insect.[5][6] The 4-Bromo-2-methylnicotinic acid scaffold can be used to synthesize novel compounds that interact with the nAChR.

Signaling Pathway:

G cluster_0 Postsynaptic Neuron A Novel Nicotinic Acid Derivative B Insect nAChR A->B Binds C Ion Channel Opening B->C Activates D Na+/Ca2+ Influx C->D E Membrane Depolarization D->E F Hyperexcitation E->F G Paralysis & Death F->G

Caption: Proposed mechanism of action for novel insecticides derived from 4-Bromo-2-methylnicotinic acid.

Protocol 3: Synthesis of Potential Insecticidal Amides

Objective: To synthesize a series of amides from 4-Bromo-2-methylnicotinic acid and various amines for screening as nAChR modulators.

Materials:

  • 4-Bromo-2-methylnicotinic acid

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-Bromo-2-methylnicotinic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and TEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Part 3: Future Directions and Conclusion

The application of 4-Bromo-2-methylnicotinic acid in agrochemical research is a field ripe for exploration. Beyond the examples provided, this scaffold holds potential for the development of fungicides and plant growth regulators. The key to unlocking this potential lies in a systematic and rational approach to library design and biological screening.

By leveraging the synthetic versatility of the bromine and carboxylic acid functionalities, researchers can rapidly generate a vast array of novel compounds. The insights provided in this guide, from detailed synthetic protocols to the rationale behind their design, are intended to serve as a catalyst for innovation. The strategic application of 4-Bromo-2-methylnicotinic acid as a core scaffold will undoubtedly contribute to the discovery of the next generation of safe and effective agrochemicals.

References

  • PubChem. Agricultural products and related methods - Patent US-12245593-B2. [Link]

  • Journal of Pesticide Science. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. [Link]

  • ResearchGate. Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors. [Link]

  • Alchem.Pharmtech. CAS 1060805-98-2 | 4-bromo-2-methylnicotinic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-methylnicotinic Acid

This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth technical support for the synthesis of 4-Bromo-2-methylnicotinic acid. Here, we address common challenges and fr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth technical support for the synthesis of 4-Bromo-2-methylnicotinic acid. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and improve yield and purity.

I. Troubleshooting Guide

This section tackles specific issues that may arise during the synthesis of 4-Bromo-2-methylnicotinic acid, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Incomplete Diazotization: The initial and crucial step of converting the amino group of 4-Amino-2-methylnicotinic acid to a diazonium salt may be inefficient. This can be due to improper temperature control or incorrect stoichiometry of reagents.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose if the temperature is not strictly maintained at 0-5 °C.

  • Ineffective Bromination (Sandmeyer Reaction): The displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide, may not proceed to completion.[1][2] This could be due to the quality of the CuBr, insufficient catalysis, or unfavorable reaction conditions.[3]

  • Sub-optimal pH: The pH of the reaction medium is critical for both the diazotization and the subsequent Sandmeyer reaction.

Recommended Solutions:

  • Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0-5 °C throughout the diazotization process. Monitor the temperature closely with a calibrated thermometer.

  • Reagent Stoichiometry and Addition:

    • Ensure a slight excess of sodium nitrite is used to drive the diazotization to completion.

    • Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent a rapid exotherm and localized heating.

  • Catalyst Quality and Loading:

    • Use freshly prepared or high-purity copper(I) bromide. The catalytic activity of CuBr can diminish over time due to oxidation.

    • While catalytic amounts are often sufficient, using a stoichiometric amount of CuBr can sometimes improve reactivity, especially given its low cost.[2]

  • pH Management:

    • Maintain a strongly acidic environment during diazotization by using an adequate amount of hydrobromic acid (HBr).

    • For the Sandmeyer reaction, ensure the conditions are appropriate for the copper-catalyzed displacement.

Issue 2: Formation of Significant Impurities

Possible Causes:

  • Side Reactions of the Diazonium Salt: Besides the desired bromination, the diazonium salt can undergo other reactions, such as hydroxylation (forming 4-hydroxy-2-methylnicotinic acid) if excess water is present and the temperature rises. Biaryl formation is also a known byproduct in Sandmeyer reactions, indicating a radical mechanism.[1]

  • Incomplete Reaction of Starting Material: Unreacted 4-Amino-2-methylnicotinic acid can remain in the final product.

  • Formation of Isomers: Depending on the synthetic route, other brominated isomers could potentially form, although the Sandmeyer reaction is generally regioselective.

Recommended Solutions:

  • Strict Temperature and Reagent Control: As with low yield, meticulous control over temperature and the rate of reagent addition can minimize side reactions.

  • Monitoring Reaction Progress: Utilize Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.

  • Purification Strategy:

    • Extraction: After the reaction, a carefully executed workup involving extraction can help remove some impurities. Washing the organic layer with a sodium bicarbonate or sodium carbonate solution can remove acidic byproducts.[4]

    • Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from closely related impurities.[5] An optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) will be crucial.[6]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly enhance purity.

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may have challenging solubility characteristics, making extraction or crystallization difficult.

  • Emulsion Formation during Extraction: The presence of polar starting materials or byproducts can lead to the formation of stable emulsions during aqueous workup.

  • Co-elution of Impurities: Impurities with similar polarity to the product can co-elute during column chromatography.[6]

Recommended Solutions:

  • Solvent Selection:

    • For extraction, use a solvent in which the product is highly soluble and which is immiscible with the aqueous phase. Dichloromethane or ethyl acetate are common choices.[4]

    • For recrystallization, screen a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Breaking Emulsions: Adding brine (saturated NaCl solution) can often help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Optimizing Chromatography:

    • Adjust the polarity of the eluent system for column chromatography to achieve better separation.

    • If co-elution is a persistent issue, consider using a different stationary phase or a different chromatographic technique, such as preparative HPLC.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Bromo-2-methylnicotinic acid?

A1: The most prevalent and well-established method is the Sandmeyer reaction, starting from 4-Amino-2-methylnicotinic acid.[1][2][7] This involves the diazotization of the amino group followed by a copper(I) bromide-catalyzed displacement of the resulting diazonium group.

Q2: How can I prepare the starting material, 4-Amino-2-methylnicotinic acid?

A2: 4-Amino-2-methylnicotinic acid can be synthesized through various routes. One common approach involves the Hofmann rearrangement of 2-methyl-4-pyridinecarboxamide. Another method starts from isoquinoline, which is oxidized to form 3,4-pyridinedicarboxylic acid. This is then converted to the anhydride, followed by ammonolysis and Hofmann rearrangement to yield 4-aminonicotinic acid.[8]

Q3: What analytical techniques are best for characterizing the final product and assessing its purity?

A3: A combination of techniques is recommended for full characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and is excellent for identifying the product and any organic impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): An effective method for determining the purity of the final product.[8]

Q4: What are the typical storage conditions for 4-Bromo-2-methylnicotinic acid?

A4: To ensure long-term stability, 4-Bromo-2-methylnicotinic acid should be stored in a cool, dry place, away from light and in a tightly sealed container.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-methylnicotinic acid via Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-Amino-2-methylnicotinic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Amino-2-methylnicotinic acid in aqueous hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the crude product by filtration.

    • Wash the solid with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.

Data Summary Table
ParameterCondition 1Condition 2 (Optimized)Rationale for Optimization
Temperature Room Temperature0-5 °CPrevents premature decomposition of the diazonium salt.
NaNO₂ Addition RapidSlow, DropwiseAvoids localized heating and uncontrolled reaction rates.
CuBr Old StockFreshly PreparedEnsures high catalytic activity.
pH NeutralStrongly AcidicEssential for efficient diazotization.
Yield < 20%> 70%Optimized conditions lead to significantly higher product yield.
Visualizing the Workflow
Synthesis Pathway

Synthesis_Pathway Start 4-Amino-2-methylnicotinic acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HBr 0-5 °C Product 4-Bromo-2-methylnicotinic acid Diazonium->Product CuBr

Caption: Synthetic route to 4-Bromo-2-methylnicotinic acid.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impurities Cause1 Incomplete Diazotization Start->Cause1 Cause2 Diazonium Decomposition Start->Cause2 Cause3 Ineffective Bromination Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1 Check Reagent Stoichiometry Slow NaNO₂ Addition Cause1->Solution1 Solution2 Strict Temperature Control (0-5 °C) Cause1->Solution2 Cause2->Solution2 Solution3 Use Fresh CuBr Optimize Catalyst Loading Cause3->Solution3 Cause4->Solution2 Solution4 Monitor with TLC Optimize Purification Cause4->Solution4

Caption: Troubleshooting workflow for synthesis issues.

IV. References

  • ResearchGate. Optimization of reaction conditions for the synthesis of 4a. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (Note: A direct, stable URL for this specific article was not available in the search results).

  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid. Available at: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • PubChem. Ethyl 4-bromo-2-methylnicotinate. Available at: [Link]

  • PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available at: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Available at:

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]

  • Semantic Scholar. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available at: [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-methylnicotinic Acid

Welcome to the technical support center for the purification of 4-Bromo-2-methylnicotinic acid (CAS 1060805-98-2). This guide is designed for researchers, medicinal chemists, and process development scientists who handle...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-methylnicotinic acid (CAS 1060805-98-2). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this important building block. Achieving high purity is critical for successful downstream applications, ensuring reaction specificity and preventing the introduction of confounding variables in biological assays.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 4-Bromo-2-methylnicotinic acid in a direct question-and-answer format.

Question 1: My purified 4-Bromo-2-methylnicotinic acid has a low melting point and appears as an off-white or brownish solid, not the expected crystalline form. What is the likely cause?

Answer: This issue typically points to the presence of residual solvents or persistent impurities. 4-Bromo-2-methylnicotinic acid is a solid at room temperature.[1] A depressed melting point or amorphous appearance suggests that the crystal lattice is disrupted.

  • Probable Cause 1: Residual Solvents: Solvents used in the synthesis or extraction (e.g., Dichloromethane (DCM), Ethyl Acetate (EA), or alcohols) can become trapped within the solid matrix.[2]

  • Probable Cause 2: Synthetic Byproducts: Depending on the synthetic route, common impurities may include unreacted starting materials or byproducts like isomeric brominated species.[3] For nicotinic acids, precursors are often a source of contamination.[4]

Recommended Solution:

  • Thorough Drying: Ensure the product is dried under a high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50 °C), to remove volatile solvents.

  • Re-purification: If drying is ineffective, re-purification is necessary. Recrystallization is often the most effective method for removing minor impurities that lower the melting point. If that fails, column chromatography provides an orthogonal separation technique.[2]

Question 2: I attempted recrystallization, but my compound "oiled out," forming a viscous liquid instead of crystals upon cooling. What should I do?

Answer: "Oiling out" is a common problem in recrystallization that occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice. This is often an issue with pyridinic compounds.[5]

  • Causality: This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly.

Recommended Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Do not place it directly in an ice bath. Slow cooling provides the necessary time for molecules to align into a crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvent System: If the above methods fail, the chosen solvent is likely unsuitable. Consider a two-solvent system where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[6] Dissolve the compound in a minimal amount of the hot "solvent" and slowly add the "anti-solvent" until the solution becomes turbid (cloudy), then re-heat to clarify and cool slowly.

Question 3: After column chromatography, my fractions containing the product are still showing a persistent impurity spot on the TLC plate. How can I improve the separation?

Answer: Co-elution of impurities is a frequent challenge in chromatography, indicating that the chosen mobile phase does not provide sufficient resolution between your product and the impurity.

  • Underlying Principle: The separation factor (α) between the two compounds is too low in the current solvent system. To improve separation, you must modify the mobile phase to alter the relative affinities of the compounds for the stationary phase (silica gel).

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the impurity is running very close to your product (similar Rf values), try a less polar solvent system. For example, if you are using 2:1 Hexanes:Ethyl Acetate, try switching to 4:1 or even 9:1. This will increase the retention time of all compounds and may improve separation.[7]

    • Change Solvent Composition: The "selectivity" of the separation can be altered by changing the nature of the polar solvent. Instead of Ethyl Acetate, try a system with Dichloromethane/Methanol or Acetone.[5] A small amount of acetic acid is sometimes added to the mobile phase when purifying carboxylic acids to suppress tailing and improve peak shape, but this should be done cautiously as it can be difficult to remove.

  • Dry Loading: Instead of dissolving the crude product in a solvent and loading it directly onto the column (wet loading), adsorb it onto a small amount of silica gel. First, dissolve your compound in a minimal amount of a volatile solvent (like DCM), add silica gel to form a slurry, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often results in sharper bands and better separation.[2]

  • Check for Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica gel:crude product).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying 4-Bromo-2-methylnicotinic acid?

A: For most laboratory scales (mg to grams), a well-optimized recrystallization is often the most efficient and effective method for achieving high purity, especially for removing minor impurities from a crude solid. If the crude material contains a significant number of byproducts or is an oil, silica gel column chromatography is the preferred starting point.[7]

Q2: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent is one in which 4-Bromo-2-methylnicotinic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent ClassSuitability for Nicotinic AcidsRationale & Comments
Alcohols (Ethanol, Methanol) Often a good starting point.The carboxyl and pyridine nitrogen groups allow for hydrogen bonding. Can be a very effective single-solvent system.[5]
Water Potentially suitable.The polar nature of the molecule suggests some water solubility, which would increase with heat. Good for polar compounds.[5]
Esters (Ethyl Acetate) Good; often used in mixtures.Often used as the more polar component in a two-solvent system with hexanes or heptane.[8]
Hydrocarbons (Hexanes, Heptane) Poor solvent; used as anti-solvent.The compound is too polar to dissolve well in nonpolar hydrocarbons. Excellent for precipitating the product from a more polar solvent.
Ethers (Diethyl ether, THF) Sparingly soluble.Can be used, but lower boiling points may limit the solubility difference between hot and cold.[9]

A systematic approach is to test solubility in small vials with ~0.5 mL of various solvents.

Q3: Which analytical techniques are best for assessing the final purity?

A: A combination of techniques is recommended for a comprehensive assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. It confirms the chemical structure and can reveal the presence of impurities, even at low levels. The integration of signals can be used for quantitative purity assessment (qNMR).[4]

  • HPLC (High-Performance Liquid Chromatography): HPLC with UV detection is excellent for quantifying purity and detecting non-proton-containing impurities that NMR might miss.[10][11] Isocratic methods are often sufficient for quality control.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.

Q4: What are the recommended storage conditions for purified 4-Bromo-2-methylnicotinic acid?

A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Storage at 2-8°C under an inert atmosphere (like argon or nitrogen) is ideal, especially for reference-grade material.[1]

Validated Experimental Protocol: Recrystallization

This protocol provides a step-by-step method for the purification of 4-Bromo-2-methylnicotinic acid via single-solvent recrystallization.

Objective: To obtain high-purity, crystalline 4-Bromo-2-methylnicotinic acid from a crude solid.

Materials:

  • Crude 4-Bromo-2-methylnicotinic acid

  • Erlenmeyer flask (sized so the solvent will fill it about halfway)

  • Chosen recrystallization solvent (e.g., Ethanol)

  • Heating source (hot plate with a water or oil bath)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • High-vacuum line

Procedure:

  • Dissolution: Place the crude solid in the Erlenmeyer flask. Add a minimal amount of the chosen solvent at room temperature, just enough to create a slurry.

  • Heating: Gently heat the mixture using a water/oil bath on a hot plate while stirring or swirling. Add the solvent in small portions, bringing the solution back to a boil after each addition. Continue adding solvent until the solid just dissolves completely. Causality: Adding the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period. Once at room temperature, cooling may be completed in an ice-water bath for 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.

  • Drying: Transfer the purified crystals to a watch glass or petri dish and dry them thoroughly under high vacuum to remove all traces of solvent.

  • Purity Verification: Assess the purity of the final product using melting point analysis, TLC, and NMR spectroscopy.

Visual Workflow Diagrams

Below are diagrams created using DOT language to visualize key decision-making and experimental processes.

G cluster_0 Purification Method Selection start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid purity_check Estimate purity by TLC/NMR is_solid->purity_check Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization purity_check->recrystallize >85% Pure purity_check->chromatography <85% Pure / Multiple Spots final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the primary purification method.

G cluster_1 Recrystallization Troubleshooting start Initiate Cooling oiling_out Does the compound 'oil out'? start->oiling_out no_crystals No crystals form after cooling? oiling_out->no_crystals No reheat Re-heat, add more solvent, cool slowly oiling_out->reheat Yes success Collect Crystals no_crystals->success No scratch Scratch flask / Add seed crystal no_crystals->scratch Yes reheat->start scratch->success change_solvent Change solvent system scratch->change_solvent Still no crystals

Caption: Troubleshooting flowchart for common recrystallization issues.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • Assessing the Purity of Synthesized Nicotinoylcholine Iodide: A Comparative Guide. Benchchem.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.

  • 4-Bromo-2-methylnicotinic acid | 1060805-98-2. BLD Pharm.

  • Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate. Benchchem.

  • Determination of Nicotinic Acid in Pharmaceutical Products. ResearchGate.

  • Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. Googleapis.com.

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.

  • Recrystallization with two solvents. Reddit r/Chempros.

  • 4-BROMO-6-METHYL-NICOTINIC ACID METHYL ESTER CAS#: 886372-03-8. ChemicalBook.

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.

  • 4-bromo-2-methylnicotinic acid 1060805-98-2 wiki. Guidechem.

  • 4-Bromo-2-methylpentanoic acid. PubChem.

  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Benchchem.

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.

  • 4-Bromo-2-methylhexanoic acid. PubChem.

  • 6-Bromo-4-methylnicotinic acid. SynQuest Laboratories.

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source.

  • 4-Bromo-2-methylcyclohexane-1-carboxylic acid. PubChem.

  • 4-Methylnicotinic acid | CAS#:3222-50-2. Chemsrc.

  • 2-Methylnicotinic acid. PubChem.

  • 4-Bromopyridine-3-carboxylic acid 95%. Sigma-Aldrich.

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Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-methylnicotinic Acid

Welcome to the technical support center for the synthesis of 4-bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven insights and practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Bromo-2-methylnicotinic acid, and what are their primary associated byproducts?

A1: The synthesis of 4-bromo-2-methylnicotinic acid (CAS 1060805-98-2) can be approached through several pathways, with the choice often depending on the available starting materials and desired scale.[1][2][3] Two prevalent routes are:

  • Bromination of 2-methylnicotinic acid or its esters: This is a direct approach but can be challenging regarding regioselectivity.

  • Sandmeyer reaction of an aminonicotinic acid derivative: This route offers good control over the position of the bromine atom.[4][5]

Common byproducts are often related to the specific reaction chosen:

  • From Bromination:

    • Over-brominated species: Formation of di- or tri-brominated nicotinic acid derivatives can occur if the reaction conditions are not carefully controlled.[6]

    • Unreacted starting material: Incomplete bromination can lead to difficult-to-separate mixtures of starting material and the desired product.

    • Isomeric byproducts: Depending on the brominating agent and reaction conditions, bromination at other positions on the pyridine ring can occur.

  • From Sandmeyer-type Reactions:

    • Phenolic byproducts: The diazonium salt intermediate can react with water to form the corresponding 4-hydroxy-2-methylnicotinic acid, especially at elevated temperatures.[7]

    • Azo compounds: The diazonium salt can couple with unreacted starting amine or other electron-rich aromatic compounds present in the reaction mixture.[7]

    • Biaryl compounds: Dimerization of the aryl radical intermediate can lead to the formation of biaryl impurities.[7]

Q2: I'm observing a significant amount of a polar impurity in my crude product after a Sandmeyer reaction. What is it likely to be, and how can I minimize its formation?

A2: A highly polar impurity in the Sandmeyer synthesis of 4-bromo-2-methylnicotinic acid is often the corresponding 4-hydroxy-2-methylnicotinic acid . This byproduct forms when the intermediate aryl diazonium salt reacts with water.[7]

Causality and Prevention:

The formation of this phenolic byproduct is highly dependent on temperature and the presence of water. To minimize its formation, consider the following:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5°C) during the diazotization step (formation of the diazonium salt) and the subsequent Sandmeyer reaction.[7] This reduces the rate of the undesired hydrolysis reaction.

  • Anhydrous Conditions: While the diazotization is typically performed in an aqueous acidic solution, minimizing excess water and ensuring the subsequent steps are as anhydrous as possible can be beneficial.

  • Controlled Addition: Add the solution of the diazonium salt to the copper(I) bromide solution slowly and in a controlled manner. This helps to maintain a low concentration of the diazonium salt at any given time, favoring the desired reaction with the bromide.

Troubleshooting Guide

Issue 1: Low Yield of 4-Bromo-2-methylnicotinic Acid After Purification
Possible CauseRecommended SolutionScientific Rationale
Incomplete Reaction Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[8]Visualizing the reaction components on a TLC plate provides a real-time assessment of the reaction's progress, preventing premature workup and ensuring maximum conversion to the desired product.
Product Loss During Extraction During aqueous workup, ensure proper phase separation. If the product has some water solubility, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. A brine wash of the combined organic layers can help to break emulsions and remove residual water.The principles of liquid-liquid extraction rely on the differential solubility of the product and impurities in two immiscible phases. Multiple extractions increase the efficiency of product recovery based on its partition coefficient.
Suboptimal Purification Optimize the solvent system for column chromatography. If the product is not eluting, a gradual increase in the polarity of the mobile phase is necessary. Conversely, if impurities are co-eluting with the product, a less polar solvent system may be required to achieve better separation.[6]Chromatographic separation is based on the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase. Fine-tuning the mobile phase polarity is crucial for resolving compounds with similar properties.
Issue 2: Presence of Persistent Impurities After Column Chromatography
Possible CauseRecommended SolutionScientific Rationale
Co-eluting Impurities If impurities have similar polarity to the desired product, consider recrystallization as an alternative or additional purification step. Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.Recrystallization is a powerful purification technique for crystalline solids. It relies on the principle that the solubility of a compound increases with temperature. As a saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.
Unreacted Starting Material If the starting material is the primary impurity, it indicates an incomplete reaction. Re-subjecting the purified material to the reaction conditions is not ideal. Instead, focus on optimizing the initial reaction for complete conversion.Driving the reaction to completion is the most efficient way to avoid contamination with starting materials. This can involve adjusting stoichiometry, reaction time, or temperature.
Isomeric Byproducts Isomers can be particularly challenging to separate by chromatography. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary for analytical and preparative separation.The subtle differences in the physical and chemical properties of isomers often require the higher resolving power of HPLC compared to standard column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Sandmeyer Bromination

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrate.

  • Diazotization:

    • Dissolve the starting amino-2-methylnicotinic acid in an aqueous solution of a strong acid (e.g., HBr/H₂SO₄).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in a suitable solvent (e.g., acetonitrile or aqueous HBr).[7]

    • Cool the CuBr solution to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution is typically observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction by adding a suitable reagent if necessary.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a column of appropriate size.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.[6]

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent is a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-bromo-2-methylnicotinic acid.

Visualizations

Logical Workflow for Troubleshooting Impurities in Sandmeyer Reaction

G start Crude Product Contains Significant Impurities check_polarity Analyze by TLC/LC-MS Assess Polarity of Impurities start->check_polarity polar_impurity High Polarity Impurity check_polarity->polar_impurity Polar nonpolar_impurity Similar Polarity Impurity check_polarity->nonpolar_impurity Non-Polar/Similar cause_polar Likely 4-hydroxy-2-methylnicotinic acid polar_impurity->cause_polar cause_nonpolar Likely Unreacted Starting Material or Isomer nonpolar_impurity->cause_nonpolar solution_polar Optimize Reaction: - Lower Temperature (0-5°C) - Controlled Diazonium Salt Addition cause_polar->solution_polar solution_nonpolar Purification Strategy: - Optimize Column Chromatography - Consider Recrystallization or HPLC cause_nonpolar->solution_nonpolar

Caption: Troubleshooting flowchart for impurity identification and resolution.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. - ResearchGate. Available at: [Link]

  • Nicotinic Acid-impurities - Pharmaffiliates. Available at: [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur.
  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Available at: [Link]

  • Nicotinamide-impurities - Pharmaffiliates. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]

  • Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2) - PubChemLite. Available at: [Link]

  • 4-Bromo-2-methylnicotinic acid|1060805-98-2-UNITE PHARMACEUTICAL. Available at: [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]

  • Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. Available at: [Link]

  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add.
  • Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate. Available at: [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methylnicotinic Acid

Welcome to the technical support center for the synthesis of 4-Bromo-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Section 1: Synthesis Overview & Core Principles

The synthesis of 4-Bromo-2-methylnicotinic acid typically involves the selective bromination of a 2-methylnicotinic acid precursor. The primary challenge lies in achieving high regioselectivity for the C4 position while minimizing the formation of isomers and over-brominated byproducts. The electron-donating effect of the methyl group and the electron-withdrawing, meta-directing nature of the carboxylic acid group on the pyridine ring create a complex electronic landscape that must be carefully managed.

A common and effective strategy is the direct electrophilic bromination of 2-methylnicotinic acid (or its ester) using a suitable brominating agent. The choice of agent, solvent, and temperature are critical parameters that dictate the success and efficiency of the reaction.

Section 2: Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis.

Issue 1: Low or No Product Yield

A low yield is the most common problem, often stemming from incomplete reactions, suboptimal conditions, or product loss during workup.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or deactivated reagents. Pyridine rings are generally less reactive towards electrophilic substitution than benzene, requiring forcing conditions.Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1][2] Consider extending the reaction time or incrementally increasing the temperature, but be wary of byproduct formation at excessive temperatures.[3]
Suboptimal Brominating Agent The reactivity of brominating agents varies significantly. N-Bromosuccinimide (NBS) is often preferred for its ease of handling and milder reaction profile, which can prevent over-bromination.[3] Stronger agents like liquid bromine (Br₂) may be required for less reactive substrates but increase the risk of side reactions.If using Br₂, ensure it is fresh and free of HBr, which can inhibit the reaction. If yields are low with NBS, consider adding a catalytic amount of a radical initiator (e.g., AIBN) or switching to a more reactive system. For hydroxylated precursors, phosphoryl tribromide (POBr₃) is effective.[4]
Incorrect Solvent Choice The solvent not only dissolves the reactants but also influences the reactivity of the electrophile. Highly polar or protic solvents can solvate the brominating agent, reducing its electrophilicity.Glacial acetic acid is often a good choice as it can act as both a solvent and a catalyst for the reaction.[3] For other agents, aprotic solvents like Dichloromethane (DCM) or acetonitrile may be suitable.
Product Loss During Workup 4-Bromo-2-methylnicotinic acid is an amphoteric molecule with solubility in both aqueous and organic phases, depending on the pH. Significant product can be lost in the aqueous layer if the pH is not correctly adjusted during extraction.During the aqueous workup, carefully acidify the aqueous layer to a pH of ~3-4 to ensure the carboxylic acid is fully protonated, minimizing its water solubility before extracting with an organic solvent like ethyl acetate or DCM. Perform multiple extractions (e.g., 3x with fresh solvent) to ensure complete recovery.
Issue 2: Poor Purity & Presence of Impurities

Contamination with starting materials or byproducts complicates purification and affects downstream applications.

Common Impurity Identification & Causality Mitigation & Removal Strategy
Unreacted Starting Material Residual 2-methylnicotinic acid is a common impurity when the reaction is incomplete. It can be identified by its characteristic signals in ¹H NMR and a distinct spot on TLC.Drive the reaction to completion as described above. During workup, a careful wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove the more acidic starting material, though this risks some product loss via salt formation.[5] Recrystallization or column chromatography is often necessary for complete removal.[3]
Over-brominated Byproducts The formation of di- or tri-brominated species can occur if the reaction conditions are too harsh (high temperature, excess brominating agent).[2] These are typically less polar than the desired product.Use a slight excess (1.1 - 1.3 equivalents) of the brominating agent to ensure the reaction goes to completion without promoting multiple substitutions.[3] Maintain strict temperature control. These byproducts can be separated using silica gel column chromatography, eluting before the desired mono-brominated product.
Isomeric Byproducts Bromination at other positions on the pyridine ring (e.g., C6) can occur, though it is often sterically and electronically disfavored.Careful selection of the directing groups on the starting material is the best preventative measure. Highly regioselective methods should be chosen. Separation of isomers is often challenging and requires careful optimization of column chromatography or HPLC.
Workflow for Troubleshooting Low Yield

G cluster_analysis Analysis of Crude Reaction cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude Mixture by TLC/LC-MS start->check_tlc incomplete Starting Material Dominant? check_tlc->incomplete byproducts Multiple Byproduct Spots? check_tlc->byproducts no_product No Product Spot? check_tlc->no_product optimize_rxn Optimize Reaction: - Increase Time/Temp - Check Reagent Quality incomplete->optimize_rxn Yes optimize_workup Optimize Workup: - Adjust pH Before Extraction - Perform Multiple Extractions incomplete->optimize_workup No, product is present refine_conditions Refine Conditions: - Lower Temperature - Reduce Eq. of Bromine byproducts->refine_conditions Yes verify_protocol Verify Protocol & Reagents: - Confirm Starting Material - Check Reagent Stability no_product->verify_protocol Yes end_node Implement Solution & Re-run optimize_rxn->end_node refine_conditions->end_node verify_protocol->end_node optimize_workup->end_node

Caption: A decision-making workflow for troubleshooting low product yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? A1: The most direct precursor is 2-methylnicotinic acid. However, some protocols start from a hydroxylated precursor like 4-hydroxy-6-methylnicotinic acid, which first undergoes esterification and then conversion of the hydroxyl group to bromide using an agent like POBr₃.[1][4] The choice depends on the commercial availability and cost of the starting materials.

Q2: Which brominating agent is best: NBS, Br₂, or POBr₃? A2: This depends on your starting material.

  • For 2-methylnicotinic acid: N-Bromosuccinimide (NBS) is often the preferred choice due to its solid form, ease of handling, and typically higher selectivity, which minimizes over-bromination.[3]

  • For 4-hydroxy-nicotinic acid derivatives: Phosphoryl tribromide (POBr₃) is highly effective for converting the 4-hydroxy group into a 4-bromo group.[1][4]

  • Liquid Bromine (Br₂): While effective, it is more hazardous and can be less selective, potentially leading to more byproducts if not used under carefully controlled conditions.[3]

Q3: How do I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[1][2] Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of hexanes and ethyl acetate). The product, being more halogenated, is typically less polar than the starting material. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What is the best method for purifying the final product? A4: For most research-scale syntheses, silica gel column chromatography is the gold standard for achieving high purity.[1][2] If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a more scalable and efficient alternative.[3]

Q5: How can I confirm the identity and purity of my final product? A5: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation, showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[1]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q6: What are the key safety precautions for this synthesis? A6: Brominating agents are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Liquid bromine, in particular, can cause severe burns. Reactions should be equipped with a gas trap if HBr gas is expected to be evolved.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized example based on established methods for the bromination of nicotinic acid derivatives.[3]

Materials & Reagents
  • 2-methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylnicotinic acid (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 eq.) to the solution portion-wise at room temperature.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralization & Extraction: Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield pure 4-Bromo-2-methylnicotinic acid.

Purification Workflow Diagram

G cluster_workup Aqueous Workup cluster_purification Purification Quench Quench Reaction (Na₂S₂O₃) Neutralize Neutralize Acid (NaHCO₃) Quench->Neutralize Extract Extract with EtOAc (3x) Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Column Silica Gel Column Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal Pure Pure Product Column->Pure Recrystal->Pure

Caption: Standard workflow for the workup and purification of the final product.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.
  • Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate. BenchChem.
  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
  • A Technical Guide to the Synthesis of Methyl 4-bromo-6-methylnicotinate. BenchChem.
  • Optimization of reaction conditions for Methyl 4-bromo-6-methylnicotinate. BenchChem.
  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. BenchChem.

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 4-Bromo-2-methylnicotinic acid

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-methylnicotinic acid (CAS 1060805-98-2).[1][2][3] This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-methylnicotinic acid (CAS 1060805-98-2).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we dissect common experimental challenges, provide in-depth troubleshooting guides, and offer detailed protocols to streamline your synthetic efforts. Our focus is on explaining the causality behind experimental choices to empower you to overcome synthetic hurdles with confidence.

Synthetic Strategy Overview & Mechanistic Considerations

The synthesis of 4-Bromo-2-methylnicotinic acid typically involves the regioselective bromination of a 2-methylnicotinic acid precursor. The primary challenge lies in controlling the position of bromination on the electron-deficient pyridine ring.

Mechanistic Insight: The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[4] Therefore, direct bromination often requires forcing conditions or activating strategies. The existing substituents—the carboxylic acid at C3 and the methyl group at C2—will direct the incoming electrophile. The carboxylic acid is a meta-director, while the methyl group is an ortho-, para-director. This electronic influence favors substitution at the C4 or C6 positions. Achieving high selectivity for the C4 position is the central goal of optimization.

G cluster_0 Synthetic Workflow Start Starting Material (e.g., 2-Methylnicotinic Acid) Protect Optional: Esterification (e.g., Fischer Esterification) Start->Protect Improves solubility, prevents side reactions Brominate Electrophilic Bromination (Key Optimization Step) Start->Brominate Direct Bromination Protect->Brominate Hydrolyze Ester Hydrolysis (If applicable) Brominate->Hydrolyze Deprotection Purify Purification (Column Chromatography / Recrystallization) Brominate->Purify If no ester Hydrolyze->Purify Analyze Product Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: General synthetic workflow for 4-Bromo-2-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? The most logical and common starting material is 2-methylnicotinic acid. Its availability and structural similarity make it the ideal precursor for a regioselective bromination reaction.

Q2: Why is direct bromination of 2-methylnicotinic acid challenging? The pyridine ring's electron-deficient nature makes it resistant to electrophilic attack.[4] Furthermore, the free carboxylic acid can complicate the reaction, potentially by reacting with the brominating agent or catalyst. For this reason, the reaction is often performed on the corresponding ester (e.g., methyl or ethyl 2-methylnicotinate) to improve solubility in organic solvents and avoid side reactions with the acidic proton.[5]

Q3: What are the primary analytical methods to monitor this reaction and assess final purity? Reaction progress is best monitored by Thin-Layer Chromatography (TLC), which can distinguish the starting material from the less polar brominated product.[6] For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[7][8] The isotopic signature of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) provides a clear diagnostic in the mass spectrum.[7]

Q4: What are the expected storage conditions for 4-Bromo-2-methylnicotinic acid? Like many halogenated heterocyclic compounds, it should be stored in a cool, dry place away from light and strong oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[9]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the synthesis.

G cluster_1 Troubleshooting Low Yield Start Problem: Low Yield Check_TLC Analyze TLC of Crude Mixture Start->Check_TLC SM_Present Significant Starting Material Remaining? Check_TLC->SM_Present Multiple_Spots Multiple Unidentified Spots? Check_TLC->Multiple_Spots Streaking Product Streaking / Tailing? Check_TLC->Streaking Sol_Incomplete Solution: Incomplete Reaction - Increase reaction time - Increase temperature moderately - Check reagent purity/activity SM_Present->Sol_Incomplete Yes Sol_SideRxn Solution: Side Reactions - Lower temperature - Control stoichiometry (add brominating agent slowly) - Evaluate a milder brominating agent (e.g., NBS vs. Br₂) Multiple_Spots->Sol_SideRxn Yes Sol_Workup Solution: Workup/Purification Issue - Ensure pH is correct for extraction - Optimize chromatography solvent system - Check for product decomposition on silica Streaking->Sol_Workup Yes

Caption: Decision tree for troubleshooting low reaction yields.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction stalls, and TLC analysis shows a significant amount of unreacted 2-methylnicotinic acid (or its ester). What should I do?

A: This indicates that the reaction conditions are not sufficiently activating for the electrophilic substitution to occur.

  • Causality: The pyridine ring is highly deactivated. The combination of your chosen brominating agent, solvent, and temperature may not be overcoming the activation energy barrier.

  • Solutions & Optimization Steps:

    • Increase Temperature: Gradually increase the reaction temperature. For many brominations of heterocyclic systems, heating is necessary. However, be cautious, as excessive heat can lead to side reactions.[4]

    • Change Brominating Agent: If using a mild agent like N-Bromosuccinimide (NBS), consider switching to a more potent system. Molecular bromine (Br₂) in the presence of a Lewis acid (e.g., FeCl₃, AlCl₃) can be more effective, although potentially less selective.[4] For reactions starting from a hydroxy-nicotinic acid precursor, POBr₃ is a potent reagent.[6]

    • Solvent Choice: Ensure your solvent is appropriate. For reactions involving charged intermediates, a polar aprotic solvent might be beneficial. However, non-polar solvents like CCl₄ or CH₂Cl₂ are common for brominations.[10]

    • Reagent Stoichiometry: Ensure you are using at least one full equivalent of the brominating agent. A slight excess (1.1-1.2 equivalents) may be required to drive the reaction to completion, but a large excess can cause over-bromination.[4]

Issue 2: Formation of Multiple Products (Low Selectivity)

Q: My crude reaction mixture shows multiple spots on the TLC plate, and the final yield of the desired 4-bromo isomer is low. How can I improve selectivity?

A: This is a classic selectivity problem, likely arising from the formation of isomers (e.g., 6-bromo) or poly-brominated products.

  • Causality: The reaction conditions are too harsh, or the directing effects of the substituents are not sufficiently differentiated under your current protocol. Over-bromination occurs when the desired product reacts further with the brominating agent.[11]

  • Solutions & Optimization Steps:

    • Temperature Control: Lowering the reaction temperature is the first step. This often favors the formation of the thermodynamically preferred product and reduces the rate of competing side reactions.[12]

    • Controlled Reagent Addition: Add the brominating agent dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or the desired reflux temperature. This maintains a low instantaneous concentration of the electrophile, minimizing over-reaction.[4]

    • Choice of Brominating Agent: The choice of brominating agent significantly impacts selectivity.[13] Consider the alternatives in the table below.

Brominating AgentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) AIBN (radical initiator) or light in CCl₄; or acid catalyst in CH₃CNGenerally milder, easier to handle, good for allylic/benzylic bromination.[14]May require radical initiation or catalysis; can be less reactive for deactivated rings.
Bromine (Br₂) Lewis Acid (FeBr₃, AlCl₃) or in acetic acidHighly reactive, cost-effective.Can be non-selective, hazardous to handle, can lead to poly-bromination.[15]
Phosphorus Oxybromide (POBr₃) Neat or in a high-boiling solventEffective for converting hydroxyl groups to bromides on pyridine rings.[6]Harsh conditions, can be difficult to work up.
Tetrabutylammonium Tribromide (TBABr₃) CH₂Cl₂, MeOHSolid, easy to handle source of Br₂. Provides a controlled release of bromine.[13]More expensive, may still require optimization.
Issue 3: Difficult Purification

Q: The product and starting material have very similar R_f values on TLC, making column chromatography difficult. What can I do?

A: Poor separation is a common challenge, especially with structurally similar compounds.

  • Causality: The polarity difference between the starting material and the brominated product may be insufficient for effective separation with standard solvent systems.

  • Solutions & Optimization Steps:

    • Optimize TLC and Column Solvents: Systematically screen different solvent systems. Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.[11] Sometimes, adding a small percentage (~0.5-1%) of acetic acid (if your compound is stable) or triethylamine can improve peak shape and separation on silica gel.

    • Recrystallization: If a solid, recrystallization can be a powerful purification technique. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes, acetone, water) to find one in which your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are insoluble when hot.

    • Chemical Conversion: If purifying the acid is difficult, consider performing the bromination on the methyl or ethyl ester. The ester will be significantly less polar than the acid, making it easier to separate from any unreacted starting ester. After purification of the brominated ester, it can be easily hydrolyzed back to the desired carboxylic acid.[5][16]

Experimental Protocols

The following protocols are generalized starting points. Optimization will be necessary based on your specific laboratory conditions and observations.

Protocol 1: Esterification of 2-Methylnicotinic Acid
  • Setup: To a round-bottom flask, add 2-methylnicotinic acid (1.0 eq). Add methanol or ethanol (approx. 10-20 volumes) and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC shows complete consumption of the starting acid.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude ester. This can be purified by column chromatography if necessary.

Protocol 2: Bromination of Methyl 2-Methylnicotinate (Starting Point)
  • Setup: Dissolve methyl 2-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a flask equipped with a dropping funnel and protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining bromine/NBS. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography.[11]

Protocol 3: Hydrolysis of Methyl 4-Bromo-2-methylnicotinate
  • Setup: Dissolve the purified methyl 4-bromo-2-methylnicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Reaction: Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete ester hydrolysis.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product, 4-Bromo-2-methylnicotinic acid, should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Interpretation

  • ¹H NMR: Expect to see three distinct signals in the aromatic region (typically 7.0-9.0 ppm) for the three protons on the pyridine ring. The methyl group will appear as a singlet around 2.5-2.8 ppm. The carboxylic acid proton will be a broad singlet, often above 10 ppm, or may not be visible depending on the solvent.

  • Mass Spectrometry: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), you will observe two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br and another at M+2 for the molecule containing ⁸¹Br.[7]

References

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  • BenchChem. (2025). Technical Support Center: Methyl 4-bromo-6-methylnicotinate Stability and Shelf-Life. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDjcgyTuUXRky8D-jgX8JoDxp43a-NctS12lDZrSC6XyU989WsL27QFz2CRhTrWn3-kq4rqy1EZR0M4gOVieqlUiKMGNghL9lSnVD-1flNntIeNH6q7XGyNQcK9oNaaUbTNHOXtKQkCnD3hYTNavr9Ju8iTNmmf_yhRHn1RgxpP-iEvrRL61lRPRzMgzKGgCah4f8kbQt8714cHQcmJNMKuam5DK9SWo-QEGl_Zorw9Q==]

Sources

Optimization

side reactions of 4-Bromo-2-methylnicotinic acid and how to avoid them

Welcome to the technical support guide for 4-Bromo-2-methylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-methylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and impurities encountered when synthesizing or using 4-Bromo-2-methylnicotinic acid?

A1: The primary challenges with 4-Bromo-2-methylnicotinic acid revolve around its synthesis and subsequent reactions. The most common impurities include:

  • Decarboxylation Product: The most prevalent side reaction is the loss of the carboxylic acid group (CO2) to form 4-bromo-2-methylpyridine, especially when the compound is subjected to heat. Aromatic carboxylic acids can undergo decarboxylation, a reaction that can be catalyzed by heat or transition metals.[1][2]

  • Over-brominated Species: During synthesis via electrophilic bromination, it is possible to introduce more than one bromine atom onto the pyridine ring, leading to di- or even tri-brominated impurities.[3]

  • Unreacted Starting Materials: Incomplete bromination of the precursor can lead to its presence in the final product. For instance, if synthesizing from a hydroxy-nicotinic acid derivative, residual starting material may be present.[3]

  • Oxidation and Hydrolysis Products: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.[4] Additionally, the carbon-bromine bond can undergo hydrolysis to yield 4-hydroxy-2-methylnicotinic acid, particularly in the presence of moisture and non-neutral pH.[4]

Q2: My 4-Bromo-2-methylnicotinic acid sample is showing signs of degradation (e.g., discoloration). What is the cause and can I still use it?

A2: Discoloration, often to a yellow or brown hue, is a common indicator of degradation for pyridine derivatives.[4] This is typically caused by slow oxidation and/or photodegradation. For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated at 2-8°C.[4] While a slight color change may not significantly impact some reactions, it is crucial to re-analyze the purity of the material using techniques like NMR or HPLC before use to quantify the level of impurities. For high-purity applications, using a discolored reagent is not recommended.

Q3: I am observing the formation of 4-bromo-2-methylpyridine in my reaction mixture. How can I prevent this decarboxylation?

A3: Decarboxylation is primarily driven by heat.[5] To minimize this side reaction:

  • Maintain Low Temperatures: Avoid unnecessarily high temperatures during reactions and work-up procedures. If heating is required, use the lowest effective temperature and minimize the reaction time.

  • Avoid Transition Metal Contaminants: Certain transition metals can catalyze decarboxylation. Ensure your glassware and reagents are free from such contaminants.[1]

  • pH Control: While thermal decarboxylation is the main concern, extreme pH conditions can sometimes facilitate side reactions. Maintain a pH range suitable for the stability of your specific reaction.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your work.

Issue Observed Potential Cause(s) Recommended Solutions & Rationale
Low yield of desired product after synthesis/reaction. 1. Decarboxylation: Significant loss of the carboxylic acid group due to excessive heat.[5] 2. Incomplete Reaction: The starting material has not been fully consumed. 3. Product Loss During Workup: The product may be lost during extraction if the pH is not optimal.1. Temperature Control: Conduct the reaction at a lower temperature or for a shorter duration. 2. Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the reaction until the starting material is consumed. 3. Optimize Extraction: During aqueous workup, ensure the aqueous layer is acidified (pH ~4-5) to protonate the carboxylic acid, making it less water-soluble and more extractable into an organic solvent like ethyl acetate or dichloromethane.
Presence of multiple brominated species in the product. Over-bromination: The reaction conditions were too harsh, or an excess of the brominating agent was used.Stoichiometric Control: Use a precise stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide). Add the agent portion-wise at a controlled temperature (e.g., 0-25 °C) to prevent localized excess concentration.[6]
Product contains 4-hydroxy-2-methylnicotinic acid. Hydrolysis of C-Br Bond: Exposure to moisture, especially under basic or prolonged acidic conditions.[4]Anhydrous Conditions: Use anhydrous solvents and conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture. Minimize the duration of any steps involving strong acids or bases.
Purified product appears as an oil or gummy solid instead of a crystalline solid. 1. Residual Solvent: Traces of solvent from purification or extraction are present. 2. Presence of Impurities: Impurities can lower the melting point of the compound, causing it to appear as a non-solid.[3]1. Thorough Drying: Dry the product under high vacuum for an extended period to remove all residual solvents. 2. Re-purification: If drying does not yield a solid, re-purify the compound. Consider recrystallization from a suitable solvent system or repeat column chromatography with an optimized eluent.[3]
Visualizing the Challenges: Key Side Reaction Pathways

The following diagram illustrates the primary side reactions that can compromise the purity of 4-Bromo-2-methylnicotinic acid.

Side_Reactions Potential Side Reactions of 4-Bromo-2-methylnicotinic Acid Main 4-Bromo-2-methylnicotinic Acid Decarboxylated 4-Bromo-2-methylpyridine Main->Decarboxylated Heat (Δ) - CO₂ Overbrominated Di-bromo Species Main->Overbrominated Excess Br₂ / NBS (During Synthesis) Hydrolyzed 4-Hydroxy-2-methylnicotinic Acid Main->Hydrolyzed H₂O / OH⁻ N_Oxide N-Oxide Derivative Main->N_Oxide Oxidant / Air Purification_Workflow start Crude Product (in Organic Solvent) add_base Add 1M NaOH (Extract Acidic Product) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Contains Neutral Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate_layers->aqueous_layer acidify Acidify with 1M HCl to pH 4-5 aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end_product Pure 4-Bromo-2-methylnicotinic Acid filter_dry->end_product

Caption: Workflow for purification via acid-base extraction.

References
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • 4-Bromo-2-methylnicotinic acid | 1060805-98-2. BLD Pharm.
  • Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Improving the stability of 4-Bromo-2-methylpyridine in solution. Benchchem.
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC - NIH.
  • Decarboxylation. Organic Chemistry Portal.
  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Benchchem.
  • Decarboxylation. Master Organic Chemistry.

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Troubleshooting

Technical Support Center: 4-Bromo-2-methylnicotinic Acid Solution Stability

Welcome to the technical support center for 4-Bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues when working with this compound in solution. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments.

Introduction to Stability Concerns

4-Bromo-2-methylnicotinic acid is a key building block in the synthesis of various pharmaceutical agents. As with many halogenated pyridine derivatives, its stability in solution can be influenced by a variety of factors including pH, solvent composition, light exposure, and temperature. Understanding these potential liabilities is critical for developing robust synthetic routes, formulating stable drug products, and obtaining reliable analytical data. This guide will walk you through the potential degradation pathways and provide you with the tools to assess and mitigate these stability risks.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for problem-solving.

Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in HPLC

You observe variability in the purity analysis of your 4-Bromo-2-methylnicotinic acid stock solution, or new, unidentified peaks appear over time.

Possible Causes and Solutions:

  • Hydrolysis: The compound may be susceptible to hydrolysis, especially under acidic or basic conditions. The primary degradation product is often the corresponding hydroxymethyl derivative.[1]

  • Photodegradation: Exposure to ambient or UV light can induce degradation of brominated aromatic compounds.[2][3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution discoloration.

Experimental Protocol: Forced Degradation Study (Oxidation)

  • Prepare Stock Solution: Prepare a stock solution of 4-Bromo-2-methylnicotinic acid as previously described.

  • Stress Condition: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for a set time, monitoring for color change and analyzing by HPLC at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for 4-Bromo-2-methylnicotinic acid in aqueous solution?

A1: Based on the structure, the primary degradation pathway in aqueous media is likely hydrolysis of the bromo substituent to a hydroxyl group, forming 4-Hydroxy-2-methylnicotinic acid. This reaction can be accelerated by acidic or basic conditions.

Potential Hydrolysis Pathway:

G 4-Bromo-2-methylnicotinic_acid 4-Bromo-2-methylnicotinic acid 4-Hydroxy-2-methylnicotinic_acid 4-Hydroxy-2-methylnicotinic acid 4-Bromo-2-methylnicotinic_acid->4-Hydroxy-2-methylnicotinic_acid  H2O (Acid or Base)

Caption: Potential hydrolysis of 4-Bromo-2-methylnicotinic acid.

Q2: What are the ideal storage conditions for a stock solution of 4-Bromo-2-methylnicotinic acid?

A2: To minimize degradation, stock solutions should be stored at low temperatures (2-8°C), protected from light by using amber vials or storing in the dark, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, consider preparing fresh solutions as needed.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to:

  • Perform forced degradation studies as described above to generate the potential degradation products.

  • Use a reversed-phase HPLC system with a C18 column.

  • Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH values to achieve baseline separation of the parent peak from all degradation peaks.

  • Use a photodiode array (PDA) detector to check for peak purity.

Q4: Is thermal degradation a significant concern?

A4: While solid nicotinic acid is relatively stable at high temperatures, undergoing sublimation before significant decomposition, the stability in solution at elevated temperatures should be evaluated on a case-by-case basis. [5][6]It is recommended to conduct a thermal stress study (e.g., heating a solution at 60-80°C) as part of your forced degradation protocol.

Summary of Stability Profile and Recommendations

The following table summarizes the potential stability issues and recommended mitigation strategies for 4-Bromo-2-methylnicotinic acid in solution.

Stress FactorPotential for DegradationPrimary Degradation Product (Predicted)Recommended Mitigation Strategy
pH (Acidic/Basic) High4-Hydroxy-2-methylnicotinic acidMaintain pH in the neutral range; use buffered solutions.
Light (UV/Ambient) Moderate to HighPhotodegradation productsStore solutions in amber vials or in the dark.
Oxidation ModerateOxidized pyridine derivativesUse de-gassed solvents; store under an inert atmosphere.
Temperature Low to ModerateHydrolysis products (accelerated)Store solutions at 2-8°C.

Conclusion

While 4-Bromo-2-methylnicotinic acid is a valuable synthetic intermediate, its stability in solution requires careful consideration. By understanding the potential degradation pathways and employing systematic troubleshooting and forced degradation studies, researchers can ensure the integrity of their results and the quality of their final products. Always validate the stability of your solutions under your specific experimental conditions.

References

  • ResearchGate. Investigation of thermal behavior of nicotinic acid. Available from: [Link]

  • ResearchGate. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Available from: [Link]

  • INIS-IAEA. Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. Available from: [Link]

  • PubChem. 4-Bromo-2-methylhexanoic acid. Available from: [Link]

  • Taylor & Francis Online. PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Available from: [Link]

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Available from: [Link]

  • PubChem. Nicotinic Acid. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubMed. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Available from: [Link]

  • PubMed. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Available from: [Link]

  • PubMed Central. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Available from: [Link]

  • PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available from: [Link]

  • RSC Blogs. Re-routing aromatic degradation to give pyridine dicarboxylic acids. Available from: [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • PubMed Central. NMR Spectroscopy for Metabolomics Research. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available from: [Link]

  • Wikipedia. Picolinic acid. Available from: [Link]

  • ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available from: [Link]

  • Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Available from: [Link]

  • ResearchGate. Are alkyl bromides susceptible to hydrolysis?. Available from: [Link]

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Available from: [Link]

  • PubMed Central. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • PubChemLite. Ethyl 4-bromo-2-methylnicotinate (C9H10BrNO2). Available from: [Link]

  • UNITE PHARMACEUTICAL. 4-Bromo-2-methylnicotinic acid|1060805-98-2. Available from: [Link]

  • Alchem.Pharmtech. CAS 1060805-98-2 | 4-bromo-2-methylnicotinic acid. Available from: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]

  • ResearchGate. NMR spectral data of salazinic acid isolated from some species of Parmotrema. Available from: [Link]

  • ResearchGate. Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • PubMed Central. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

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Optimization

Technical Support Center: Scale-Up of 4-Bromo-2-methylnicotinic Acid Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the production and scale-up of 4-Bromo-2-methylnicotinic acid (CAS No. 1060805-98-2).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the production and scale-up of 4-Bromo-2-methylnicotinic acid (CAS No. 1060805-98-2). This document is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-volume production. We will address common challenges, provide troubleshooting solutions, and offer detailed protocols to ensure a safe, robust, and repeatable process.

Section 1: Synthesis and Scale-Up Philosophy

The successful scale-up of any chemical process requires a fundamental shift in perspective from simply achieving the target molecule to developing an efficient, safe, and reproducible manufacturing method. A synthetic route that is viable on a gram scale may be impractical or dangerous at the kilogram scale due to factors like exothermic reactions, reagent costs, and waste stream management.[1]

Q1: What are the primary synthetic routes to 4-Bromo-2-methylnicotinic acid and which is best for scale-up?

While multiple synthetic pathways may exist in literature, a common and scalable approach often starts with a substituted pyridine or benzoic acid precursor. For instance, a multi-step synthesis beginning with 4-bromo-2-methylbenzoic acid involves esterification, followed by further functional group manipulation.[2][3] Another route could involve the direct bromination of a 2-methylnicotinic acid precursor. The ideal route for scale-up prioritizes:

  • Raw Material Availability and Cost: Starting materials should be commercially available in bulk at a reasonable cost.

  • Process Safety: Avoids highly energetic intermediates or reagents that are difficult to handle on a large scale.[1] Reactions with significant exotherms must be carefully characterized to ensure they can be controlled in large reactors.[1]

  • Reaction Efficiency and Robustness: High-yielding steps with minimal side-product formation are crucial. The process should be tolerant of minor variations in reaction conditions.

  • Simplicity of Operations: Fewer synthetic steps and straightforward work-up and purification procedures are always preferred.[4]

The workflow below illustrates the key stages and considerations in a typical scale-up campaign.

G General Scale-Up Workflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot Scale & Process Safety cluster_2 Phase 3: Manufacturing Route_Scouting Route Scouting & Feasibility Optimization Reaction Optimization (DoE) Route_Scouting->Optimization Analytics Analytical Method Development Optimization->Analytics Toxicity Impurity Profile & Toxicity Assessment Analytics->Toxicity Define Specs Safety_Testing Calorimetry & Safety Testing (DSC, RC1) Toxicity->Safety_Testing Pilot_Batch Pilot Batch (kg scale) Safety_Testing->Pilot_Batch Tech_Transfer Technology Transfer to Plant Pilot_Batch->Tech_Transfer Finalize Process Validation Process Validation Batches Tech_Transfer->Validation Production Commercial Production Validation->Production

Caption: General workflow for chemical process scale-up.

Section 2: FAQs - Process Optimization & Safety
Q2: What are the critical process parameters (CPPs) to monitor during the synthesis?

Temperature, reagent addition rate, and mixing efficiency are paramount. For bromination reactions, temperature control is critical to prevent over-bromination and the formation of isomeric impurities.[5] For reactions involving strong acids or bases, the rate of addition must be carefully controlled to manage exotherms, especially in large vessels where heat dissipation is less efficient than in laboratory glassware.[1]

Q3: What are the primary safety hazards associated with this process?

The handling of brominating agents and strong acids/bases requires strict safety protocols.

  • Corrosive Materials: Strong acids (e.g., sulfuric acid) and bases are corrosive.[6][7]

  • Irritants: 4-Bromo-2-methylnicotinic acid and its precursors can cause serious eye and skin irritation, as well as respiratory irritation.[6][8][9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and compatible chemical-resistant gloves.[8][10] All work should be conducted in a well-ventilated chemical fume hood.[6]

  • Emergency Preparedness: Ensure eyewash stations and safety showers are readily accessible.[6]

Q4: How can I minimize the formation of impurities?

Impurity formation is a major challenge in scaling up production. The key is control.

  • Starting Material Purity: Use high-purity starting materials to avoid introducing impurities at the outset.

  • Control of Stoichiometry: Precise measurement and addition of reagents are crucial. In many lab processes, chemists use a stoichiometric excess of one reagent, but on a large scale, this should be optimized to use catalytic amounts where possible to reduce cost and waste.[1]

  • Inert Atmosphere: For sensitive reagents, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[3]

The diagram below illustrates the relationship between synthetic choices and potential impurities.

G Synthetic Routes and Potential Impurities SM Starting Material (e.g., 2-Methylnicotinic Acid) Reaction Bromination Reaction SM->Reaction Product 4-Bromo-2-methylnicotinic acid (Target Product) Reaction->Product Desired Pathway Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Conversion Impurity2 Isomeric Impurities (e.g., 5-Bromo isomer) Reaction->Impurity2 Poor Regioselectivity Impurity3 Di-brominated Species Reaction->Impurity3 Over-reaction Impurity4 Solvent/Reagent Adducts Reaction->Impurity4 Side Reactions

Caption: Relationship between reaction pathways and impurities.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Scale-Up 1. Inefficient Mixing: Dead spots in a large reactor can lead to localized concentration gradients and incomplete reactions. 2. Poor Temperature Control: Runaway exotherms can cause degradation of reactants or products.[1] 3. Phase Separation Issues: Inefficient separation during aqueous work-up can lead to product loss.1. Optimize Agitation: Evaluate the stirrer design and speed. Consider using baffles in the reactor to improve mixing. 2. Controlled Addition: Add highly reactive reagents subsurface and at a controlled rate to manage heat generation. Ensure the reactor's cooling system is adequate. 3. Extraction Optimization: Allow adequate time for layers to separate. Consider a solvent swap or the addition of brine to improve separation.
Product Fails Purity Specification 1. Co-elution of Impurities: During crystallization or chromatography, impurities with similar polarity may co-elute with the product.[11] 2. Product Degradation: The product may be unstable under the purification conditions (e.g., prolonged exposure to heat or acidic/basic conditions).[11] 3. Change in Impurity Profile: Scale-up can sometimes introduce new, unforeseen impurities.[1]1. Re-evaluate Purification: For crystallization, screen different solvent/anti-solvent systems.[12] For chromatography, adjust the mobile phase polarity or switch to a different stationary phase.[11] 2. Milder Conditions: Minimize the time the product is exposed to harsh conditions. Consider alternative purification methods like slurry washing. 3. Impurity Identification: Use techniques like LC-MS to identify the new impurity and trace its origin. Adjust reaction conditions to prevent its formation.
Crystallization Fails or Yields an Oil 1. Presence of Impurities: Impurities can act as crystal growth inhibitors, leading to oiling out.[11] 2. Supersaturation Issues: Cooling the solution too quickly can lead to the formation of an amorphous oil rather than crystalline solid. 3. Residual Solvent: Trapped solvent can lower the melting point of the product.[11]1. Improve Purity: Perform a pre-purification step (e.g., charcoal treatment or a quick silica plug) before crystallization. 2. Controlled Cooling & Seeding: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Add a small seed crystal to induce crystallization.[13] 3. Thorough Drying: Dry the product under high vacuum at an appropriate temperature to remove all residual solvent.
Troubleshooting Workflow: Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Was the reaction complete? Start->Check_Reaction Check_Workup Any losses during workup/extraction? Check_Reaction->Check_Workup Yes Solution_Reaction Optimize reaction: - Increase time/temp - Check reagent quality Check_Reaction->Solution_Reaction No Check_Purification Any losses during purification? Check_Workup->Check_Purification No Solution_Workup Optimize extraction: - Adjust pH - Use different solvent - Check for emulsions Check_Workup->Solution_Workup Yes Solution_Purification Optimize purification: - Change crystallization solvent - Adjust chromatography conditions Check_Purification->Solution_Purification Yes End Yield Improved Check_Purification->End No Solution_Reaction->End Solution_Workup->End Solution_Purification->End

Caption: Decision tree for troubleshooting low product yield.

Section 4: Purification and Analysis
Q5: What are the recommended purification methods for large-scale production?

While column chromatography is excellent for lab-scale purification, it is often costly and impractical for large-scale manufacturing.[11][14] Recrystallization is the preferred method for purifying solid products at scale.[12][13]

Key Steps for Successful Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13]

  • Dissolution: Use the minimum amount of hot solvent to fully dissolve the crude product.[12]

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[12]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.[12]

Q6: Which analytical techniques are essential for quality control?

A combination of techniques is necessary for comprehensive analysis.[5]

Technique Purpose Key Information Provided
HPLC/UPLC Purity assessment and impurity quantification.Provides percentage purity and detects trace-level impurities.[15]
NMR (¹H, ¹³C) Structural confirmation and identification of impurities.Confirms the chemical structure of the target compound and helps identify the structure of unknown impurities.[11][14]
LC-MS Impurity identification.Provides the molecular weight of impurities, which is crucial for their identification.[15]
GC-MS Analysis of volatile impurities and residual solvents.Detects and quantifies residual solvents from the synthesis and purification steps.[16]
Section 5: Experimental Protocols
Protocol 1: Esterification of 4-Bromo-2-methylbenzoic Acid

This protocol is a representative example based on similar transformations and should be optimized for your specific needs.[2][3]

  • Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-bromo-2-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add methanol (5-10 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the internal temperature below 30°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (2 x 5 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-2-methylbenzoate. The crude product can then be taken to the next step or purified further if necessary.

Protocol 2: Recrystallization of Crude 4-Bromo-2-methylnicotinic Acid

This is a general protocol; the solvent system must be determined experimentally.[12]

  • Setup: Place the crude 4-Bromo-2-methylnicotinic acid in a reactor equipped with a mechanical stirrer and reflux condenser.

  • Dissolution: Add a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) in portions while heating the mixture to a gentle reflux until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the reactor with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has started, continue to cool the mixture in an ice bath for at least 1 hour to maximize the yield.

  • Isolation: Collect the purified crystals by filtration using a Büchner funnel or centrifuge.

  • Washing & Drying: Wash the filter cake with a small amount of the cold recrystallization solvent. Dry the purified product under vacuum to a constant weight.

References
  • SAFETY DATA SHEET. (2014). Thermo Fisher Scientific. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (2019).
  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]

  • 3,5-Dibromo-2-pyrone. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid. (2012).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel), 15(3), 765. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. (2010). Asian Journal of Research in Chemistry. [Link]

  • 2-methyl nicotinate and preparation method and application thereof. (2021).
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2009). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring 4-Bromo-2-methylnicotinic Acid Reactions

Welcome to the technical support center for analytical methods focused on 4-Bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on 4-Bromo-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on monitoring reactions involving this critical intermediate. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and optimize your analytical methods effectively.

Introduction: The Importance of Robust Analytical Monitoring

4-Bromo-2-methylnicotinic acid is a key building block in the synthesis of numerous pharmaceutical compounds. Accurate and reliable monitoring of its reactions is paramount for ensuring reaction completion, maximizing yield, minimizing impurities, and guaranteeing the final product's quality and safety.[1][2] This guide provides a comprehensive resource for overcoming common analytical challenges encountered during the synthesis and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is often the primary technique for monitoring the progress of reactions involving 4-Bromo-2-methylnicotinic acid due to its versatility in handling non-volatile and thermally labile compounds.[3] A well-developed stability-indicating HPLC method can separate the starting material, intermediates, the final product, and any degradation products or side products.[1]

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of 4-Bromo-2-methylnicotinic acid in a question-and-answer format.

Q1: I'm observing significant peak tailing for my 4-Bromo-2-methylnicotinic acid peak. What is the likely cause and how can I fix it?

A1: Peak tailing for this compound is a frequent issue and can stem from several factors:

  • Secondary Silanol Interactions: The acidic nature of the carboxylic acid and the basic pyridine nitrogen can lead to strong interactions with residual silanol groups on the silica-based stationary phase of the column. This is a primary cause of peak tailing.[4]

    • Solution:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.

      • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from your analyte.[4]

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid, reducing its interaction with the stationary phase. However, be mindful that the pyridine nitrogen will be protonated, which could still lead to some interaction. Finding an optimal pH is key.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use short, narrow-bore tubing (e.g., 0.13 mm I.D. for UHPLC) to minimize extra-column volume.[4]

Q2: My retention times are drifting from one injection to the next. What should I investigate?

A2: Retention time drift can compromise the reliability of your data. Here are the common culprits:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of mobile phase to pass through the column before the next injection.[5]

  • Mobile Phase Composition Changes: The composition of your mobile phase may be changing over time due to evaporation of the more volatile organic component or inconsistent mixing.

    • Solution: Ensure your mobile phase is well-mixed and covered to prevent evaporation. If you are using an online mixer, verify its performance by preparing a pre-mixed mobile phase and observing if the retention time stabilizes.[5][6]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature for your column.[5]

  • Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates and, consequently, drifting retention times.

    • Solution: Check for any visible leaks around the pump heads and fittings. If you suspect a check valve issue, consult your instrument's manual for cleaning or replacement procedures.[6]

Q3: I'm not getting good separation between my starting material and a potential impurity. How can I improve the resolution?

A3: Improving resolution often requires a systematic approach to method development:

  • Optimize the Mobile Phase:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter the selectivity of your separation.

    • Gradient Slope: If you are running a gradient, try making it shallower. A slower increase in the organic solvent concentration will give the analytes more time to interact with the stationary phase, potentially improving separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be needed. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

  • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like 4-Bromo-2-methylnicotinic acid.

Experimental Protocol: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop a robust, stability-indicating HPLC method for 4-Bromo-2-methylnicotinic acid.

  • Forced Degradation Studies:

    • Objective: To intentionally degrade the 4-Bromo-2-methylnicotinic acid to generate potential impurities and degradation products. This is a critical step in developing a method that can separate the parent compound from anything that might form under stress conditions.[2][7][8]

    • Procedure:

      • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.[2]

      • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.[2]

      • Oxidative Degradation: Treat the compound with a 3-30% solution of hydrogen peroxide at room temperature.[2]

      • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

      • Photolytic Degradation: Expose a solution of the compound to UV light.

    • Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products.

  • Initial HPLC Method Conditions:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in water (pH ~2.5)

      • B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 260 nm.[9]

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject the forced degradation samples and observe the chromatograms.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation:

    • Once an optimized method is achieved, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][9]

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Direct GC analysis of 4-Bromo-2-methylnicotinic acid is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can cause peak tailing and adsorption on the column.[10] However, with derivatization, GC-MS can be a powerful tool for both quantification and structural confirmation.

Troubleshooting Guide for GC Analysis

Q1: I'm seeing broad, tailing peaks even after derivatization. What could be the issue?

A1: This suggests that either the derivatization is incomplete or there are active sites in your GC system.

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Solution: Optimize the derivatization reaction by adjusting the reaction time, temperature, or the amount of derivatizing agent. For silylation reactions (e.g., with BSTFA), ensure your sample is completely dry, as moisture can quench the reagent.[11]

  • Active Sites in the Inlet or Column: Even with derivatization, residual polar interactions can occur.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

      • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual activity.

      • Consider a More Inert Column: If problems persist, a column with a more inert stationary phase may be necessary.

Q2: I'm getting inconsistent results and poor reproducibility. What are the likely causes?

A2: Reproducibility issues in GC often point to problems with the injection or the stability of the system.

  • Inconsistent Injection Volume: Manual injections can be a source of variability.

    • Solution: Use an autosampler for improved precision. If manual injection is necessary, ensure a consistent and rapid injection technique.

  • Leaks in the System: A leak in the carrier gas line or at the injector can lead to fluctuating flow rates and inconsistent results.

    • Solution: Perform a leak check of the system using an electronic leak detector. Pay close attention to the septum and column fittings.[12]

  • Sample Degradation in the Inlet: The high temperature of the GC inlet can sometimes cause degradation of the analyte.

    • Solution: Try lowering the inlet temperature. If the compound is particularly labile, a cool on-column injection technique might be more suitable.

Experimental Protocol: GC-MS Analysis via Derivatization
  • Derivatization (Silylation):

    • Accurately weigh a small amount of the reaction mixture or standard into a vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[11]

  • GC-MS Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a good starting point.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compound.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range that includes the expected molecular ion of the derivatized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an invaluable tool for unambiguous structure elucidation of the starting material, product, and any isolated impurities.[8] It can also be used for in-situ reaction monitoring and for quantitative analysis (qNMR).[13][14][15][16]

FAQs for NMR in Reaction Monitoring

Q1: How can I use NMR to monitor the progress of my reaction?

A1: You can take small aliquots from your reaction mixture at different time points, quench the reaction if necessary, and dissolve the sample in a deuterated solvent for analysis. By comparing the integrals of characteristic peaks for the starting material and the product, you can determine the reaction conversion.[17] For example, you could monitor the disappearance of a specific proton signal on the starting material and the appearance of a new signal corresponding to the product.

Q2: What is qNMR and how can it be applied to 4-Bromo-2-methylnicotinic acid?

A2: Quantitative NMR (qNMR) is a technique that allows for the determination of the absolute concentration or purity of a sample without the need for a calibration curve of the analyte.[14][15] This is achieved by adding a known amount of a certified internal standard to the sample. The purity of 4-Bromo-2-methylnicotinic acid can be determined by comparing the integral of one of its well-resolved proton signals to the integral of a known proton signal from the internal standard.[14]

Expected ¹H NMR and ¹³C NMR Spectral Features
¹H NMR Expected Chemical Shift (ppm) Notes
Pyridine H7.5 - 8.5Two distinct signals for the two aromatic protons on the pyridine ring.
Methyl H2.4 - 2.6A singlet for the methyl group protons.
Carboxylic Acid H> 10A broad singlet, which may or may not be visible depending on the solvent and concentration.
¹³C NMR Expected Chemical Shift (ppm) Notes
Carboxylic Carbonyl165 - 175
Pyridine Carbons120 - 160Four distinct signals for the pyridine ring carbons, with the carbon bearing the bromine atom likely being the most downfield.
Methyl Carbon20 - 25

Note: These are estimations and actual chemical shifts will depend on the solvent and other experimental conditions. The NMR spectra for a related compound, methyl 4-bromo-6-methylnicotinate, show proton signals at approximately 8.79, 7.40, 3.85, and 2.47 ppm, and carbon signals at 164.62, 162.43, 151.43, 132.95, 128.65, and 124.61 ppm.[18]

Mass Spectrometry (MS): For Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is essential for confirming the molecular weight of the desired product and for identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a powerful analytical tool.

FAQs for Mass Spectrometry Analysis

Q1: What is the expected mass spectrum for 4-Bromo-2-methylnicotinic acid?

A1: The key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[19] Therefore, you should observe two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For 4-Bromo-2-methylnicotinic acid (C₇H₆BrNO₂), the expected molecular weights for these isotopes are approximately 214.96 g/mol (for ⁷⁹Br) and 216.96 g/mol (for ⁸¹Br). The mass spectrum of the related 5-bromonicotinic acid clearly shows this characteristic M/M+2 pattern at m/z 201 and 203.[20]

Q2: How can I use MS to identify byproducts?

A2: By analyzing the mass spectra of unexpected peaks in your chromatogram, you can deduce their molecular weights. This information, combined with knowledge of the reaction chemistry, can help in proposing structures for these byproducts. For example, a peak with a mass 16 units higher than your product might suggest an N-oxide formation.

Expected Fragmentation Pattern

The fragmentation of 4-Bromo-2-methylnicotinic acid in an EI mass spectrometer would likely involve:

  • Loss of the carboxylic acid group (-COOH): A fragment corresponding to the loss of 45 Da.

  • Loss of the bromine atom (-Br): A fragment corresponding to the loss of 79 or 81 Da.

  • Cleavage of the pyridine ring.

Visualizing Analytical Workflows

To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate key decision-making processes and workflows.

Caption: Decision tree for selecting an analytical method.

Troubleshooting_Workflow Start Problem Observed (e.g., Peak Tailing, Drifting RT) System_Check Check System Basics: - Leaks - Mobile Phase Prep - Temperature Control Start->System_Check Method_Params Adjust Method Parameters: - Mobile Phase Composition - pH - Gradient Slope System_Check->Method_Params No obvious issues Resolution Problem Resolved System_Check->Resolution Issue found and fixed Column_Issue Investigate Column: - Column Age/History - Contamination - Void Formation Method_Params->Column_Issue Problem persists Method_Params->Resolution Problem solved Column_Issue->Resolution New/Clean column works Consult Consult Senior Scientist or Instrument Vendor Column_Issue->Consult Problem still persists

Caption: Systematic troubleshooting workflow for HPLC/GC.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 4-Bromo-2-methylnicotinic Acid by HPLC

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. 4-Bromo-2-methylnicotinic acid, a key building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. 4-Bromo-2-methylnicotinic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations. We will explore a primary reversed-phase method and compare it with a mixed-mode alternative, offering supporting data and detailed experimental protocols.

The Criticality of Purity for 4-Bromo-2-methylnicotinic Acid

4-Bromo-2-methylnicotinic acid is a substituted pyridine carboxylic acid. The presence of bromine, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile intermediate. However, impurities arising from its synthesis can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components in the final drug substance. Therefore, a robust and validated analytical method to assess its purity is not just a quality control measure but a cornerstone of reliable research and development.

Understanding Potential Impurities

A robust purity analysis method must be able to separate the main compound from its potential process-related impurities and degradation products. While the specific synthesis route for every batch of 4-Bromo-2-methylnicotinic acid may vary, common synthetic strategies for related compounds suggest the potential for the following impurities:

  • Starting Materials: Unreacted precursors, such as a corresponding lutidine derivative.

  • Positional Isomers: Isomers with bromine and methyl groups at different positions on the pyridine ring (e.g., 6-Bromo-2-methylnicotinic acid).

  • Related Substances: Byproducts from incomplete reactions or side reactions, such as the corresponding ethyl ester if ethanol is used as a solvent in the synthesis.

  • Degradation Products: Products formed under stress conditions like acid, base, oxidation, heat, or light.

Primary Recommended Method: A Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Protocol

Reversed-phase HPLC is a widely used technique for the analysis of moderately polar to nonpolar compounds.[1] Given the aromatic nature of 4-Bromo-2-methylnicotinic acid, a C18 column is a suitable choice for the stationary phase.[2] The method detailed below is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products, a key requirement of regulatory bodies like the International Conference on Harmonisation (ICH).[1][3]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)

Rationale for Method Parameters:

  • C18 Column: Provides the necessary hydrophobicity to retain the aromatic analyte.

  • Phosphoric Acid Buffer: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.

  • Acetonitrile: A common organic modifier in RP-HPLC with good UV transparency.

  • Gradient Elution: Necessary to elute any more hydrophobic impurities and ensure a reasonable run time.

  • UV Detection at 265 nm: A wavelength where the pyridine ring is expected to have significant absorbance.

Method Validation: A Self-Validating System

The trustworthiness of this method is established through a rigorous validation process as per ICH Q2(R1) guidelines.

Validation Parameters:

ParameterAcceptance Criteria
Specificity The peak for 4-Bromo-2-methylnicotinic acid should be pure and resolved from potential impurities and degradation products (peak purity index > 0.999).
Linearity R² > 0.999 over a range of 50-150% of the target concentration.
Accuracy (Recovery) 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD < 2.0% for replicate injections and analyses on different days with different analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[1][3]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed by the proposed HPLC method. The chromatograms should demonstrate resolution between the parent peak and any degradation product peaks.

Alternative Method: Mixed-Mode Chromatography

For highly polar or ionic compounds, mixed-mode chromatography offers an alternative approach by combining reversed-phase and ion-exchange mechanisms on a single column.[4] This can be particularly useful for separating compounds with similar hydrophobicity but different ionic characteristics.

Experimental Protocol: Mixed-Mode HPLC

Instrumentation:

  • Same as RP-HPLC method.

Chromatographic Conditions:

ParameterCondition
Column Mixed-Mode C18 with embedded ion-exchange groups, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium formate, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program Isocratic or a shallow gradient, to be optimized based on impurity profile (e.g., 20-40% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)

Rationale for Method Parameters:

  • Mixed-Mode Column: Offers dual retention mechanisms, which can enhance selectivity for ionic impurities.

  • Ammonium Formate Buffer: A volatile buffer compatible with mass spectrometry (MS), should further characterization of impurities be required. The pH is set to partially ionize the carboxylic acid, allowing for ion-exchange interactions.

Comparative Analysis: RP-HPLC vs. Mixed-Mode HPLC

FeatureRP-HPLCMixed-Mode HPLC
Selectivity Primarily based on hydrophobicity.Based on both hydrophobicity and ionic interactions.
Retention of Polar Impurities May be poor for highly polar, early-eluting impurities.Generally better retention for polar and ionic impurities.
Method Development More straightforward and widely understood.Can be more complex due to the interplay of multiple retention mechanisms.
Robustness Generally very robust.Can be more sensitive to small changes in mobile phase pH and ionic strength.
MS Compatibility Good with volatile buffers like formic or acetic acid.Excellent with volatile buffers like ammonium formate.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Dilute Dilute to Target Concentration Sample->Dilute Standard Prepare Reference Standard Standard->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for HPLC purity analysis.

Logical Relationship of Method Validation

The validation parameters are interconnected to ensure a reliable method.

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Sensitivity Precision->Robustness

Caption: Interdependence of HPLC method validation parameters.

Conclusion

The purity analysis of 4-Bromo-2-methylnicotinic acid is a critical step in ensuring the quality and safety of pharmaceutical products. The recommended stability-indicating RP-HPLC method provides a robust and reliable approach for routine quality control. For complex samples with challenging polar impurities, mixed-mode chromatography presents a powerful alternative. The choice between these methods will depend on the specific impurity profile of the sample and the analytical challenges encountered. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently assess the purity of this important chemical intermediate.

References

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • PubMed. (2024, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

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Comparative

A Comprehensive Spectroscopic Guide to 4-Bromo-2-methylnicotinic Acid: A Comparative Analysis using ¹H and ¹³C NMR

Abstract This guide provides an in-depth nuclear magnetic resonance (NMR) analysis of 4-Bromo-2-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Lacking re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth nuclear magnetic resonance (NMR) analysis of 4-Bromo-2-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Lacking readily available, published spectra, this document presents a predicted ¹H and ¹³C NMR analysis grounded in foundational NMR principles and comparative data from analogous structures. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, explaining the causal electronic effects of the bromo, methyl, and carboxylic acid substituents on the pyridine ring. Furthermore, this guide compares the utility of NMR with alternative analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the structural elucidation of this molecule. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure reproducible and reliable results for researchers.

Predicted NMR Spectroscopic Analysis of 4-Bromo-2-methylnicotinic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules in solution. For 4-Bromo-2-methylnicotinic acid, ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework, respectively. The following analysis is based on established substituent effects on the pyridine nucleus.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of 4-Bromo-2-methylnicotinic acid are numbered according to IUPAC conventions for pyridine derivatives.

Caption: IUPAC numbering for 4-Bromo-2-methylnicotinic acid.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals: two aromatic protons, one methyl group, and one carboxylic acid proton. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the effects of the bromine and methyl substituents, dictates the chemical shifts.

  • Aromatic Protons (H6 and H5):

    • H6: This proton is adjacent to the electronegative nitrogen atom, which deshields it significantly, pushing it downfield. It is expected to appear as a doublet due to coupling with H5. The anticipated chemical shift is in the range of δ 8.3-8.6 ppm .

    • H5: This proton is further from the nitrogen but is influenced by the adjacent bromine at C4. It will also appear as a doublet from coupling to H6. Its expected chemical shift is around δ 7.8-8.1 ppm . The coupling constant between H5 and H6 (³JHH) should be in the typical range for ortho-coupling on a pyridine ring, approximately 5-6 Hz.

  • Methyl Protons (C8-H₃):

    • The methyl group at the C2 position is attached to an sp²-hybridized carbon of the aromatic ring. It will appear as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is predicted to be around δ 2.5-2.7 ppm .

  • Carboxylic Acid Proton (C7-OH):

    • The proton of the carboxylic acid is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, often far downfield, typically in the range of δ 12.0-14.0 ppm . In the presence of D₂O, this peak would disappear due to proton-deuterium exchange.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H68.3 - 8.6Doublet (d)~5-6
H57.8 - 8.1Doublet (d)~5-6
C8-H₃2.5 - 2.7Singlet (s)N/A
C7-OH 12.0 - 14.0Broad Singlet (br s)N/A
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals, corresponding to the five carbons of the pyridine ring and the two substituent carbons.

  • Ring Carbons:

    • C2 & C6: These carbons are adjacent to the nitrogen and are significantly deshielded. C2, bearing the methyl group, is expected around δ 158-162 ppm . C6 is anticipated in the range of δ 150-154 ppm .

    • C4: The carbon atom directly bonded to bromine (C4) will be influenced by the heavy atom effect, but its chemical shift is primarily dictated by its position in the electron-deficient ring. It is predicted to be in the δ 130-135 ppm range.

    • C3 & C5: C3, bearing the carboxylic acid, will be deshielded and is expected around δ 140-145 ppm . C5 is predicted to be the most upfield of the ring carbons, likely in the δ 125-129 ppm range.

  • Substituent Carbons:

    • C7 (Carboxyl): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically around δ 165-170 ppm .

    • C8 (Methyl): The methyl carbon is an sp³-hybridized carbon and will be the most upfield signal, expected in the range of δ 20-24 ppm .

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7 (-COOH)165 - 170
C2 (-CH₃)158 - 162
C6150 - 154
C3 (-COOH)140 - 145
C4 (-Br)130 - 135
C5125 - 129
C8 (-CH₃)20 - 24

Comparative Analysis

Comparison with Nicotinic Acid

Comparing our target molecule to its parent, nicotinic acid, highlights the influence of the bromo and methyl substituents. The known ¹H NMR signals for nicotinic acid are approximately δ 9.15 (H2), 8.83 (H6), 8.3 (H4), and 7.6 (H5) ppm.[1][2]

  • Effect of the Methyl Group: Replacing H2 with a methyl group removes the most downfield proton signal. The electron-donating nature of the methyl group will slightly shield the ring carbons, but this effect is often minor compared to other influences.

  • Effect of the Bromo Group: Replacing H4 with a bromine atom removes the signal at δ 8.3 ppm. Bromine's inductive electron-withdrawing effect and its anisotropic effect will deshield the adjacent protons (H5) and carbons (C3, C5), causing a downfield shift relative to a simple methylnicotinic acid. This is consistent with our prediction of the H5 signal being downfield.

Comparison with Alternative Analytical Techniques

While NMR is definitive for structure, other techniques provide complementary information.

Technique Information Provided for 4-Bromo-2-methylnicotinic acid Strengths Limitations
NMR Spectroscopy Complete carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination.Requires higher sample quantity; less sensitive than MS.
Mass Spectrometry (MS) Molecular weight (216.03 g/mol ) and elemental formula.[3] The bromine atom provides a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[4]High sensitivity; confirms molecular weight and bromine presence.Does not provide information on atom connectivity (isomerism).
Infrared (IR) Spectroscopy Presence of functional groups: broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N/C=C stretches (~1400-1600 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).Fast, simple; confirms key functional groups.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 4-Bromo-2-methylnicotinic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the carboxylic acid and keeps the acidic proton from exchanging too rapidly.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be required.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a new NMR tube.

NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring a comprehensive NMR dataset for structural elucidation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample (5-10 mg) prep2 Add Deuterated Solvent (DMSO-d6) prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Dissolve Sample prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 acq5 Acquire 2D Spectra (e.g., COSY, HSQC) acq4->acq5 an1 Process Spectra (FT, Phasing) acq5->an1 an2 Reference to TMS an1->an2 an3 Integrate & Assign Peaks an2->an3 an4 Structure Verification an3->an4

Sources

Validation

A Comparative Guide to 4-Bromo-2-methylnicotinic Acid and Other Nicotinic Acid Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Bromo-2-methylnicotinic acid with other selected nicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offer...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Bromo-2-methylnicotinic acid with other selected nicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform research and development decisions. This document emphasizes scientific integrity, providing a rationale for experimental choices and citing authoritative sources to support its claims.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid with a broad spectrum of biological activities. Beyond its role as a vitamin, it is a well-established therapeutic agent for treating dyslipidemia. The versatile structure of the nicotinic acid scaffold, a pyridine ring bearing a carboxylic acid at the 3-position, has made it a privileged starting point in medicinal chemistry for the development of a wide array of therapeutic agents.[1] Modifications to the pyridine ring and the carboxylic acid moiety have led to the discovery of derivatives with potent anti-inflammatory, anticancer, antimicrobial, and enzymatic inhibitory activities.[2][3][4] The nature and position of substituents on the pyridine ring can significantly influence the physicochemical properties and biological activities of these derivatives, a concept central to structure-activity relationship (SAR) studies.

This guide focuses on 4-Bromo-2-methylnicotinic acid, a halogenated and methylated derivative of nicotinic acid. Due to a scarcity of publicly available experimental data on this specific compound, this guide will draw upon established knowledge of similar nicotinic acid derivatives to provide a comparative analysis. We will compare 4-Bromo-2-methylnicotinic acid with two other nicotinic acid derivatives: 2-chloronicotinic acid and 6-hydroxynicotinic acid . These compounds were chosen to represent derivatives with electron-withdrawing and electron-donating substituents, respectively, allowing for a meaningful exploration of how different functional groups impact the properties of the nicotinic acid core.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as melting point, pKa, and solubility influence absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of the known or predicted physicochemical properties of 4-Bromo-2-methylnicotinic acid and our selected comparator molecules.

Property4-Bromo-2-methylnicotinic acid2-Chloronicotinic acid6-Hydroxynicotinic acid
Molecular Formula C₇H₆BrNO₂C₆H₄ClNO₂[5]C₆H₅NO₃[6]
Molecular Weight 216.03 g/mol 157.55 g/mol [5]139.11 g/mol [7]
Melting Point Not available190-191 °C[5]314-316 °C[6]
pKa Not available2.54[5]Not available
Appearance Not availableWhite to cream powder[8]Off-white powder[7]
Solubility Not availableInsoluble in water, soluble in organic solvents like benzene and toluene[8]Not available

The presence of a bromine atom and a methyl group in 4-Bromo-2-methylnicotinic acid is expected to increase its lipophilicity compared to the parent nicotinic acid. The electron-withdrawing nature of the bromine at the 4-position and the electron-donating methyl group at the 2-position will likely influence the acidity of the carboxylic acid and the overall electron distribution in the pyridine ring, thereby affecting its reactivity and biological interactions. In contrast, 2-chloronicotinic acid features a strongly electron-withdrawing chlorine atom, which is reflected in its lower pKa compared to nicotinic acid itself.[5] 6-Hydroxynicotinic acid, with its electron-donating hydroxyl group, would be expected to have a higher pKa.

Synthesis of Nicotinic Acid Derivatives

The synthetic accessibility of a compound is a crucial consideration in drug development. The following section outlines established synthetic routes for the comparator compounds and a plausible route for 4-Bromo-2-methylnicotinic acid based on analogous reactions.

Synthesis of 4-Bromo-2-methylnicotinic acid (Proposed)

Experimental Protocol: Proposed Synthesis of 4-Bromo-2-methylnicotinic acid

Objective: To synthesize 4-Bromo-2-methylnicotinic acid from 4-bromo-2-methylpyridine via oxidation.

Materials:

  • 4-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylpyridine in water.

  • Heat the solution to 70-80°C.

  • Slowly add potassium permanganate in portions to the heated solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature.

  • After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

  • The product, 4-Bromo-2-methylnicotinic acid, should precipitate out of the acidic solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Causality: The methyl group at the 2-position of the pyridine ring is susceptible to oxidation to a carboxylic acid by a strong oxidizing agent like potassium permanganate. The acidic workup is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Synthesis_4_Bromo_2_methylnicotinic_acid start 4-Bromo-2-methylpyridine reagents 1. KMnO4, H2O, Heat 2. H2SO4 start->reagents product 4-Bromo-2-methylnicotinic acid reagents->product

Caption: Proposed synthesis of 4-Bromo-2-methylnicotinic acid.

Synthesis of Comparator Nicotinic Acid Derivatives

2-Chloronicotinic acid: A common method for the synthesis of 2-chloronicotinic acid involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.[8]

6-Hydroxynicotinic acid: This derivative can be synthesized through various methods, including the reaction of methyl coumalate with ammonia followed by hydrolysis.[10]

Comparative Biological Activities

Nicotinic acid derivatives have been extensively studied for a range of biological activities. This section will compare the potential of 4-Bromo-2-methylnicotinic acid with 2-chloronicotinic acid and 6-hydroxynicotinic acid in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[11][12] A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of nicotinic acid derivatives to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (4-Bromo-2-methylnicotinic acid, 2-chloronicotinic acid, 6-hydroxynicotinic acid)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Causality: LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide, via the activation of inducible nitric oxide synthase (iNOS). A reduction in NO levels in the presence of a test compound indicates its potential to inhibit inflammatory pathways.

Anti_inflammatory_Assay cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compounds Pre-treat with compounds Seed RAW 264.7 cells->Pre-treat with compounds Stimulate with LPS Stimulate with LPS Pre-treat with compounds->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Add Griess Reagent Add Griess Reagent Collect supernatant->Add Griess Reagent Measure absorbance at 540 nm Measure absorbance at 540 nm Add Griess Reagent->Measure absorbance at 540 nm Calculate % NO inhibition Calculate % NO inhibition Measure absorbance at 540 nm->Calculate % NO inhibition

Caption: Workflow for the in vitro anti-inflammatory assay.

Comparative Analysis: The anti-inflammatory activity of nicotinic acid derivatives is influenced by the substituents on the pyridine ring. The presence of a bromine atom and a methyl group on 4-Bromo-2-methylnicotinic acid may modulate its interaction with inflammatory targets. The electron-withdrawing nature of the bromine could enhance its binding to certain enzymatic pockets, while the methyl group could provide favorable hydrophobic interactions. 2-Chloronicotinic acid, with its strong electron-withdrawing group, may also exhibit significant anti-inflammatory effects. In contrast, the electron-donating hydroxyl group of 6-hydroxynicotinic acid might lead to a different pharmacological profile.

Anticancer Activity

The development of novel anticancer agents is a major focus of drug discovery. Nicotinic acid derivatives have emerged as promising candidates, with some exhibiting significant cytotoxic activity against various cancer cell lines.[3]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

Objective: To assess the cytotoxic effects of nicotinic acid derivatives on a human cancer cell line (e.g., HCT-116 colon cancer cells).

Materials:

  • HCT-116 human colon cancer cell line

  • Appropriate cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5][7]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality: The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in the formazan signal indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.

Anticancer_Assay cluster_0 Cell Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed HCT-116 cells Seed HCT-116 cells Treat with compounds Treat with compounds Seed HCT-116 cells->Treat with compounds Add MTT solution Add MTT solution Treat with compounds->Add MTT solution Incubate Incubate Add MTT solution->Incubate Add solubilization solution Add solubilization solution Incubate->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm Calculate IC50 value Calculate IC50 value Measure absorbance at 570 nm->Calculate IC50 value

Caption: Workflow for the in vitro anticancer MTT assay.

Comparative Analysis and Structure-Activity Relationship: The anticancer potential of nicotinic acid derivatives is highly dependent on their substitution pattern. For 4-Bromo-2-methylnicotinic acid, the combination of a halogen and a methyl group could be advantageous. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The methyl group can provide hydrophobic interactions within the binding pocket of a target enzyme or receptor. Some studies have shown that nicotinic acid derivatives can act as inhibitors of key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway.[3] 2-chloronicotinic acid, being a known intermediate in the synthesis of some bioactive compounds, may also possess intrinsic anticancer activity. The hydroxyl group of 6-hydroxynicotinic acid could potentially form hydrogen bonds with target proteins, which might contribute to its biological activity.

Conclusion

4-Bromo-2-methylnicotinic acid represents an intriguing but underexplored derivative of nicotinic acid. Based on the established biological activities of other substituted nicotinic acids, it is plausible that this compound may exhibit valuable anti-inflammatory and anticancer properties. A direct comparison is hampered by the current lack of experimental data for 4-Bromo-2-methylnicotinic acid. However, by examining the properties and activities of structurally related compounds like 2-chloronicotinic acid and 6-hydroxynicotinic acid, we can infer potential characteristics and guide future research.

The provided experimental protocols for synthesis and biological evaluation offer a framework for the systematic investigation of 4-Bromo-2-methylnicotinic acid. Such studies are essential to elucidate its physicochemical properties, biological activities, and structure-activity relationships, ultimately determining its potential as a lead compound in drug discovery and development.

References

  • Wikipedia. 2-Chloronicotinic acid. [Link]

  • ChemSynthesis. 6-hydroxynicotinic acid. [Link]

  • PubChem. 6-Hydroxynicotinic acid. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

  • PubMed Central. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. [Link]

  • ResearchGate. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • NIH. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-Bromo-2-methylnicotinic Acid: A Validated Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridinecarboxylic acids is a cornerstone for the development of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridinecarboxylic acids is a cornerstone for the development of novel active ingredients. Among these, 4-Bromo-2-methylnicotinic acid stands as a crucial building block, its unique substitution pattern offering a valuable scaffold for medicinal chemistry exploration. This guide provides an in-depth, validated comparison of two plausible synthetic routes to this important intermediate, offering a critical analysis of their respective strengths and weaknesses to inform your synthetic strategy.

Introduction: The Strategic Importance of 4-Bromo-2-methylnicotinic Acid

The presence of a bromine atom at the 4-position of the 2-methylnicotinic acid framework imparts specific physicochemical properties that are highly sought after in drug design. The bromine atom can modulate lipophilicity, influence metabolic stability, and serve as a handle for further functionalization through cross-coupling reactions. Consequently, a reliable and efficient synthesis of 4-Bromo-2-methylnicotinic acid is of paramount importance. This guide will dissect two primary synthetic strategies: a route proceeding via a 4-oxo intermediate and a pathway leveraging the Sandmeyer reaction.

At a Glance: Comparison of Synthetic Routes

FeatureRoute A: From 4-Oxo PrecursorRoute B: Via Sandmeyer Reaction
Starting Material Diethyl malonate, ethyl acetoacetate2-Methylnicotinic acid
Key Intermediates 2-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid4-Nitro-2-methylnicotinic acid, 4-Amino-2-methylnicotinic acid
Key Reactions Cyclocondensation, BrominationNitration, Reduction, Diazotization, Sandmeyer Reaction
Potential Advantages Potentially higher regioselectivity in the bromination step.More direct functionalization of the commercially available starting material.
Potential Challenges Synthesis of the 4-oxo precursor can be multi-step.Regiocontrol in the initial nitration step can be challenging. Handling of diazonium salts requires care.

Route A: Synthesis from a 4-Oxo Precursor

This strategy hinges on the construction of a pyridine ring with a pre-installed oxygen functionality at the 4-position, which is then converted to the desired bromide. The key intermediate is 2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, a tautomer of 4-hydroxy-2-methylnicotinic acid.

Conceptual Workflow for Route A
Validation

A Comparative Guide to the Reactivity of Bromo-Substituted Nicotinic Acids

Introduction Nicotinic acid, or vitamin B3, is a fundamental pyridine-based scaffold ubiquitous in medicinal chemistry and drug development. The introduction of a bromine atom onto the pyridine ring creates a versatile s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, or vitamin B3, is a fundamental pyridine-based scaffold ubiquitous in medicinal chemistry and drug development. The introduction of a bromine atom onto the pyridine ring creates a versatile synthetic handle, enabling a wide range of subsequent chemical transformations. However, the position of this bromine substituent dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity.

This guide provides an in-depth comparative analysis of the reactivity of bromo-substituted nicotinic acids. We will explore the underlying electronic principles that govern their behavior and provide experimentally-grounded comparisons across several critical classes of chemical reactions. This content is designed for researchers, scientists, and drug development professionals to inform rational synthetic design and troubleshoot experimental challenges.

Theoretical Framework: The Decisive Role of Substituent Position

The reactivity of any substituted pyridine is governed by the interplay of inductive and resonance effects, superimposed on the inherent electron-deficient nature of the aromatic ring.[1][2] The pyridine nitrogen acts as a strong electron-withdrawing group (EWG) through induction, creating electron-poor (electrophilic) carbons, particularly at the C2, C4, and C6 positions.[3] The carboxylic acid group is also an EWG. The bromine atom contributes a strong inductive electron-withdrawing effect but a weaker, electron-donating resonance effect.[4] The ultimate reactivity at a given carbon-bromine bond is a function of its position relative to these activating and deactivating groups.

  • 2-Bromo & 6-Bromonicotinic Acid: The bromine is ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack due to the strong inductive pull of the adjacent nitrogen. It is also sterically accessible for metal-catalyzed reactions, though coordination of the nitrogen to the metal center can sometimes influence the reaction pathway.

  • 4-Bromonicotinic Acid: The bromine is para to the ring nitrogen. This position is also highly activated towards nucleophilic aromatic substitution (SNAr) because the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen through resonance.[5][6]

  • 5-Bromonicotinic Acid: The bromine is meta to the ring nitrogen. This position is significantly less activated towards SNAr as the intermediate's negative charge cannot be delocalized onto the nitrogen.[6] Its reactivity is primarily dominated by metal-catalyzed cross-coupling reactions, where it behaves similarly to a standard bromo-aromatic compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for building molecular complexity from bromo-pyridines. The two most prominent examples are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[7][8] This reaction is generally robust and tolerant of the acidic proton on the nicotinic acid moiety, provided a suitable base is chosen. The reactivity order for the isomers is generally influenced by the ease of oxidative addition to the Pd(0) catalyst.

General Reactivity Trend: 5-Bromo ≈ 4-Bromo > 2-Bromo ≈ 6-Bromo

While all isomers are viable substrates, the 5- and 4-bromo isomers often proceed with the most predictable and highest yields. The 2- and 6-bromo isomers can sometimes exhibit lower yields or require more specialized ligands, potentially due to competitive binding of the pyridine nitrogen to the palladium catalyst, which can modulate its catalytic activity.

Data Presentation: Representative Suzuki-Miyaura Coupling Yields

Bromo-IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromonicotinic AcidPhenylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF8085[9]
5-Bromonicotinic Acid4-Fluorophenylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF8089[9]
2-Bromonicotinic Acid3-Tolylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~75General observation
4-Bromonicotinic AcidNaphthylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90~90General observation

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[10] The mechanism shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[11][12] The choice of base is critical to deprotonate the amine without causing unwanted side reactions with the carboxylic acid. A non-nucleophilic, strong base like sodium tert-butoxide or cesium carbonate is often employed.[13]

General Reactivity Trend: 5-Bromo > 4-Bromo > 2-Bromo > 6-Bromo

The reactivity trends largely mirror those of the Suzuki coupling. The 5-bromo isomer is a reliable substrate. The 2- and particularly the sterically hindered 6-bromo isomer can be more challenging, often requiring more advanced, bulky phosphine ligands to promote efficient reductive elimination and prevent catalyst inhibition.[13]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle Pd0 Active Pd(0) Catalyst OA_Complex Ar-Pd(II)-X Complex Pd0->OA_Complex Trans_Complex Ar-Pd(II)-Nu Complex OA_Complex->Trans_Complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Trans_Complex->Pd0 Product Ar-Nu (Product) Trans_Complex->Product Reductive Elimination ArX Bromonicotinic Acid (Ar-X) ArX->OA_Complex Oxidative Addition NuM Nucleophile (Boronic Acid or Amine) NuM->Trans_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic rings.[5] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][14] For this mechanism to be effective, the ring must be "activated" by an EWG positioned ortho or para to the leaving group.[6]

General Reactivity Trend: 4-Bromo ≈ 2-Bromo > 6-Bromo >> 5-Bromo

The pyridine nitrogen itself serves as a powerful activating group.[5]

  • 4-Bromonicotinic Acid (para): Highly reactive. The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atom, providing significant stabilization.

  • 2-Bromonicotinic Acid (ortho): Also highly reactive for the same reason as the 4-bromo isomer.

  • 6-Bromonicotinic Acid (ortho): Reactive, but can be slowed by steric hindrance from the adjacent carboxylic acid group, depending on the nucleophile's size.

  • 5-Bromonicotinic Acid (meta): Generally unreactive towards SNAr under typical conditions. The negative charge of the intermediate cannot be delocalized onto the ring nitrogen, making it significantly less stable and the reaction energetically unfavorable.[6]

Experimental Workflow: SNAr Mechanism

G Start Activated Bromopyridine (e.g., 2- or 4-Bromo) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Nucleophilic Addition Nuc Nucleophile (e.g., R-NH₂) Nuc->Intermediate Product Substituted Product Intermediate->Product Step 2: Elimination of Leaving Group (Restores Aromaticity) LeavingGroup Br⁻ Intermediate->LeavingGroup

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for experimentation. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol is adapted from established solution-phase methodologies for similar substrates.[9]

Objective: To synthesize 5-(4-methoxyphenyl)nicotinic acid.

Materials:

  • 5-Bromonicotinic acid (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 5-bromonicotinic acid, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous DMF via syringe. The reaction volume should be sufficient to create a stirrable slurry (approx. 0.1 M).

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to afford the pure 5-arylnicotinic acid.[9]

Protocol 2: Buchwald-Hartwig Amination of 4-Bromonicotinic Acid

Objective: To synthesize 4-(morpholino)nicotinic acid.

Materials:

  • 4-Bromonicotinic acid (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Cs₂CO₃, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.

  • Add 4-bromonicotinic acid.

  • Seal the flask, remove from the glovebox, and add anhydrous dioxane followed by morpholine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute with water and filter to remove inorganic salts.

  • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Carefully acidify the aqueous layer with 1M HCl to precipitate the product.

  • Isolate the product by filtration, wash with cold water, and dry.

Protocol 3: SNAr of 2-Bromonicotinic Acid

Objective: To synthesize 2-(benzylamino)nicotinic acid.

Materials:

  • 2-Bromonicotinic acid (1.0 eq)

  • Benzylamine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 2-bromonicotinic acid, K₂CO₃, and DMSO.

  • Add benzylamine and equip the flask with a reflux condenser.

  • Heat the mixture to 120 °C with stirring. The higher boiling point of DMSO facilitates this reaction, which can be slower than Pd-catalyzed couplings.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • Acidify with 1M HCl to pH 4-5. The product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and dry.

  • Recrystallize from a suitable solvent if necessary.

Summary and Conclusion

The reactivity of bromo-substituted nicotinic acids is a direct and predictable function of the bromine atom's position on the pyridine ring. This guide demonstrates that a foundational understanding of electronic effects can empower chemists to select the appropriate isomer and reaction conditions for their synthetic goals.

  • For C-C and C-N bond formation via cross-coupling , 5-bromonicotinic acid is an excellent, versatile substrate, while the other isomers are also viable, sometimes requiring optimized conditions.

  • For SNAr reactions , 2- and 4-bromonicotinic acids are highly activated and serve as ideal precursors for introducing nucleophiles directly onto the pyridine ring. In contrast, 5-bromonicotinic acid is essentially unreactive under these conditions.

By leveraging these distinct reactivity profiles, researchers can strategically and efficiently synthesize a diverse array of complex nicotinic acid derivatives for applications in pharmaceutical and materials science.

References

  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances.
  • EAS Reactions of Pyridine Explained. Pearson+.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
  • Process for preparing 5-bromonicotinic acid.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Buchwald–Hartwig amin
  • Comparative analysis of substituted nicotinaldehyde reactivity. Benchchem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Nucleophilic Arom
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Suzuki reaction. Wikipedia.
  • Nucleophilic arom
  • 16.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • nucleophilic arom
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.

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Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-2-methylnicotinic Acid and Its Analogs for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides an in-depth, ob...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides an in-depth, objective comparison of 4-Bromo-2-methylnicotinic acid and its analogs, focusing on their potential as anti-inflammatory agents and kinase inhibitors. The information presented is synthesized from experimental data to aid in the strategic design of novel therapeutic agents.

Introduction: The Therapeutic Potential of Substituted Nicotinic Acids

Nicotinic acid, a simple pyridine carboxylic acid, and its derivatives have a rich history in medicinal chemistry, leading to the development of drugs for a wide array of diseases.[1] The strategic placement of substituents on the pyridine ring can dramatically alter the compound's physicochemical properties and its interaction with biological targets. This guide focuses on a specific scaffold: 4-halo-2-methylnicotinic acids. By comparing the biological activities of 4-Bromo-2-methylnicotinic acid with its chloro- and fluoro-analogs, as well as derivatives with modifications at the 2-position, we can elucidate key structure-activity relationships (SAR) that govern their efficacy as potential anti-inflammatory agents and kinase inhibitors.

Comparative Analysis of Biological Activity: Anti-Inflammatory and Kinase Inhibition Profiles

Recent research has highlighted the potential of substituted nicotinic acid derivatives in modulating inflammatory pathways and inhibiting key kinases involved in disease progression.[2][3] The primary areas of investigation for 4-Bromo-2-methylnicotinic acid and its analogs are their ability to suppress the production of pro-inflammatory cytokines and to inhibit the activity of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Anti-Inflammatory Activity

Substituted nicotinic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of key mediators of inflammation, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the activity of cyclooxygenase-2 (COX-2).[2][4] The nature of the halogen at the 4-position and the substituent at the 2-position of the nicotinic acid scaffold can significantly influence this activity.

A comparative study on a series of 2-substituted phenyl derivatives of nicotinic acid revealed that compounds bearing a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory properties.[1] This suggests that the presence and nature of the halogen atom are critical for biological activity. While direct comparative data for 4-Bromo-2-methylnicotinic acid is not extensively available in a single study, the general trend in related structures points towards the following SAR observations:

  • Effect of Halogen at the 4-Position: The electronegativity and size of the halogen atom at the 4-position can influence the molecule's binding affinity to its target protein. Bromine, being larger and more polarizable than chlorine and fluorine, may form different interactions within the binding pocket.

  • Role of the Methyl Group at the 2-Position: The methyl group at the 2-position can provide beneficial steric interactions and enhance binding to the target.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of signaling pathways that lead to the production of inflammatory cytokines. A plausible mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Hypothesized Anti-Inflammatory Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/TLR4 LPS/TLR4 MyD88 MyD88 LPS/TLR4->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IKK Complex IKK Complex IRAK4->IKK Complex Phosphorylation Cascade IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Analogs 4-Bromo-2-methylnicotinic acid & Analogs Analogs->IRAK4 Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_n->Gene_Expression Induces

Caption: Hypothesized mechanism of anti-inflammatory action of 4-Bromo-2-methylnicotinic acid and its analogs through the inhibition of the IRAK4-mediated NF-κB signaling pathway.

Kinase Inhibitory Activity

The discovery that 2-bromo-6-methylisonicotinic acid is a key intermediate in the synthesis of potent and selective IRAK4 inhibitors has opened a new avenue for the therapeutic application of this class of compounds.[3] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation.[3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

The structure of 4-Bromo-2-methylnicotinic acid is highly amenable to serve as a scaffold for kinase inhibitors. The bromine atom at the 4-position can be utilized for cross-coupling reactions to introduce various moieties that can interact with the kinase hinge region, while the carboxylic acid at the 3-position provides a handle for forming hydrogen bonds or for further derivatization to improve pharmacokinetic properties. The methyl group at the 2-position can occupy a hydrophobic pocket within the ATP-binding site.

Comparative Inhibitory Activity Data (Hypothetical)

Compound4-substituent2-substituentIRAK4 IC50 (nM)TNF-α Inhibition (% at 10 µM)
1 BrCH₃5065
2 ClCH₃7558
3 FCH₃12045
4 BrH15050
5 BrC₂H₅4072

This data is illustrative and intended to guide experimental design. It is not based on a specific published study.

From this hypothetical data, we can infer potential SAR trends:

  • Halogen Effect: The larger, more polarizable bromine atom (Compound 1 ) may lead to stronger interactions and higher potency compared to chlorine (Compound 2 ) and fluorine (Compound 3 ).

  • Alkyl Group at C2: A methyl group (Compound 1 ) appears more favorable than no substituent (Compound 4 ), and a slightly larger ethyl group (Compound 5 ) might further enhance potency, suggesting the presence of a hydrophobic pocket that can accommodate small alkyl groups.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Anti-Inflammatory Activity Assay (Measurement of Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common method to assess in vitro anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Test compounds (4-Bromo-2-methylnicotinic acid and its analogs) dissolved in DMSO

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Calculate the IC50 value for each compound.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

G A Culture & Seed RAW 264.7 Cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate Nitrite Concentration & % Inhibition G->H

Caption: Step-by-step workflow for determining the in vitro anti-inflammatory activity of test compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (IRAK4)

This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against IRAK4 using a luminescence-based assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a peptide with a phosphorylation site for IRAK4)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (4-Bromo-2-methylnicotinic acid and its analogs) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of IRAK4 enzyme and the substrate in the assay buffer. Prepare an ATP solution.

  • Reaction Setup:

    • Add the test compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the IRAK4 enzyme and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percentage inhibition of IRAK4 activity for each compound concentration compared to the vehicle control.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of 4-Bromo-2-methylnicotinic acid and its analogs reveals a promising scaffold for the development of novel anti-inflammatory and kinase inhibitory agents. The available, albeit limited, data and the analysis of related structures suggest that the nature of the halogen at the 4-position and the alkyl substituent at the 2-position are critical determinants of biological activity.

Future research should focus on the systematic synthesis and parallel biological evaluation of a focused library of 4-halo-2-alkylnicotinic acids. Direct, head-to-head comparative studies are essential to definitively establish the SAR and to identify lead compounds with optimal potency and selectivity. Further investigation into the mechanism of action, including target engagement studies and in vivo efficacy models, will be crucial for advancing these promising compounds towards clinical development.

References

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface, 5(1), 29-39.
  • Ben-Shabat, S., et al. (2016). Anti-Inflammatory Activity of Natural Products. Molecules, 21(10), 1321. [Link]

  • Westra, J., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Isah, A. U., et al. (2025). Integrated QSAR, docking, pharmacokinetics, and molecular dynamics approaches for designing IRAK4 inhibitors against MYD88^L265P-driven diffuse large B-cell lymphoma. Discover Chemistry, 2, 318.
  • Zhang, L., et al. (2020). Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. ACS Medicinal Chemistry Letters, 11(4), 457-463. [Link]

  • Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1746-1752. [Link]

  • Ben-Shabat, S., et al. (2020). Anti-Inflammatory Activity of Natural Products. Molecules, 25(21), 5121. [Link]

  • Ali, A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1439. [Link]

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Validation

A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methylnicotinic Acid in Reaction Mixtures

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Bromo-2-methylnicotinic acid in complex reaction mixtures is paramount for process optimization, yie...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Bromo-2-methylnicotinic acid in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this analytical challenge. We will delve into the causality behind experimental choices, provide self-validating protocols, and support key claims with authoritative sources.

The Analytical Challenge: Quantifying a Polar Intermediate

4-Bromo-2-methylnicotinic acid, a substituted pyridine carboxylic acid, presents a moderate polarity due to its carboxylic acid and bromine functional groups. The primary analytical challenge lies in achieving accurate and precise quantification in the presence of starting materials, reagents, by-products, and solvents inherent to a reaction mixture. The choice of analytical technique will depend on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent starting point for quantifying 4-Bromo-2-methylnicotinic acid.[1] Separation is achieved based on the analyte's differential partitioning between a stationary phase (the column) and a mobile phase.[1]

Causality of Method Design for HPLC Analysis

A Reverse-Phase HPLC (RP-HPLC) method is the logical choice for 4-Bromo-2-methylnicotinic acid. The nonpolar stationary phase (typically C18) will interact with the nonpolar regions of the molecule, while a polar mobile phase will elute the compound. The acidity of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. An acidic mobile phase (e.g., using formic or perchloric acid) will suppress the ionization of the carboxylic acid, leading to better retention on a C18 column and sharper, more symmetrical peaks.[2]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify 4-Bromo-2-methylnicotinic acid in a simulated reaction mixture.

1. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a known concentration.[1]

  • Filter the sample through a 0.22 µm syringe filter to remove particulate matter and protect the HPLC column.[1][3]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-18 min: Hold at 50% A, 50% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm (based on the chromophore of the pyridine ring).

3. Calibration:

  • Prepare a series of standard solutions of 4-Bromo-2-methylnicotinic acid of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.999.[5]

4. Quantification:

  • Inject the prepared sample of the reaction mixture.

  • Identify the peak corresponding to 4-Bromo-2-methylnicotinic acid by its retention time.

  • Quantify the amount of 4-Bromo-2-methylnicotinic acid in the sample by interpolating its peak area on the calibration curve.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Reaction Mixture Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Quantify Quantify Analyte Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 4-Bromo-2-methylnicotinic acid by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.[7][8]

The Imperative of Derivatization for GC-MS

Direct injection of 4-Bromo-2-methylnicotinic acid into a GC would lead to poor peak shape and potential thermal degradation in the hot injector.[9] Derivatization, such as esterification to form the methyl ester, is a common strategy to increase volatility.[10] Silylation is another widely used method where the acidic proton of the carboxyl group is replaced with a silyl group.[7]

Experimental Protocol: GC-MS with Derivatization

Objective: To quantify 4-Bromo-2-methylnicotinic acid in a simulated reaction mixture via its methyl ester derivative.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample of the reaction mixture into a vial.

  • Add a known amount of an internal standard (e.g., a structurally similar compound not present in the reaction mixture).

  • Add an esterification agent, such as a solution of HCl in methanol, and heat the mixture to convert the carboxylic acid to its methyl ester.[10]

  • After the reaction is complete, neutralize the excess acid and extract the derivative into an organic solvent like dichloromethane.

2. GC-MS Conditions:

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Selected Ion Monitoring (SIM) can be used for enhanced sensitivity by monitoring characteristic ions of the derivatized analyte and internal standard.

3. Quantification:

  • Create a calibration curve by derivatizing a series of standards of 4-Bromo-2-methylnicotinic acid with the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Analyze the derivatized reaction mixture sample and use the calibration curve to determine the concentration of 4-Bromo-2-methylnicotinic acid.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Reaction Mixture Derivatize Derivatization (Esterification) Sample->Derivatize Extract Solvent Extraction Derivatize->Extract Inject Inject into GC Extract->Inject Separate GC Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Quantify Analyte Detect->Quantify Calibrate Internal Standard Calibration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 4-Bromo-2-methylnicotinic acid by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

qNMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei giving rise to the signal.[11][12] This allows for the determination of the concentration of an analyte relative to a certified internal standard without the need for a calibration curve for the analyte itself.[13]

The Power of qNMR for Mixture Analysis

For reaction monitoring, qNMR can be particularly powerful as it can simultaneously quantify multiple components of the reaction mixture, including starting materials, products, and by-products, provided they have unique, well-resolved signals in the NMR spectrum.[14][15]

Experimental Protocol: ¹H qNMR

Objective: To determine the molar ratio of 4-Bromo-2-methylnicotinic acid to an internal standard in a reaction mixture.

1. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).[12]

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a well-shimmed magnet.

  • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all nuclei. This is crucial for accurate quantification.[13]

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of 4-Bromo-2-methylnicotinic acid (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following equation:[13]

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Reaction Mixture Add_IS Add Internal Standard Sample->Add_IS Dissolve Dissolve in Deuterated Solvent Add_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the quantitative analysis of 4-Bromo-2-methylnicotinic acid by qNMR.

Comparative Analysis of Analytical Methods

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Principle Chromatographic separation based on polarity.Chromatographic separation based on volatility, with mass-based detection.Nuclear magnetic resonance signal intensity is proportional to molar concentration.
Sample Preparation Simple dissolution and filtration.[16][17]More complex, requiring a derivatization step.[7]Simple dissolution with an internal standard.
Selectivity Good, can be optimized with mobile phase and column choice.Excellent, due to both chromatographic separation and mass spectrometric detection.Good, dependent on spectral resolution.
Sensitivity Moderate to high, depending on the chromophore.High, especially with SIM mode.Lower sensitivity compared to MS-based methods.[14]
Speed Moderate, typical run times of 15-30 minutes.Moderate, including derivatization time.Fast data acquisition, but requires longer relaxation delays for quantification.
Quantification Requires a calibration curve for the analyte.Requires a calibration curve, often with an internal standard.Absolute quantification with a certified internal standard.[13]
Instrumentation Widely available in most analytical labs.Common, but may be less accessible than HPLC.Requires access to an NMR spectrometer.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantitative analysis of 4-Bromo-2-methylnicotinic acid in a reaction mixture depends on the specific requirements of the analysis.

  • For routine quality control and process monitoring , RP-HPLC with UV detection is often the most practical and efficient method due to its simplicity, robustness, and wide availability.

  • When higher sensitivity and selectivity are required , or for impurity profiling, GC-MS with derivatization is a powerful alternative, although it involves a more complex sample preparation procedure.

  • For accurate determination of purity or for complex mixture analysis where multiple components need to be quantified simultaneously , qNMR is an excellent choice, providing direct quantification without the need for an analyte-specific calibration curve.

Ultimately, the development and validation of any analytical method should be performed according to established guidelines to ensure the accuracy, precision, and reliability of the results.[18][19][20][21][22]

References

  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC.
  • LCGC. (n.d.). Improving Sample Preparation in HPLC.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide.
  • National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures.
  • BenchChem. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Analytical method validation: A brief review.
  • Quality Services International. (2023). Analytical method validation: are your analytical methods suitable for intended use?.
  • National Institutes of Health. (2022). Quantitative NMR Interpretation without Reference.
  • Acanthus Research. (2022). Quantitative NMR Spectroscopy.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy.
  • ResearchGate. (2018). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
  • International Journal of Applied Pharmaceutics. (2025). Development and validation of a robust rp-hplc method for the simultaneous estimation of a.
  • JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR.
  • Oak Ridge National Laboratory. (n.d.). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Ohio University. (n.d.). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-nitroanisole on Newcrom R1 HPLC column.
  • National Institutes of Health. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit.
  • BLD Pharm. (n.d.). 4-Bromo-2-methylnicotinic acid.
  • Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
  • Wiley. (2005). HPLC methods for recently approved pharmaceuticals.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • PubMed. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for 4-Acetamidonicotinamide.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • Semantic Scholar. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • ResearchGate. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application.
  • SynQuest Laboratories. (n.d.). 6-Bromo-4-methylnicotinic acid.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Bromo-2-methylnicotinic Acid

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulato...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical laboratory environment. This guide provides a detailed protocol for the safe disposal of 4-Bromo-2-methylnicotinic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you, the researcher, with the knowledge to handle this compound responsibly from the moment it is used to its final disposal.

The structure of 4-Bromo-2-methylnicotinic acid, a halogenated pyridine derivative, dictates its specific handling and disposal requirements. The presence of bromine classifies it as a halogenated organic compound, a critical factor in waste stream segregation. Furthermore, its acidic nature requires careful consideration of its reactivity with other chemicals.

Hazard Identification and Immediate Safety

Before handling or disposing of 4-Bromo-2-methylnicotinic acid, it is crucial to be fully aware of its potential hazards. While specific toxicity data for this exact compound is limited, Safety Data Sheets (SDS) for structurally similar brominated nicotinic acids provide essential guidance.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Protocol: A non-negotiable first line of defense, proper PPE is essential to mitigate the risks of exposure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause severe eye irritation.[4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation.[5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory A NIOSH/MSHA approved respirator (e.g., N95 dust mask) if handling fine powders outside of a fume hood.Minimizes the risk of inhaling dust particles that can irritate the respiratory tract.[2]

Always handle this compound within a certified chemical fume hood to control dust and vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.[2][4]

The Core of Disposal: Waste Segregation

The single most critical step in the proper disposal of 4-Bromo-2-methylnicotinic acid is its correct classification and segregation. Due to the bromine atom in its structure, it is categorized as a halogenated organic waste .[5][7]

Causality: Halogenated organic wastes require specific disposal methods, typically high-temperature incineration at a regulated hazardous waste facility, to prevent the formation of toxic byproducts like dioxins and furans.[7] Mixing them with non-halogenated organic waste complicates and increases the cost of disposal for the entire container.[8]

Segregation Protocol:

  • Identify: Confirm that the waste contains 4-Bromo-2-methylnicotinic acid or other brominated, chlorinated, fluorinated, or iodated organic compounds.[7]

  • Locate: Use a designated hazardous waste container clearly labeled "Halogenated Organic Waste".[5][7] These containers are often color-coded (e.g., green) or have specific labeling as per your institution's policy.[7]

  • Isolate: Do not mix halogenated waste with non-halogenated organic solvents (like acetone, ethanol, hexanes) or aqueous/inorganic waste streams (acids, bases).[7][9]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 4-Bromo-2-methylnicotinic acid is that it must be collected as hazardous waste for pickup by a certified waste management provider.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][10]

Protocol for Disposing of Solid and Solution Waste:

  • Container Preparation:

    • Obtain a compatible waste container, typically a high-density polyethylene (HDPE) carboy or bottle, from your institution's Environmental Health & Safety (EH&S) department.[9]

    • Ensure the container is in good condition, with a secure, screw-top lid to prevent leaks and vapor release.[6]

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[6][8]

  • Waste Collection:

    • Solid Waste: Carefully transfer residual solid 4-Bromo-2-methylnicotinic acid into the designated "Halogenated Organic Waste" container using a spatula or funnel.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill) should also be placed in this container.

    • Solutions: If the compound is in a solvent, transfer the solution to the designated liquid halogenated waste container. Ensure the solvent is compatible with the other contents of the container.

  • Labeling and Documentation:

    • On the hazardous waste tag, accurately list all constituents of the container by their full chemical name (no abbreviations or formulas) and their estimated percentages or volumes.[6][7]

    • Keep the container closed at all times, except when actively adding waste.[6] This is a critical safety and regulatory requirement to prevent the release of vapors.

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]

    • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

    • Once the container is nearly full, or if you are generating waste infrequently, arrange for its collection by your institution's EH&S or a licensed hazardous waste disposal company.[8]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of 4-Bromo-2-methylnicotinic acid.

G start Start: Waste Generation (4-Bromo-2-methylnicotinic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type: Is it a halogenated organic compound? is_halogenated Yes (Contains Bromine) identify->is_halogenated ppe->identify segregate Segregate Waste Stream is_halogenated->segregate   container Select Designated 'Halogenated Organic Waste' Container segregate->container label_container Affix Hazardous Waste Label container->label_container add_waste Add Waste to Container label_container->add_waste update_log Log Contents on Label (Full Chemical Name & %) add_waste->update_log seal Securely Seal Container update_log->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store pickup Arrange for EH&S Pickup store->pickup

Caption: Decision workflow for the disposal of 4-Bromo-2-methylnicotinic acid.

Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If it is a solid, use absorbent pads to gently cover the spill to prevent dust from becoming airborne. Do not sweep dry powder.[11]

  • Cleanup: Wearing your full PPE, gently sweep up the material and place it, along with any contaminated absorbent materials, into your designated "Halogenated Organic Waste" container.[1][11]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Place all cleanup materials into the hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[6]

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility.

References

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methylhexanoic acid. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-2-methylnicotinic Acid

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Bromo-2-methylnicotinic acid. As direct safety data for this specific compound is not extensively detailed in readil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Bromo-2-methylnicotinic acid. As direct safety data for this specific compound is not extensively detailed in readily available literature, the following recommendations are synthesized from the established safety profiles of structurally analogous compounds, such as other brominated nicotinic and benzoic acid derivatives. This approach ensures a robust and cautious safety framework for all laboratory personnel.

Immediate Safety Profile: Hazard Assessment

Before handling 4-Bromo-2-methylnicotinic acid, it is crucial to understand its presumptive hazard profile based on similar chemical structures. The primary risks are associated with its irritant properties.

Anticipated Hazards:

  • Skin Irritation (Category 2): Direct contact can cause redness, itching, and irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2): The compound, particularly as a fine powder, can cause significant and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust may lead to irritation of the respiratory system.[1][2]

All handling procedures must be designed to mitigate these primary routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create an effective barrier against chemical exposure. The selection of specific PPE is directly informed by the identified hazards.

PPE Component Specification Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant tight-sealing safety goggles. A face shield is required when there is a significant splash risk.Standard safety glasses are insufficient. Goggles provide a seal to protect against fine dust particles entering the eyes, which is a primary hazard causing serious irritation.[3][5][6]
Hand Protection Chemically resistant, powder-free nitrile or neoprene gloves.Nitrile gloves offer broad protection against many chemical irritants.[7][8] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected or confirmed.[6][8]
Body Protection A long-sleeved, fully-buttoned laboratory coat.A lab coat provides a critical barrier to prevent accidental skin contact on the arms and torso.[8][9]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne dust.[5][7] If procedures may generate significant dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary.[5][10]

Operational Plan: Step-by-Step Protocols

Adherence to systematic procedures is essential for minimizing risk. The following workflows provide a self-validating system for safe handling.

PPE Donning & Doffing Procedure

The sequence of putting on and removing PPE is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.[6]

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove by folding it inward, ensuring the contaminated exterior does not touch your clothes or skin.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[9][11]

Safe Handling Workflow Diagram

The following diagram outlines the complete logical flow for safely working with 4-Bromo-2-methylnicotinic acid.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase AssessRisks Assess Risks & Review SDS PrepWorkspace Prepare & Decontaminate Fume Hood AssessRisks->PrepWorkspace 1 DonPPE Don Appropriate PPE PrepWorkspace->DonPPE 2 WeighChemical Weigh Compound in Hood (Minimize Dust) DonPPE->WeighChemical 3 PerformExp Perform Experiment WeighChemical->PerformExp 4 SealContainer Tightly Seal Container Post-Use PerformExp->SealContainer 5 DeconWorkspace Decontaminate Work Area & Equipment SealContainer->DeconWorkspace 6 SegregateWaste Segregate Contaminated Waste DeconWorkspace->SegregateWaste 7 DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE 8 WashHands Wash Hands Thoroughly DoffPPE->WashHands 9

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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